STM2457
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[[6-[(cyclohexylmethylamino)methyl]imidazo[1,2-a]pyridin-2-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c32-24-12-21(29-23-8-4-5-11-31(23)24)25(33)27-15-20-17-30-16-19(9-10-22(30)28-20)14-26-13-18-6-2-1-3-7-18/h4-5,8-12,16-18,26H,1-3,6-7,13-15H2,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBERVORNENYOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCC2=CN3C=C(N=C3C=C2)CNC(=O)C4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
STM2457: A Deep Dive into the First-in-Class METTL3 Inhibitor for Acute Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental validation of STM2457, a pioneering, potent, and selective catalytic inhibitor of the N6-methyladenosine (m6A) writer enzyme, METTL3. This document is intended for researchers, scientists, and drug development professionals interested in the epitranscriptomic regulation of cancer and the therapeutic potential of targeting RNA methylation in Acute Myeloid Leukemia (AML).
Core Mechanism of Action: Targeting the m6A RNA Methylation Pathway
This compound is a first-in-class small molecule inhibitor of METTL3, the catalytic subunit of the primary m6A methyltransferase complex.[1][2] Its primary mechanism of action is the competitive inhibition of S-adenosylmethionine (SAM) binding to the active site of METTL3.[2][3] This prevents the transfer of a methyl group to the N6 position of adenosine (B11128) residues on target messenger RNAs (mRNAs).[2]
The inhibition of METTL3's catalytic activity by this compound leads to a global reduction in m6A levels on poly-A+ RNA.[3] In the context of AML, this has profound consequences as METTL3-mediated m6A modification is crucial for the expression of key leukemogenic transcripts.[1][4] Specifically, this compound treatment leads to decreased stability and translation of oncogenic mRNAs, such as those encoding for MYC and MCL1.[2] The reduction in the levels of these critical survival and proliferation proteins induces anti-leukemic effects, including reduced cell growth, increased cellular differentiation, and apoptosis.[1][2]
Recent studies have further elucidated a synergistic mechanism of this compound with the BCL2 inhibitor, venetoclax. This involves the METTL3-YTHDF2-FBXW7-MCL1 axis.[5] Inhibition of METTL3 by this compound leads to a decrease in m6A modification of FBXW7 mRNA, which in turn increases the stability of the FBXW7 transcript. The resulting upregulation of the F-box protein FBXW7, a component of an E3 ubiquitin ligase complex, promotes the degradation of the anti-apoptotic protein MCL1, thereby sensitizing AML cells to venetoclax.[5]
Figure 1: this compound Mechanism of Action in AML.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay | Reference |
| METTL3/14 IC50 | 16.9 nM | Biochemical Activity Assay | [1][4] |
| 17 nM | RFMS | ||
| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) | [1] |
| 3.2 nM | Surface Plasmon Resonance (SPR) | ||
| Cellular Proliferation IC50 (MOLM-13) | 3.5 µM | Cell Proliferation Assay | |
| Cellular Target Engagement IC50 | 4.8 µM | Thermal Shift Assay | |
| m6A Reduction on poly-A+ RNA IC50 | ~1 µM | m6A Dot Blot | [2] |
Table 2: In Vivo Efficacy of this compound in AML Patient-Derived Xenograft (PDX) Models
| PDX Model | Genotype | Treatment | Outcome | Reference |
| PDX-1 | NPM1c | 50 mg/kg this compound daily | Impaired engraftment, prolonged survival | [1] |
| PDX-2 | MLL-AF6 | 50 mg/kg this compound daily | Impaired engraftment, prolonged survival | [1] |
| PDX-393 | MLL-AF10, NIK-RAS | 50 mg/kg this compound daily (x12 or x21 days) | Prolonged survival | |
| PDX-579 | Nmp1c, IDH1/2, Flt3 | 50 mg/kg this compound daily (x12 or x21 days) | Prolonged survival | |
| PDX-473 | MLL-AF6, NIK-Ras, CDKalpha | 50 mg/kg this compound daily (x12 or x21 days) | Prolonged survival, impaired re-engraftment | [6] |
Key Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
METTL3 Inhibition Assay (Radiometric Filter-Binding Assay)
-
Objective: To determine the in vitro inhibitory potency of this compound on the catalytic activity of the METTL3/14 complex.[4]
-
Methodology:
-
Recombinant human METTL3-METTL14 complex is incubated with a biotinylated RNA oligonucleotide substrate and varying concentrations of this compound in an assay buffer.[4]
-
The enzymatic reaction is initiated by the addition of [³H]-S-adenosylmethionine ([³H]-SAM).[4]
-
The reaction mixture is incubated at room temperature to allow for the transfer of the tritiated methyl group from [³H]-SAM to the RNA substrate.[4]
-
The reaction is then stopped, and the mixture is filtered through a filter membrane that captures the biotinylated RNA.
-
The amount of radioactivity on the filter, corresponding to the extent of RNA methylation, is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
-
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
-
Objective: To measure the direct binding affinity of this compound to the METTL3/14 complex and to determine its binding kinetics.[1]
-
Methodology:
-
The METTL3/14 protein complex is immobilized on a sensor chip.
-
A solution containing this compound is flowed over the sensor chip surface, and the association and dissociation of the compound are monitored in real-time by detecting changes in the refractive index at the surface.[4]
-
To confirm SAM-competitive binding, the experiment is repeated in the presence of a constant concentration of SAM in the running buffer.[1][4]
-
The equilibrium dissociation constant (Kd) is determined by fitting the sensorgram data to a suitable binding model, such as a 1:1 binding model.[4]
-
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
-
Objective: To assess the effect of this compound on the proliferation and viability of AML cell lines.[4]
-
Methodology:
-
A panel of human AML cell lines (e.g., MOLM-13, MV4-11, THP-1) are seeded in 96-well plates.[4]
-
The cells are treated with a dose-response range of this compound for a specified period, typically 72 hours.[4]
-
At the end of the treatment period, a reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
The luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
In Vivo Patient-Derived Xenograft (PDX) Models
-
Objective: To evaluate the anti-leukemic efficacy of this compound in a clinically relevant in vivo setting.[1]
-
Methodology:
-
Primary human AML cells from patients are transplanted into immunocompromised mice (e.g., NSG mice).[7]
-
Once the leukemia is established in the mice, they are randomized into treatment and vehicle control groups.
-
The treatment group receives daily administration of this compound (e.g., 50 mg/kg intraperitoneally), while the control group receives the vehicle.[1][6]
-
The progression of leukemia is monitored through methods such as bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry analysis of peripheral blood, bone marrow, and spleen for human CD45+ cells.[1]
-
The overall survival of the mice in each group is recorded, and at the end of the study, tissues can be harvested for further analysis, such as Western blotting or immunohistochemistry.[8]
-
Figure 2: Preclinical Evaluation Workflow for this compound in AML.
Conclusion
This compound represents a landmark achievement in the field of epitranscriptomics, providing the first preclinical proof-of-concept for the catalytic inhibition of METTL3 as a viable therapeutic strategy for AML.[3][6] Its well-defined mechanism of action, potent and selective inhibitory activity, and robust in vivo efficacy underscore the therapeutic promise of targeting the m6A RNA modification pathway in cancer. The detailed technical information provided in this guide is intended to support further research and development in this exciting and rapidly evolving field. The successful translation of this research into a clinical candidate, STC-15, further highlights the potential of modulating RNA epigenetics as a new paradigm in cancer therapy.[4]
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. | BioWorld [bioworld.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. researchgate.net [researchgate.net]
STM2457: A First-in-Class Inhibitor Targeting METTL3 for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
STM2457 is a pioneering, first-in-class, orally bioavailable small molecule that has emerged as a potent and selective inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3 (Methyltransferase-like 3).[1][2][3] This technical guide provides an in-depth overview of this compound, focusing on its therapeutic target, mechanism of action, and preclinical data. It is designed for researchers, scientists, and professionals involved in drug development and cancer biology.
The Therapeutic Target: METTL3
The primary therapeutic target of this compound is METTL3, the catalytic subunit of the main m6A methyltransferase complex.[3][4] In eukaryotic cells, m6A is the most prevalent internal modification of messenger RNA (mRNA) and plays a vital role in post-transcriptional gene regulation, including mRNA splicing, nuclear export, stability, and translation.[3] The METTL3-METTL14 heterodimer is responsible for depositing this m6A mark on RNA.[4]
Dysregulation of METTL3 has been strongly implicated in the development and progression of various cancers, most notably acute myeloid leukemia (AML).[3][4] Elevated levels of METTL3 are associated with increased cancer cell proliferation, enhanced survival, and impaired differentiation.[3] In AML, METTL3-mediated m6A modification of key oncogenic transcripts, such as those for MYC, BCL2, and PTEN, leads to their increased translation, thereby promoting leukemogenesis.[3] Consequently, inhibiting the catalytic activity of METTL3 presents a promising therapeutic strategy for cancers dependent on this pathway.[4]
Mechanism of Action
This compound functions as a highly potent, S-adenosylmethionine (SAM)-competitive inhibitor of METTL3.[3][5] It directly binds to the SAM-binding pocket of the METTL3/METTL14 heterodimer, preventing the transfer of a methyl group from SAM to adenosine (B11128) residues on target mRNAs.[3][5] This leads to a global reduction in m6A levels on poly-A+ RNA.[3] The subsequent decrease in m6A marks on oncogenic mRNAs results in reduced translation of their corresponding proteins, leading to decreased cancer cell growth, induction of apoptosis, and cellular differentiation.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay Type |
| METTL3/14 IC50 | 16.9 nM | Biochemical Activity Assay |
| METTL3/14 IC50 | 17 nM | Radioactivity-based Filter Matrine System (RFMS) |
| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) |
| METTL3 Binding Affinity (Kd) | 3.2 nM | Surface Plasmon Resonance (SPR) |
| Cellular Proliferation IC50 (MOLM-13) | 3.5 µM | Cell Proliferation Assay |
| Cellular Target Engagement IC50 | 4.8 µM | Cellular Thermal Shift Assay (CETSA) |
| m6A Reduction on poly-A+ RNA IC50 | ~1 µM | m6A Quantification Assay |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the METTL3-mediated m6A modification pathway and its downstream effects on cancer cells.
Caption: this compound competitively inhibits SAM binding to the METTL3/14 complex, blocking m6A modification of oncogenic mRNAs and leading to reduced translation of oncoproteins, which in turn induces apoptosis and differentiation in cancer cells.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize this compound.
METTL3/14 Biochemical Activity Assay
Objective: To determine the in vitro inhibitory potency of this compound on the catalytic activity of the METTL3/14 complex.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant METTL3/METTL14 enzyme complex, a specific RNA oligonucleotide substrate, and S-[3H]-adenosylmethionine ([3H]-SAM) as the methyl donor.
-
Compound Incubation: this compound at various concentrations is added to the reaction mixture and incubated to allow for enzyme inhibition.
-
Reaction Initiation and Termination: The methylation reaction is initiated and allowed to proceed for a defined period. The reaction is then stopped.
-
Detection: The amount of [3H]-methyl group incorporated into the RNA substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinity and kinetics of this compound to the METTL3/METTL14 complex.
Methodology:
-
Immobilization: The purified METTL3/METTL14 protein is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of this compound (the analyte) are flowed over the sensor chip surface.
-
Detection: The binding of this compound to the immobilized METTL3/14 is detected as a change in the refractive index at the sensor surface, measured in response units (RU).
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is then calculated (Kd = kd/ka). For competition assays, the experiment is repeated in the presence of SAM to confirm the competitive binding mode.[6]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with METTL3 in a cellular context.
Methodology:
-
Cell Treatment: Intact cells (e.g., MOLM-13) are treated with various concentrations of this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated protein fraction by centrifugation.
-
Protein Quantification: The amount of soluble METTL3 in the supernatant is quantified by Western blotting or other protein detection methods.
-
Data Analysis: The melting curve of METTL3 is plotted against temperature for each this compound concentration. A shift in the melting curve to higher temperatures indicates stabilization of METTL3 by this compound binding, confirming target engagement.[3]
Experimental Workflow Visualization
The following diagram provides a generalized workflow for the preclinical evaluation of a METTL3 inhibitor like this compound.
Caption: A typical experimental workflow for the preclinical evaluation of this compound, moving from in vitro characterization to in vivo efficacy and mechanistic studies.
Clinical Development
This compound has demonstrated significant anti-tumor activity in preclinical models of AML, reducing AML growth and increasing differentiation and apoptosis.[4] These promising results have provided proof-of-concept for the therapeutic potential of targeting RNA-modifying enzymes.[4] While this compound itself is a critical research tool, a follow-on clinical candidate, STC-15, has been developed and entered clinical trials in 2022 for patients with advanced malignancies.[7][8] The initial trials are focused on safety, with future studies planned for AML.[8]
Conclusion
This compound is a groundbreaking compound that has validated METTL3 as a druggable target in oncology. Its high potency and selectivity, coupled with promising preclinical efficacy, have paved the way for a new class of epigenetic cancer therapies. The ongoing clinical development of METTL3 inhibitors holds significant promise for patients with AML and potentially other cancers characterized by METTL3 dysregulation.
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel drug type for blood cancer entering clinical trials [sanger.ac.uk]
- 8. leukaemiauk.org.uk [leukaemiauk.org.uk]
STM2457 as a METTL3 RNA Modifying Enzyme Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
STM2457 is a first-in-class, potent, and highly selective small-molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3. As the catalytic subunit of the METTL3-METTL14 complex, METTL3 is the primary enzyme responsible for the most abundant internal modification of eukaryotic messenger RNA (mRNA). Dysregulation of METTL3-mediated m6A methylation is a key driver in the pathogenesis of various cancers, most notably Acute Myeloid Leukemia (AML). This compound acts as an S-adenosylmethionine (SAM)-competitive inhibitor, directly binding to the METTL3 active site and preventing the transfer of methyl groups to target RNA substrates. This leads to a global reduction in m6A levels, subsequently impacting the stability and translation of crucial oncogenic mRNAs such as MYC, BCL2, and SP1. The downstream cellular effects in cancer cells include cell cycle arrest, induction of apoptosis, and cellular differentiation. Furthermore, inhibition of METTL3 by this compound has been shown to induce a cell-intrinsic interferon response, enhancing anti-tumor immunity. This guide provides a comprehensive overview of this compound, including its quantitative performance, detailed experimental protocols for its characterization, and visualization of its mechanism of action and associated signaling pathways.
Data Presentation
The following tables summarize the key quantitative data for this compound, consolidating findings from various preclinical studies.
Table 1: Biochemical Potency and Binding Affinity of this compound
| Parameter | Value | Assay Type | Notes |
| METTL3/14 IC50 | 16.9 nM[1] | Biochemical Activity Assay | Half-maximal inhibitory concentration against the purified METTL3/METTL14 enzyme complex. |
| 17 nM[2][3] | RFMS (RapidFire Mass Spectrometry) | ||
| METTL3 Binding Affinity (Kd) | 1.4 nM[1][3] | Surface Plasmon Resonance (SPR) | Dissociation constant, indicating high-affinity binding to the METTL3/METTL14 complex. |
| 3.2 nM[2] | Surface Plasmon Resonance (SPR) | ||
| Selectivity | >1,000-fold | Methyltransferase Panel (45 enzymes) | Highly selective for METTL3 over other RNA, DNA, and protein methyltransferases.[1][3] |
| No inhibitory effect | Kinase Panel (468 kinases) | No off-target activity observed against a broad panel of kinases.[1] |
Table 2: Cellular Activity of this compound in AML Cell Lines
| Parameter | Cell Line | Value | Assay Type |
| Cellular Proliferation IC50 | MOLM-13 | 3.5 µM[2][3] | Cell Proliferation Assay |
| Cellular Target Engagement IC50 | MOLM-13 | 4.8 µM[2][3] | Cellular Thermal Shift Assay (CETSA) |
| m6A Reduction on poly-A+ RNA IC50 | MOLM-13 | ~1 µM[3] | m6A Quantification |
Table 3: In Vivo Efficacy of this compound in AML Patient-Derived Xenograft (PDX) Models
| PDX Model | Dosing Regimen | Key Outcomes | Reference |
| Various AML genotypes | 50 mg/kg, daily, intraperitoneal | Impaired engraftment, reduced AML expansion, prolonged survival. | [1][2] |
| PDX-473 | 50 mg/kg, daily, intraperitoneal | Impaired re-engraftment of AML cells. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
METTL3/METTL14 Biochemical Activity Assay (RFMS-based)
Objective: To determine the in vitro inhibitory potency of this compound against the METTL3/METTL14 complex by measuring the formation of S-adenosyl homocysteine (SAH).
Materials:
-
Recombinant human METTL3/METTL14 complex
-
This compound and control compounds (e.g., STM2120)
-
S-adenosylmethionine (SAM)
-
RNA substrate (e.g., 5'-UACACUCGAUCUGGACUAAAGCUCUC-3')
-
Assay Buffer: 20 mM Tris-HCl pH 7.6, 1 mM DTT, 0.01% Tween-20
-
Quench Solution: 7.5% Trichloroacetic acid (TCA) with internal standard
-
384-well plates
-
RapidFire Mass Spectrometry (RF/MS) system
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute in Assay Buffer.
-
In a 384-well plate, add 5 µL of diluted this compound or vehicle control (DMSO).
-
Add 5 µL of METTL3/METTL14 complex (final concentration ~5 nM) to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mix of RNA substrate (final concentration ~0.2 µM) and SAM (final concentration ~0.5 µM).
-
Incubate the reaction for 60 minutes at room temperature.
-
Quench the reaction by adding 40 µL of Quench Solution.
-
Seal the plate, centrifuge briefly, and store at 4°C until analysis.
-
Analyze the samples using an RF/MS system to quantify the amount of SAH produced, normalizing to the internal standard.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
Objective: To determine the binding affinity (Kd) and kinetics of this compound to the METTL3/METTL14 complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human METTL3/METTL14 complex
-
This compound
-
Running Buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
Procedure:
-
Immobilize the METTL3/METTL14 complex onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in Running Buffer.
-
Inject the this compound solutions over the immobilized enzyme surface at a constant flow rate, recording the change in response units (RU).
-
After each injection, allow for a dissociation phase where only Running Buffer flows over the surface.
-
Regenerate the sensor surface between different concentrations if necessary.
-
To confirm competitive binding, perform the assay in the presence of a constant concentration of SAM in the running buffer.[1]
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein METTL3 in intact cells.
Materials:
-
AML cell line (e.g., MOLM-13)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Western blot reagents and equipment (SDS-PAGE gels, transfer membranes, anti-METTL3 antibody, secondary antibody, ECL substrate)
Procedure:
-
Culture MOLM-13 cells to the desired density.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by Western blotting using an anti-METTL3 antibody.
-
Quantify the band intensities and plot the amount of soluble METTL3 as a function of temperature for each this compound concentration. A shift in the melting curve to higher temperatures indicates target stabilization by this compound.
m6A Dot Blot Assay
Objective: To semi-quantitatively measure the global levels of m6A in poly-A+ RNA following this compound treatment.
Materials:
-
AML cell line (e.g., MOLM-13)
-
This compound
-
Total RNA extraction kit
-
mRNA purification kit (e.g., using oligo(dT) magnetic beads)
-
Nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Methylene (B1212753) blue solution
Procedure:
-
Treat MOLM-13 cells with varying concentrations of this compound for a specified time (e.g., 48 hours).
-
Extract total RNA and purify poly-A+ RNA.
-
Quantify the mRNA concentration and prepare serial dilutions.
-
Denature the mRNA samples by heating at 95°C for 3 minutes, then immediately place on ice.
-
Spot the denatured mRNA onto a nylon membrane.
-
UV-crosslink the RNA to the membrane.
-
For a loading control, the membrane can be stained with methylene blue to visualize the total amount of RNA spotted.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with an anti-m6A antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the dot intensity and normalize to the methylene blue staining to determine the relative change in global m6A levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Preclinical Profile of STM2457: A First-in-Class METTL3 Inhibitor for Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction: The field of epitranscriptomics has unveiled a new frontier in cancer research, focusing on the regulatory landscape of RNA modifications. Among these, N6-methyladenosine (m6A) is the most prevalent internal modification of eukaryotic mRNA, playing a pivotal role in post-transcriptional gene regulation. The catalytic subunit of the primary m6A methyltransferase complex, METTL3, has emerged as a critical driver in the initiation and progression of various malignancies, including acute myeloid leukemia (AML) and solid tumors.[1][2] Elevated METTL3 expression is often correlated with increased cancer cell proliferation, survival, and impaired differentiation.[1] This has positioned METTL3 as a compelling therapeutic target. STM2457 is a pioneering, potent, and selective small-molecule inhibitor of METTL3, which has demonstrated significant preclinical anti-tumor activity, offering a novel therapeutic strategy by targeting RNA epigenetics.[1][3]
Core Mechanism of Action
This compound is a highly potent, S-adenosylmethionine (SAM)-competitive inhibitor of the METTL3-METTL14 methyltransferase complex.[1][4] By binding to the SAM pocket of METTL3, this compound effectively blocks the transfer of a methyl group to adenosine (B11128) residues on RNA.[4][5] This catalytic inhibition leads to a global reduction in m6A levels on mRNA, which in turn decreases the stability and translation of key oncogenic transcripts.[4] In AML, for instance, this compound has been shown to reduce the expression of critical leukemia-promoting proteins such as MYC, BCL2, and PTEN, leading to reduced cell growth, induction of differentiation, and apoptosis.[1][4]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been characterized by its potent biochemical and cellular activity, as well as its in vivo anti-tumor effects.
| Parameter | Value | Assay Type | Reference |
| Biochemical Potency | |||
| METTL3/METTL14 IC50 | 16.9 nM | Biochemical Activity Assay | [3][4] |
| METTL3/METTL14 IC50 | 17 nM | RapidFire Mass Spectrometry | [4][6] |
| Binding Affinity | |||
| METTL3/METTL14 Kd | 1.4 nM | Surface Plasmon Resonance (SPR) | [3][4] |
| METTL3 Kd | 3.2 nM | Surface Plasmon Resonance (SPR) | [6] |
| Cellular Activity | |||
| Cellular Proliferation IC50 (MOLM-13) | 3.5 µM | Cell Proliferation Assay | [4][6] |
| Cellular Target Engagement IC50 | 4.8 µM | Thermal Shift Assay | [4][6] |
| m6A Reduction on poly-A+ RNA IC50 | ~1 µM | LC-MS/MS | [4] |
| In Vivo Efficacy | |||
| Dosing Regimen (AML PDX models) | 50 mg/kg i.p., daily | In vivo xenograft study | [6] |
Key Preclinical Findings Across Cancer Types
This compound has demonstrated promising anti-cancer activity in a range of preclinical models:
-
Acute Myeloid Leukemia (AML): In various AML mouse models, daily treatment with this compound led to impaired engraftment, reduced AML expansion, and significantly prolonged lifespan without overt toxicity.[2][3] The inhibitor specifically targets key stem cell subpopulations of AML.[2][3]
-
Oral Squamous Cell Carcinoma (OSCC): In vitro, this compound in combination with the multi-kinase inhibitor anlotinib (B1662124) enhanced the inhibition of cellular survival and proliferation, and promoted apoptosis in OSCC cell lines.[7] This combination also reduced stemness properties and epithelial-mesenchymal transition (EMT) features.[7] In vivo studies validated the efficacy of this combination treatment.[7]
-
Breast Cancer: this compound induced dose- and time-dependent reductions in the viability of luminal A, HER2-positive, and triple-negative breast cancer cell lines.[8] It also induced apoptosis, evidenced by cleaved PARP and caspase-3, and caused cell cycle arrest at the G0/G1 phase.[8]
-
Pancreatic Cancer: this compound was shown to inhibit the proliferation, invasion, and metastasis of pancreatic cancer cells by down-regulating the m6A modification of the BRAF-activated noncoding RNA (BANCR).[9][10]
-
Non-Small Cell Lung Cancer (NSCLC): Preclinical studies have indicated that this compound could significantly inhibit pulmonary colonization and halt NSCLC progression.[11]
-
Enhanced Immunotherapy Response: this compound has been shown to induce a cell-intrinsic interferon response, which can enhance anti-tumor immunity.[12] Combination therapy with an anti-PD-1 antibody showed greater preclinical activity than either agent alone in immunocompetent mouse models.[12]
Signaling Pathways and Experimental Workflows
METTL3 Signaling Pathway and this compound Inhibition
Caption: METTL3-mediated m6A modification and its inhibition by this compound.
Typical Experimental Workflow for Preclinical Evaluation of this compound
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Detailed Experimental Protocols
In Vitro METTL3/METTL14 Inhibition Assay (Biochemical IC50)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the catalytic activity of the METTL3/METTL14 complex.[1]
-
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the purified recombinant METTL3/METTL14 complex, a methyl donor (S-adenosylmethionine, SAM), and a substrate RNA oligonucleotide.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration to allow for the methylation reaction to proceed.
-
Quantification: Quantify the level of methylated RNA using a sensitive detection method such as RapidFire Mass Spectrometry (RFMS).[1]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Proliferation Assay (Cellular IC50)
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MOLM-13 for AML) in 96-well plates at an appropriate density and allow them to attach or stabilize overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8) to each well and measure the signal (luminescence, absorbance) according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control cells and plot the results against the drug concentration to determine the IC50.
-
In Vivo Patient-Derived Xenograft (PDX) Model
-
Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant AML model.[1]
-
Protocol:
-
Animal Model: Utilize immunocompromised mice (e.g., NSG mice).[1]
-
Xenograft Implantation: Transplant primary human AML cells from patients into the mice.[1]
-
Treatment: Once AML cell engraftment is confirmed, randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg, intraperitoneal injection, once daily) or a vehicle control for a specified duration (e.g., 12 or 21 days).[1][6]
-
Monitoring: Monitor the mice for signs of toxicity and record body weight regularly.[1]
-
Efficacy Assessment: The primary endpoints are the extent of AML engraftment in peripheral blood and bone marrow, and the overall survival of the mice.[1]
-
Pharmacodynamic Analysis: At the end of the study, collect tissues to measure m6A levels and the expression of METTL3 target proteins to confirm in vivo target modulation.[1]
-
Conclusion
This compound is a groundbreaking first-in-class METTL3 inhibitor that has provided robust preclinical proof-of-concept for targeting the m6A RNA modification pathway in cancer.[1] Its high potency, selectivity, and demonstrated in vivo efficacy in various cancer models, particularly AML, underscore its therapeutic promise.[3][6] The multifaceted anti-tumor activity of this compound, including direct inhibition of oncogenic pathways and enhancement of anti-tumor immunity, provides a strong rationale for its continued investigation and clinical development. The successor to this compound, STC-15, has already entered clinical trials, further validating the therapeutic potential of this innovative approach to cancer treatment.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. | BioWorld [bioworld.com]
- 7. METTL3 inhibitor this compound impairs tumor progression and enhances sensitivity to anlotinib in OSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Breast Cancer Tumorigenesis via the Inhibition of METTL3 [journal-dtt.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. STM-2457 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Novel drug type for blood cancer entering clinical trials [sanger.ac.uk]
- 14. benchchem.com [benchchem.com]
The Role of STM2457 in m6A RNA Modification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a pivotal role in RNA metabolism, including splicing, nuclear export, stability, and translation.[1][2] This dynamic and reversible epigenetic mark is installed by a "writer" complex, removed by "erasers," and recognized by "reader" proteins, which mediate its downstream effects. The primary writer complex is a heterodimer composed of the catalytic subunit Methyltransferase-like 3 (METTL3) and its partner METTL14.[1][2] Dysregulation of m6A modification, often through the overexpression of METTL3, has been implicated in the pathogenesis of numerous human diseases, particularly cancer, including acute myeloid leukemia (AML).[1][2]
STM2457 is a first-in-class, potent, and highly selective small-molecule inhibitor of the METTL3 catalytic subunit.[1][3][4][5][6] By targeting the enzymatic activity of METTL3, this compound provides a powerful chemical tool to probe the function of m6A modification and represents a promising therapeutic strategy for diseases driven by aberrant m6A pathways. This technical guide offers a comprehensive overview of this compound, detailing its mechanism of action, quantitative performance data, key experimental protocols, and the signaling pathways it modulates.
Core Mechanism of Action
This compound functions as a catalytic inhibitor of the METTL3-METTL14 methyltransferase complex.[1][7] Its primary mechanism involves direct competition with the methyl donor, S-adenosylmethionine (SAM), for binding to the active site of METTL3.[1][7] This competitive inhibition effectively blocks the transfer of a methyl group to the N6 position of adenosine (B11128) residues on target RNA molecules.[7] The crystal structure of this compound in complex with METTL3-METTL14 confirms its binding to the SAM pocket.[1]
The inhibition of METTL3's catalytic activity by this compound leads to a global reduction in m6A levels on poly-A+ RNA.[1] This has profound downstream consequences, particularly in cancer cells that are dependent on m6A-mediated regulation of oncogenic transcripts. In AML, for instance, this compound treatment leads to a selective decrease in m6A levels on the mRNAs of key leukemogenic drivers such as MYC, BCL2, SP1, and HOXA10.[1][2][7] The reduction in m6A modification on these transcripts results in decreased translational efficiency, leading to lower protein expression of these oncoproteins.[1] This ultimately culminates in reduced cancer cell proliferation, induction of myeloid differentiation, and apoptosis.[1][8]
Data Presentation
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo efficacy.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay Type | Reference |
| METTL3/METTL14 IC50 | 16.9 nM | Biochemical Activity Assay | [1][4][5][6][7] |
| METTL3/METTL14 IC50 | 17 nM | RapidFire Mass Spectrometry (RFMS) | [7][8] |
| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) | [1][7] |
| METTL3 Binding Affinity (Kd) | 3.2 nM | Surface Plasmon Resonance (SPR) | [7][8] |
| Cellular Proliferation IC50 (MOLM-13) | 3.5 µM | Cell Proliferation Assay | [7][8] |
| Cellular Target Engagement IC50 | 4.8 µM | Cellular Thermal Shift Assay (CETSA) | [7][8] |
| m6A Reduction on poly-A+ RNA IC50 | ~1 µM | m6A Quantification | [7] |
Table 2: Selectivity Profile of this compound
| Target Class | Number Tested | Activity | Reference |
| RNA, DNA, and Protein Methyltransferases | 45 | >1,000-fold selectivity for METTL3 | [1][7] |
| Kinases | 468 | No inhibitory effect | [1][7] |
Table 3: In Vivo Efficacy of this compound in AML Patient-Derived Xenograft (PDX) Models
| PDX Model | Genotype | Treatment Regimen | Outcome | Reference |
| PDX-1 | NPM1c | 50 mg/kg, i.p., daily | Significantly prolonged survival | [1] |
| PDX-2 | MLL-AF6 | 50 mg/kg, i.p., daily | Significantly prolonged survival | [1] |
| PDX-393 | MLL-AF10, NIK-RAS (relapsing) | 50 mg/kg, i.p., daily for 12 or 21 days | Prolonged survival | [8] |
| PDX-579 | Npm1c, IDH1/2, Flt3 (relapsing) | 50 mg/kg, i.p., daily for 12 or 21 days | Prolonged survival | [8] |
| PDX-473 | MLL-AF6, NIK-Ras, CDKalpha (newly diagnosed) | 50 mg/kg, i.p., daily for 12 or 21 days | Prolonged survival, impaired re-engraftment | [8] |
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of action of this compound in inhibiting m6A RNA modification.
Experimental Workflows
Caption: A generalized workflow for the preclinical evaluation of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
m6A-Specific Methylated RNA Immunoprecipitation Sequencing (m6A-meRIP-Seq)
This technique is used to identify and quantify m6A-modified transcripts on a genome-wide scale.[2]
Protocol:
-
RNA Isolation and Fragmentation:
-
Isolate total RNA from cells or tissues treated with this compound or a vehicle control.
-
Purify poly(A)+ RNA using oligo(dT) magnetic beads.
-
Fragment the purified mRNA into approximately 100-nucleotide fragments by chemical or enzymatic methods.[2]
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Wash the beads multiple times with wash buffer to remove non-specifically bound RNA.[2]
-
Elute the m6A-containing RNA fragments from the beads.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from both the immunoprecipitated RNA and the input control RNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify m6A peaks by comparing the enrichment of reads in the immunoprecipitated sample to the input control.
-
Differential m6A peak analysis between this compound-treated and control samples can identify transcripts with altered m6A modification.
-
Polysome Profiling
This technique is used to assess the translational status of specific mRNAs by separating transcripts based on the number of associated ribosomes.[2] A shift of an mRNA from heavy polysome fractions to lighter monosome fractions upon this compound treatment indicates a reduction in its translation.[2]
Protocol:
-
Cell Lysis and Sucrose (B13894) Gradient Preparation:
-
Lyse cells treated with this compound or vehicle control in a buffer containing cycloheximide (B1669411) to "freeze" ribosomes on the mRNA.
-
Prepare a continuous sucrose gradient (e.g., 15-45%) in ultracentrifuge tubes.[10]
-
-
Ultracentrifugation:
-
Fraction Collection:
-
Puncture the bottom of the centrifuge tube and collect fractions while continuously monitoring the absorbance at 254 nm to visualize the ribosomal profile.
-
-
RNA Isolation and Analysis:
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement in a cellular environment.[12] The principle is that the binding of a ligand, such as this compound, stabilizes its target protein (METTL3), increasing its resistance to thermal denaturation.[12]
Protocol:
-
Cell Treatment:
-
Treat intact cells (e.g., MOLM-13) with various concentrations of this compound or a vehicle control for a specified duration.[13]
-
-
Heating:
-
Lysis and Fractionation:
-
Protein Quantification:
-
Quantify the amount of soluble METTL3 remaining in the supernatant at each temperature point using Western blotting or another sensitive protein detection method.[13]
-
-
Data Analysis:
-
Plot the amount of soluble METTL3 as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[13]
-
Conclusion and Future Directions
This compound has proven to be an invaluable tool for elucidating the critical role of METTL3-mediated m6A RNA modification in cancer biology. Its high potency and selectivity have enabled the preclinical validation of METTL3 as a therapeutic target in AML and other cancers.[1][8] The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working in the burgeoning field of epitranscriptomics.
Future research will likely focus on several key areas:
-
Clinical Translation: While this compound itself has not entered clinical trials, the preclinical data generated with it have paved the way for the clinical development of other METTL3 inhibitors.
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to METTL3 inhibition will be crucial for the clinical success of this therapeutic strategy.
-
Combination Therapies: Exploring the synergistic potential of METTL3 inhibitors with existing anti-cancer agents could lead to more effective treatment regimens.
-
Broader Therapeutic Applications: Investigating the role of METTL3 and the therapeutic potential of its inhibition in other diseases beyond cancer where m6A dysregulation is implicated.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. | BioWorld [bioworld.com]
- 9. This compound Inhibits METTL3-Mediated m6A Modification of miR-30c to Alleviate Spinal Cord Injury by Inducing the ATG5-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polysome profiling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Investigating the Biological Function of METTL3 with STM2457: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic messenger RNA (mRNA), playing a pivotal role in post-transcriptional gene regulation. The primary catalytic enzyme responsible for this modification is the METTL3-METTL14 methyltransferase complex, with METTL3 serving as the catalytic subunit. Dysregulation of METTL3 has been implicated in the pathogenesis of numerous diseases, including a variety of cancers, making it a compelling therapeutic target.[1]
This technical guide provides a comprehensive overview of the biological functions of METTL3 and the utility of STM2457, a first-in-class, potent, and selective small-molecule inhibitor of METTL3, in investigating these functions.[2][3] this compound competitively binds to the S-adenosylmethionine (SAM) pocket of METTL3, effectively inhibiting its methyltransferase activity and leading to a global reduction in m6A levels.[2] This guide will delve into the quantitative effects of this compound, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways regulated by METTL3.
Quantitative Data on this compound Activity
The following tables summarize the inhibitory potency of this compound across various cancer cell lines and its impact on m6A levels, providing a clear comparison of its efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 3.5 | [2] |
| Eca109 | Esophageal Squamous Cell Carcinoma | Not Specified | [4] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | Not Specified | [4] |
| QBC939 | Cholangiocarcinoma | 5 | [5] |
| HUCCT1 | Cholangiocarcinoma | 0.625 | [5] |
| PANC-1 | Pancreatic Cancer | Not Specified | [6] |
| MCF7 | Breast Cancer (Luminal A) | Not Specified | [7] |
| SKBR3 | Breast Cancer (HER2-positive) | Not Specified | [7] |
| MDA-MB-231 | Breast Cancer (Triple-negative) | Not Specified | [7] |
Table 1: Cellular Proliferation IC50 Values of this compound in Various Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of this compound required to inhibit the proliferation of different cancer cell lines.
| Parameter | Value | Assay | Reference |
| METTL3/14 IC50 | 16.9 nM | Biochemical Activity Assay | [8] |
| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) | [8] |
| m6A Reduction on poly-A+ RNA IC50 | ~1 µM | m6A Quantification Assay | [2] |
Table 2: Biochemical and Cellular Potency of this compound. This table details the direct inhibitory activity of this compound on the METTL3/14 complex and its effect on cellular m6A levels.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to investigate the function of METTL3 and the effects of its inhibition by this compound.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
Objective: To identify and quantify m6A-modified transcripts on a genome-wide scale.[3]
Protocol:
-
RNA Isolation and Fragmentation:
-
Immunoprecipitation:
-
Washing and Elution:
-
RNA Purification and Library Preparation:
-
Purify the eluted RNA.
-
Prepare a sequencing library from the immunoprecipitated RNA and an input control (fragmented RNA that did not undergo immunoprecipitation).
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome and identify m6A peaks.[12]
-
Perform differential methylation analysis to identify transcripts with altered m6A levels upon this compound treatment.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to METTL3 within intact cells.[13]
Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) to allow for compound uptake.[13]
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a lysis buffer.[13]
-
Separate the soluble protein fraction (supernatant) from the aggregated protein fraction (pellet) by centrifugation at high speed (e.g., 20,000 x g).
-
-
Protein Quantification and Western Blot Analysis:
-
Quantify the protein concentration in the soluble fractions.
-
Analyze the amount of soluble METTL3 in each sample by Western blotting using a METTL3-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble METTL3 against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of METTL3.
-
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Preparation and Implantation:
-
Culture cancer cells of interest to the logarithmic growth phase.
-
Implant the cells subcutaneously into immunodeficient mice (e.g., nude or NSG mice).[14]
-
-
Drug Administration:
-
Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 50 mg/kg daily) or the vehicle control via an appropriate route, such as intraperitoneal injection.[8]
-
-
Monitoring:
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).[14]
-
Monitor the general health and behavior of the mice for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for various endpoints, such as weight, and perform pharmacodynamic studies (e.g., measuring m6A levels or target gene expression) and histological analysis.[15]
-
METTL3 Signaling Pathways and Their Modulation by this compound
METTL3 plays a crucial role in regulating various signaling pathways that are often dysregulated in cancer. This compound, by inhibiting METTL3, can effectively modulate these pathways.
PI3K/AKT Signaling Pathway
METTL3 has been shown to regulate the PI3K/AKT pathway, which is critical for cell proliferation, survival, and growth.[5][16] In some cancers, METTL3 can enhance the expression of key components of this pathway, leading to its activation.[17] Inhibition of METTL3 with this compound can lead to decreased phosphorylation of AKT, thereby attenuating this pro-survival pathway.[5]
Caption: METTL3 promotes the PI3K/AKT pathway. This compound inhibits METTL3, leading to reduced pathway activation.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental for development and is often aberrantly activated in cancer, promoting cell proliferation and stemness. METTL3 can regulate the stability and translation of key components of this pathway, such as LEF1 and FAM83D, thereby enhancing its activity.[18][19] this compound-mediated inhibition of METTL3 can lead to the downregulation of these components and subsequent suppression of the Wnt/β-catenin pathway.
References
- 1. sysy.com [sysy.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journal-dtt.org [journal-dtt.org]
- 8. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 10. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA-Seq and m6A-RNA Immunoprecipitation (MeRIP-seq) Seq [bio-protocol.org]
- 12. rna-seqblog.com [rna-seqblog.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. METTL3 regulates FAM83D m6A modification to accelerate tumorigenesis of triple-negative breast cancer via the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. METTL3 methyltransferase 3, N6-adenosine-methyltransferase complex catalytic subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
STM2457: A Technical Guide to its Impact on Oncogenic Protein Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
STM2457 is a pioneering, first-in-class small molecule inhibitor targeting the N6-methyladenosine (m6A) writer enzyme, METTL3. As a potent and selective catalytic inhibitor, this compound competitively binds to the S-adenosylmethionine (SAM) pocket of the METTL3/METTL14 methyltransferase complex, effectively halting the transfer of methyl groups to adenosine (B11128) residues on RNA. This inhibition of m6A modification has demonstrated significant anti-tumor activity, primarily in acute myeloid leukemia (AML), by reducing cancer cell growth, inducing differentiation, and promoting apoptosis.[1][2] The anti-leukemic effects of this compound are largely attributed to the decreased stability and translation of key oncogenic mRNAs, including those for c-MYC and MCL1.[1][3] Furthermore, this compound has been observed to modulate the DNA damage response and stimulate an intrinsic interferon response within cells, indicating a multi-faceted mechanism of anti-tumor action.[1]
Quantitative Data Summary
The following tables provide a structured overview of the key quantitative data associated with the activity of this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay |
| METTL3/14 IC50 | 16.9 nM | Biochemical Activity Assay |
| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) |
| Cellular Proliferation IC50 (MOLM-13) | 3.5 µM | Cell Proliferation Assay |
| Cellular Target Engagement IC50 | 4.8 µM | Thermal Shift Assay |
| m6A Reduction on poly-A+ RNA IC50 | ~1 µM | LC-MS/MS |
Table 2: Effect of this compound on Oncogenic Protein Expression
| Oncogenic Protein | Cell Line | This compound Concentration | Observed Effect |
| c-MYC | MOLM-13 | Dose-dependent | Significant protein level reduction |
| MCL1 | MOLM-13, THP-1 | Time- and concentration-dependent | Down-regulation of protein level |
| BRD4 | MOLM-13 | Dose-dependent | Greatly reduced protein levels |
| SP1 | MOLM-13 | Dose-dependent | Greatly reduced protein levels |
| EGFR | Oral Squamous Carcinoma Cells | Not specified | Downregulatory effects on expression |
Core Signaling Pathway and Mechanism of Action
This compound's primary mechanism involves the inhibition of the METTL3/METTL14 complex, leading to a reduction in m6A RNA modification. This has a downstream effect on the translation and stability of oncogenic mRNAs.
Mechanism of this compound action on oncogenic protein expression.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Biochemical Activity Assay (METTL3/14 IC50 Determination)
Objective: To determine the in vitro inhibitory potency of this compound on the catalytic activity of the METTL3/14 complex.[1]
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant METTL3/METTL14 enzyme complex, a methyl donor (S-adenosylmethionine, SAM), and a substrate RNA oligonucleotide.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature to allow for the methylation reaction to proceed.
-
Detection: The level of RNA methylation is quantified. This can be achieved through various methods, such as using a radiolabeled SAM and measuring radioactivity incorporated into the RNA, or by using specific antibodies to detect the m6A modification.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the METTL3/14 catalytic activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (IC50 Determination in Cancer Cells)
Objective: To assess the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MOLM-13) are seeded into 96-well plates at a specific density.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
IC50 Calculation: The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Western Blot Analysis for Protein Expression
Objective: To quantify the changes in the expression levels of specific oncogenic proteins following this compound treatment.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound or a vehicle control for a specified time. After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target oncogenic proteins (e.g., c-MYC, MCL1) and a loading control (e.g., GAPDH, β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control to determine the relative protein expression levels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
Preclinical evaluation workflow for this compound.
Conclusion
This compound represents a significant advancement in the field of epitranscriptomics, offering a potent and selective tool to probe the function of METTL3 in cancer. The compound's ability to downregulate key oncogenic proteins through the inhibition of m6A RNA methylation underscores the therapeutic potential of targeting RNA-modifying enzymes. The data and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility of METTL3 inhibition in oncology. As this compound and its analogs progress through clinical trials, a deeper understanding of their impact on oncogenic protein expression will be critical for their successful development and application.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel drug type for blood cancer entering clinical trials [sanger.ac.uk]
- 6. leukaemiauk.org.uk [leukaemiauk.org.uk]
STM2457: A Technical Whitepaper on the Discovery and Development of a First-in-Class METTL3 Inhibitor
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary: STM2457 is a pioneering, potent, and highly selective small-molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3.[1] Identified through a high-throughput screening campaign, this compound has demonstrated significant preclinical anti-tumor activity, particularly in acute myeloid leukemia (AML).[2][3] this compound functions as an S-adenosylmethionine (SAM)-competitive catalytic inhibitor of the METTL3-METTL14 complex, the primary enzyme responsible for m6A modification on messenger RNA.[4][5] By inhibiting METTL3, this compound reduces the m6A modification of key oncogenic transcripts such as MYC and BCL2, leading to decreased protein translation, reduced cell growth, induction of apoptosis, and cellular differentiation in cancer cells.[2][4] Preclinical studies in various AML patient-derived xenograft (PDX) models have shown that this compound impairs tumor progression and prolongs survival.[2][5] The promising preclinical data for this compound has paved the way for the development of STC-15, an orally bioavailable clinical candidate, which has entered Phase 1 clinical trials for the treatment of advanced solid tumors and lymphomas.[1][6] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and cellular potency, as well as the physicochemical properties of this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay Type | Reference |
| METTL3/14 IC50 | 16.9 nM | Biochemical Activity Assay | [2][4] |
| METTL3/14 IC50 | 17 nM | RFMS | [5] |
| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) | [2][4] |
| METTL3 Binding Affinity (Kd) | 3.2 nM | Surface Plasmon Resonance (SPR) | [5] |
| Cellular Proliferation IC50 (MOLM-13 cells) | 3.5 µM | Cell Proliferation Assay | [5] |
| Cellular Target Engagement IC50 | 4.8 µM | Cellular Thermal Shift Assay | [5] |
| m6A Reduction on poly-A+ RNA IC50 | ~1 µM | m6A Quantification Assay | [4] |
Table 2: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Ligand Efficiency (LE) | 0.32 | [5] |
| Lipophilic Ligand Efficiency (LLE) | 4.5 | [5] |
| mlogD | 1.4 | [5] |
| Aqueous Solubility | 196 µM | [5] |
Discovery and Development Workflow
This compound was discovered through a systematic drug discovery campaign. The process began with a high-throughput screen to identify inhibitors of the METTL3-METTL14 complex, which led to the identification of an initial hit compound. Through structure-guided medicinal chemistry and optimization of its physicochemical and pharmacokinetic properties, the potent and selective inhibitor this compound was developed.[1][2]
Mechanism of Action
This compound is a catalytic inhibitor of the METTL3-METTL14 methyltransferase complex.[4] Its primary mechanism involves competitively binding to the S-adenosylmethionine (SAM)-binding pocket of METTL3, thereby preventing the transfer of a methyl group to the N6 position of adenosine (B11128) residues on target RNA molecules.[4][5] This inhibition of m6A modification has profound effects on cancer cells, particularly in AML. The anti-leukemic effects are attributed to the decreased stability and translation of key oncogenic mRNAs, such as those for MYC and BCL2, which leads to reduced cell growth, induction of differentiation, and apoptosis.[1][4]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
1. METTL3/METTL14 Biochemical Activity Assay
-
Objective: To determine the in vitro inhibitory potency of this compound on the catalytic activity of the METTL3/14 complex.
-
Methodology: The assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[methyl-3H]-methionine (3H-SAM) to a substrate RNA oligonucleotide.
-
The METTL3/14 enzyme complex is incubated with a dose-range of this compound.
-
3H-SAM and a biotinylated RNA substrate are added to initiate the reaction.
-
The reaction is stopped, and the biotinylated RNA is captured on a streptavidin-coated plate.
-
Unbound 3H-SAM is washed away.
-
The amount of incorporated tritium (B154650) is quantified by scintillation counting.
-
IC50 values are calculated from the dose-response curve.[2]
-
2. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of this compound to the METTL3/14 complex.
-
Methodology:
-
The METTL3/14 protein complex is immobilized on a sensor chip.
-
A series of concentrations of this compound are flowed over the chip surface.
-
The binding of this compound to the immobilized protein is detected as a change in the refractive index, measured in response units (RU).
-
The association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd).
-
To confirm the SAM-competitive binding mode, the experiment is repeated in the presence of SAM in the running buffer, which is expected to reduce the binding affinity of this compound.[2]
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound with METTL3 in a cellular context.
-
Methodology:
-
Intact cells (e.g., MOLM-13) are treated with various concentrations of this compound or a vehicle control.
-
The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cells are lysed, and the soluble fraction is separated from the aggregated protein fraction by centrifugation.
-
The amount of soluble METTL3 in the supernatant is quantified by Western blotting or another protein detection method.
-
The melting curve of METTL3 is plotted against temperature for each this compound concentration. A shift in the melting curve to higher temperatures indicates stabilization of METTL3 by this compound binding, confirming target engagement.[3]
-
4. In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
-
Objective: To evaluate the anti-leukemic activity of this compound in a clinically relevant in vivo setting.
-
Methodology:
-
Human AML PDX models are established by transplanting patient-derived AML cells into immunodeficient mice.
-
Once the disease is established, mice are treated with this compound (e.g., 50 mg/kg, intraperitoneally, daily) or a vehicle control.
-
Disease progression is monitored using methods such as bioluminescence imaging.
-
The primary endpoints are typically a reduction in tumor burden and an increase in the lifespan of the treated mice.
-
At the end of the study, bone marrow and spleen are analyzed for the percentage of cancerous cells.[2][5][7]
-
Conclusion and Future Perspectives
This compound is a landmark compound that has provided the first preclinical proof-of-concept for the catalytic inhibition of METTL3 as a viable therapeutic strategy for AML.[3][5] Its high potency and selectivity, coupled with demonstrated in vivo efficacy, have established METTL3 as a druggable target in oncology.[1][2] The successful translation of this research into a clinical candidate, STC-15, underscores the potential of modulating RNA epigenetics as a new paradigm in cancer therapy.[1][8] Further research and clinical development will be crucial to fully elucidate the therapeutic utility of METTL3 inhibitors, both as monotherapies and in combination with other anti-cancer agents, for AML and other malignancies.[1][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. | BioWorld [bioworld.com]
- 6. Progress in the Research and Development of METTL3 Drug Targets [synapse.patsnap.com]
- 7. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 8. STORM Therapeutics publishes data in Nature showing its first-in-class inhibitor of METTL3 is effective as a new therapeutic strategy against AML | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 9. researchgate.net [researchgate.net]
STM2457's Impact on Gene Expression Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
STM2457 is a first-in-class, potent, and selective small-molecule inhibitor of METTL3 (Methyltransferase-like 3), the catalytic subunit of the N6-methyladenosine (m6A) writer complex. By competitively binding to the S-adenosylmethionine (SAM) pocket of METTL3, this compound effectively blocks the transfer of methyl groups to adenosine (B11128) residues on messenger RNA (mRNA). This inhibition of m6A modification has profound downstream effects on gene expression, primarily by altering the stability and translation of target mRNAs. In numerous preclinical studies, this compound has demonstrated significant anti-tumor activity in various cancer models, including acute myeloid leukemia (AML), esophageal squamous cell carcinoma (ESCC), and pancreatic cancer, by modulating the expression of key oncogenes and activating anti-tumor signaling pathways. This technical guide provides an in-depth overview of the core mechanisms of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on gene expression and cellular processes.
Data Presentation
Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay | Reference |
| METTL3/14 IC50 | 16.9 nM | Biochemical Activity Assay | [1] |
| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) | [1] |
| Cellular Proliferation IC50 (MOLM-13) | 3.5 µM | Cell Proliferation Assay | |
| Cellular Target Engagement IC50 | 4.8 µM | Thermal Shift Assay | |
| m6A Reduction on poly-A+ RNA IC50 | ~1 µM | m6A Quantification Assay |
Impact of this compound on Gene Expression in Cancer Cell Lines
| Cell Line | Treatment | Number of Upregulated Genes | Number of Downregulated Genes | Key Downregulated Oncogenes | Reference |
| MOLM-13 (AML) | This compound | 1,338 | 489 | MYC, SP1, BRD4, HOXA10 | |
| LNCaP:C4-2 (Prostate Cancer) | 10 µM this compound (48h) | 2,156 | 1,499 | - | |
| 22Rv1 (Prostate Cancer) | 10 µM this compound (48h) | 993 | 611 | - | |
| HCT116 (Colorectal Cancer) | 20 µM this compound (48h) | - | - | ASNS | [2] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[3]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 5, 10, 20, 40 µM) or a DMSO vehicle control.[3] Incubate for the desired time period (e.g., 24, 48, 72 hours).[3]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[4]
-
Incubation: Incubate the plate at 37°C for 1-4 hours.[3]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[4]
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells to determine the IC50 value.[5]
Western Blotting
This protocol is used to detect changes in the protein levels of target genes following this compound treatment.
Methodology:
-
Cell Lysis: After treatment with this compound or DMSO, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[3]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.[3]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., METTL3, p-ATM, p-Chk2, γ-H2AX, EGFR, SMAD3, SPRY2, ERK1/2, p-ERK1/2) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[8]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit.[8]
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
This technique is used to identify and quantify m6A-modified transcripts on a genome-wide scale.[9]
Methodology:
-
RNA Isolation and Fragmentation: Isolate total RNA from cells and fragment it into approximately 100-nucleotide segments.[9][10]
-
Immunoprecipitation: Incubate the fragmented RNA with an m6A-specific antibody.[9] Capture the antibody-RNA complexes using protein A/G magnetic beads.[9]
-
Washing and Elution: Wash the beads to remove non-specifically bound RNA and then elute the m6A-containing RNA fragments.[9]
-
Library Preparation and Sequencing: Prepare sequencing libraries from the eluted m6A-enriched RNA and an input control.[9] Sequence the libraries using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and identify m6A peaks.[10] Perform differential m6A analysis between this compound-treated and control samples.
In Vivo Xenograft Studies
This protocol outlines the use of this compound in a preclinical mouse xenograft model to evaluate its anti-tumor efficacy.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude, NSG) aged 4-6 weeks.[11]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) resuspended in a mixture of sterile PBS and Matrigel into the flanks of the mice.[11]
-
Treatment: Once tumors are established, randomize mice into treatment and vehicle control groups.[12] Administer this compound (e.g., 50 mg/kg) or vehicle control daily via intraperitoneal injection.[1][2]
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.[11]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry or western blotting.[12]
Mandatory Visualizations
Caption: this compound competitively inhibits SAM binding to the METTL3/14 complex, preventing m6A modification of mRNA.
Caption: A generalized experimental workflow for the preclinical evaluation of this compound.
Caption: this compound induces the ATM-Chk2 DNA damage response pathway.[13]
Caption: this compound alters gene expression in the MAPK and SMAD signaling pathways.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The m6A methyltransferase METTL3 affects ferroptosis in non-small cell lung cancer by regulating the PTEN/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. METTL3 Facilitates Tumor Progression by COL12A1/MAPK Signaling Pathway in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyltransferase-like 3 induces the development of cervical cancer by enhancing insulin-like growth factor 2 mRNA-binding proteins 3-mediated apoptotic chromatin condensation inducer 1 mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound impairs the proliferation of esophageal squamous cell carcinoma by activating DNA damage response through ATM-Chk2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on STM2457 and Epitranscriptomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The field of epitranscriptomics, which encompasses the study of post-transcriptional RNA modifications, is rapidly emerging as a critical area of investigation in biology and medicine. Among the more than 170 known RNA modifications, N6-methyladenosine (m6A) is the most prevalent internal modification in eukaryotic messenger RNA (mRNA). The m6A modification is a dynamic and reversible process regulated by a complex interplay of proteins: "writers" that install the mark, "erasers" that remove it, and "readers" that interpret its functional consequences.[1][2]
The m6A writer complex, primarily composed of the catalytic subunit Methyltransferase-like 3 (METTL3) and its partner METTL14, plays a pivotal role in regulating various aspects of mRNA metabolism, including splicing, stability, and translation.[3] Dysregulation of the m6A machinery has been implicated in the pathogenesis of numerous diseases, most notably cancer.[4][5] In acute myeloid leukemia (AML) and various solid tumors, METTL3 is often overexpressed and contributes to the initiation and progression of the disease by enhancing the translation of key oncogenic mRNAs, such as those encoding for MYC and BCL2.[3][6]
STM2457 is a first-in-class, potent, and selective small-molecule inhibitor of METTL3.[3][7] By competitively binding to the S-adenosylmethionine (SAM) binding pocket of METTL3, this compound effectively blocks the transfer of methyl groups to adenosine (B11128) residues on RNA.[3][7] Preclinical studies have demonstrated that inhibition of METTL3 by this compound leads to a reduction in global m6A levels, resulting in decreased translation of oncoproteins, induction of apoptosis, and cellular differentiation in cancer cells.[7][8] Furthermore, this compound has been shown to elicit a cell-intrinsic interferon response, adding another dimension to its anti-tumor activity.[9][10] This technical guide provides a comprehensive overview of the foundational research on this compound and its intersection with the broader field of epitranscriptomics, with a focus on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization.
Quantitative Data Presentation
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay | Reference |
| Biochemical Potency | |||
| METTL3/14 IC50 | 16.9 nM | Biochemical Activity Assay | [7] |
| METTL3/14 IC50 | 17 nM | RFMS | [4] |
| Binding Affinity | |||
| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) | [7] |
| METTL3 Binding Affinity (Kd) | 3.2 nM | Surface Plasmon Resonance (SPR) | [4] |
| Cellular Activity | |||
| Cellular Proliferation IC50 (MOLM-13) | 3.5 µM | Cell Proliferation Assay | [4] |
| Cellular Target Engagement IC50 | 4.8 µM | Thermal Shift Assay | [4] |
| m6A Reduction on poly-A+ RNA IC50 | ~1 µM | LC-MS/MS | [7] |
Table 2: In Vivo Efficacy of this compound in AML Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment Regimen | Outcome | Reference |
| AML PDX-1 (NPM1c) | 50 mg/kg, daily | Significantly prolonged survival | [7] |
| AML PDX-2 (MLL-AF6) | 50 mg/kg, daily | Significantly prolonged survival | [7] |
| AML PDX-3 (MLL-AF10, NIK-RAS) | 50 mg/kg, daily | Prolonged survival | [4] |
| AML PDX-4 (NPM1c, IDH1/2, Flt3) | 50 mg/kg, daily | Prolonged survival | [4] |
| AML PDX-5 (MLL-AF6, NIK-Ras, CDKalpha) | 50 mg/kg, daily | Prolonged survival | [4] |
Table 3: Selectivity Profile of this compound
| Target Class | Number Tested | Selectivity | Reference |
| RNA, DNA, and Protein Methyltransferases | 45 | >1,000-fold for METTL3 | [7] |
| Kinases | 468 | No significant inhibition | [7] |
Signaling Pathways and Mechanisms of Action
Primary Mechanism: Inhibition of m6A-Dependent Oncogenic mRNA Translation
The primary anti-leukemic effect of this compound is mediated through the direct inhibition of METTL3, leading to a reduction in m6A modification on the mRNAs of key oncogenes. This, in turn, impairs their translation into proteins that drive cancer cell proliferation and survival. The m6A reader protein YTHDF1 plays a crucial role in this process by recognizing m6A-modified mRNAs and recruiting them to the translation initiation machinery.
References
- 1. YTHDF1 Facilitates the Progression of Hepatocellular Carcinoma by Promoting FZD5 mRNA Translation in an m6A-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia [jcancer.org]
- 5. Frontiers | The Role of RNA Methyltransferase METTL3 in Normal and Malignant Hematopoiesis [frontiersin.org]
- 6. The N6-methyladenosine (m6A)-forming enzyme METTL3 controls myeloid differentiation of normal and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The roles and mechanisms of the m6A reader protein YTHDF1 in tumor biology and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for STM2457 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
STM2457 is a pioneering, highly potent, and selective small-molecule inhibitor of the N6-methyladenosine (m6A) writer enzyme, METTL3 (Methyltransferase-like 3).[1][2] As the catalytic subunit of the primary m6A methyltransferase complex, METTL3 plays a crucial role in post-transcriptional gene regulation by influencing mRNA splicing, nuclear export, stability, and translation.[1] Dysregulation of METTL3 has been implicated in the initiation and progression of various cancers, including acute myeloid leukemia (AML) and solid tumors, making it a promising therapeutic target.[1][3] this compound competitively binds to the S-adenosylmethionine (SAM)-binding pocket of the METTL3-METTL14 heterodimer, preventing the methylation of adenosine (B11128) residues on RNA.[2][4] This inhibition leads to a global reduction in m6A levels, subsequently affecting the translation of key oncogenic mRNAs such as MYC, BCL2, and PTEN, thereby promoting apoptosis and cellular differentiation in cancer cells.[1][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cells.
Data Presentation
Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay | Reference |
| METTL3/14 IC50 | 16.9 nM | Biochemical Activity Assay | [4][6] |
| METTL3/14 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) | [4][6] |
| Cellular Proliferation IC50 (MOLM-13) | 3.5 µM | Cell Proliferation Assay | [4] |
| Cellular Target Engagement IC50 | 4.8 µM | Thermal Shift Assay | [4] |
| m6A Reduction on poly-A+ RNA IC50 | ~1 µM | m6A Quantification | [4] |
In Vitro Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration/Effect | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Proliferation Assay | IC50 | 3.5 µM | [4] |
| HCT116 | Colorectal Cancer (CRC) | CCK-8 Assay | IC50 | ~40 µM (after 3 days) | [7] |
| SW620 | Colorectal Cancer (CRC) | CCK-8 Assay | IC50 | ~40 µM (after 3 days) | [7] |
| PANC-1 | Pancreatic Cancer | CCK-8 Assay | Significant viability decrease | 5, 10 µM | [8] |
| SW1990 | Pancreatic Cancer | Transwell Invasion Assay | Significant reduction in invasion | Not specified | [8] |
| MCF7, SKBR3, MDA-MB-231 | Breast Cancer | Cell Viability Assay | Significant reduction | Not specified | [5] |
| Eca109, KYSE150 | Esophageal Squamous Cell Carcinoma (ESCC) | Cell Viability Assay | Significant inhibition | Dose-dependent | [9] |
| Huh7, HepG2 | Liver Hepatocellular Carcinoma (LIHC) | Cell Viability Assay | IC50 determined | Not specified | [10] |
Signaling Pathways and Experimental Workflows
METTL3 Signaling Pathway and this compound Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound Inhibits Breast Cancer Tumorigenesis via the Inhibition of METTL3 [journal-dtt.org]
- 6. benchchem.com [benchchem.com]
- 7. jcancer.org [jcancer.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic effect and transcriptome-methylome characteristics of METTL3 inhibition in liver hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STM2457 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
STM2457 is a first-in-class, potent, and selective small molecule inhibitor of the N6-methyladenosine (m⁶A) writer enzyme, METTL3 (Methyltransferase-like 3).[1][2] As the most prevalent internal modification on eukaryotic mRNA, m⁶A methylation plays a critical role in regulating mRNA stability, splicing, and translation.[1] Dysregulation of METTL3 is implicated in the initiation and progression of various cancers, including acute myeloid leukemia (AML), making it a promising therapeutic target.[1][3] this compound competitively binds to the S-adenosylmethionine (SAM) binding pocket of the METTL3-METTL14 heterodimer complex, preventing the methylation of adenosine (B11128) residues on RNA.[1][4] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common in vitro assays.
Physicochemical and In Vitro Activity Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 444.53 g/mol | [2][5][6][7] |
| Chemical Formula | C₂₅H₂₈N₆O₂ | [2][5] |
| CAS Number | 2499663-01-1 | [2][5] |
| Appearance | White to beige powder | |
| Solubility | - DMSO: ≥10.6 mg/mL (up to 125 mg/mL reported)[5][8][9]- Ethanol: ≥26.8 mg/mL[8]- Water: Insoluble[8] | [5][8][9] |
| Storage (Powder) | -20°C for up to 3 years | [5] |
| Storage (In Solvent) | -80°C for up to 1 year | [5] |
| In Vitro IC₅₀ (METTL3) | 16.9 nM | [2][5][8][10] |
| Binding Affinity (Kd) | 1.4 nM (to METTL3/METTL14 complex) | [3][11] |
| Typical In Vitro Assay Concentration Range | 0.01 µM to 100 µM | [1][5] |
Signaling Pathway of this compound
This compound exerts its biological effects by inhibiting the catalytic activity of the METTL3/METTL14 complex. This leads to a global reduction of m⁶A levels in mRNA, which in turn alters the expression of key oncogenes by affecting their mRNA translation efficiency and stability.[1][4] In cancer cells, this can lead to cell cycle arrest, induction of apoptosis, and promotion of cellular differentiation.[1][3] The inhibition of METTL3 by this compound has also been shown to induce a cell-intrinsic interferon response and activate the DNA damage response pathway.[4][12]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mM * 444.53 g/mol * 1 mL * (1 L / 1000 mL) * (1000 mg / 1 g) = 4.4453 mg
-
Therefore, dissolve 4.45 mg of this compound in 1 mL of DMSO to get a 10 mM stock solution. Adjust volumes as needed.
-
-
Weigh the this compound powder in a sterile microcentrifuge tube. For accuracy, it is recommended to weigh a larger amount (e.g., 10 mg) and adjust the DMSO volume accordingly.
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolve the compound. Vortex the solution vigorously. If the compound does not fully dissolve, sonication in a water bath for 10-15 minutes may be required.[5][13] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[5]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to final working concentrations for in vitro experiments.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate sterile cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution. Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare an intermediate dilution. It is recommended to first prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100 (e.g., 2 µL of 10 mM stock into 198 µL of medium).
-
Prepare final working concentrations. Perform serial dilutions from the intermediate solution into the cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.01, 0.1, 1, 10, 50 µM).[1]
-
Vehicle Control. Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound used in the experiment. It is crucial to keep the final DMSO concentration consistent across all conditions and typically below 0.5% to avoid solvent-induced toxicity.[13]
-
Use immediately. It is best to prepare fresh working solutions for each experiment.
Experimental Workflow for In Vitro Assays
The following diagram illustrates a general workflow for utilizing the prepared this compound solutions in common in vitro assays.
Conclusion
This compound is a valuable tool for studying the role of METTL3 and m⁶A methylation in various biological processes, particularly in oncology.[11] Proper preparation of stock and working solutions is critical for obtaining reliable and reproducible results in in vitro assays. The protocols and information provided in these application notes serve as a comprehensive guide for researchers utilizing this compound in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 6. This compound | C25H28N6O2 | CID 155167581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. shop.bio-connect.nl [shop.bio-connect.nl]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. emulatebio.com [emulatebio.com]
Application Notes: Solubility and Stability of STM2457 in DMSO
Introduction
STM2457 is a first-in-class, potent, and selective small-molecule inhibitor of the N6-methyladenosine (m6A) writer enzyme, METTL3 (Methyltransferase-like 3)[1][2][3]. As the catalytic subunit of the primary m6A methyltransferase complex, METTL3 plays a crucial role in post-transcriptional gene regulation by modifying mRNA[2]. Dysregulation of METTL3 is implicated in the progression of various cancers, including acute myeloid leukemia (AML)[2][4]. This compound competitively binds to the S-adenosylmethionine (SAM) pocket of METTL3, preventing the methylation of adenosine (B11128) residues on RNA[1][4][5][6]. This inhibition leads to reduced stability and translation of key oncogenic mRNAs, such as MYC and BCL2, ultimately inducing cancer cell differentiation and apoptosis[1][2].
Given its significance in epitranscriptomics and potential as a therapeutic agent, accurate and reproducible experimental results using this compound are paramount. A critical factor in achieving this is the proper handling of the compound, specifically concerning its solubility and stability in common laboratory solvents like dimethyl sulfoxide (B87167) (DMSO). These application notes provide a comprehensive guide to the solubility and stability of this compound in DMSO, along with detailed protocols for its characterization.
Solubility of this compound in DMSO
This compound is soluble in DMSO[7][8][9][10]. However, reported solubility values vary across different suppliers and batches, which can be attributed to differences in compound purity, crystallinity, and the specific conditions used for dissolution. It is crucial for researchers to note that factors such as sonication, heating, and the hygroscopic nature of DMSO can significantly impact solubility[7][9]. Moisture-absorbing or "wet" DMSO can reduce the solubility of many small molecules[8][9]. Therefore, using fresh, anhydrous DMSO is highly recommended for preparing stock solutions[8][9].
Quantitative Solubility Data Summary
The following table summarizes the reported solubility of this compound in DMSO from various sources. Researchers should consider these values as a guide and may need to perform their own tests to confirm solubility for their specific batch of the compound.
| Concentration (mg/mL) | Molar Concentration (mM) | Conditions/Notes | Source(s) |
| 125 mg/mL | 281.19 mM | Ultrasonication recommended; moisture-absorbing DMSO reduces solubility. | [8] |
| 100 mg/mL | 224.96 mM | Ultrasonic treatment recommended; use of newly opened, anhydrous DMSO is critical. | [9] |
| 49.5 mg/mL | 111.35 mM | Sonication and heating are recommended. | [7] |
| 2 mg/mL | ~4.5 mM | Solution reported as "clear". | [10] |
Stability of this compound in DMSO
The stability of this compound in DMSO is critical for maintaining its biological activity and ensuring the reliability of experimental data. Like many small molecules, its stability can be affected by storage temperature, exposure to water, light, and repeated freeze-thaw cycles[11][12].
General Recommendations for Storage and Handling:
-
Storage Temperature: For long-term storage (months to years), this compound powder should be stored at -20°C[7][9][10][13]. Once dissolved in DMSO, the stock solution should be stored at -80°C for long-term stability (up to a year) or at -20°C for shorter periods (up to one month)[7][9].
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to prepare multiple small aliquots of the DMSO stock solution[11]. Studies have shown that while many compounds are stable for several freeze-thaw cycles, minimizing them is a best practice[14].
-
Water Content: DMSO is highly hygroscopic. The presence of water can lead to the degradation of susceptible compounds through hydrolysis[11][12]. Always use anhydrous, high-purity DMSO and seal storage vials tightly to minimize moisture absorption[9][11].
-
Light Exposure: To prevent potential photodegradation, store this compound solutions in amber or light-blocking vials[11].
Summary of Stability Recommendations
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO | Water in DMSO can promote hydrolysis and degradation of compounds[11][12][15]. |
| Storage (Powder) | -20°C, desiccated, dark | Ensures long-term (multi-year) stability of the solid compound[9]. |
| Storage (Solution) | -80°C for long-term (months to a year); -20°C for short-term (weeks to a month) | Minimizes degradation kinetics[7][9]. |
| Aliquoting | Prepare and store in single-use aliquots | Avoids detrimental effects of multiple freeze-thaw cycles[11][14]. |
| Container | Tightly sealed, amber glass or polypropylene (B1209903) vials | Prevents moisture absorption and protects from light[11]. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer, which is relevant for cell-based assays where a DMSO stock is diluted into an aqueous medium. This method relies on UV-Vis spectrophotometry.
Objective: To determine the concentration of this compound that remains in solution after diluting a concentrated DMSO stock into a selected aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
UV-compatible 96-well plates
-
Multichannel pipette
-
Plate shaker
-
UV-Vis microplate reader
Procedure:
-
Prepare a High-Concentration Stock Solution: Accurately weigh this compound powder and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 20 mM). Ensure complete dissolution, using sonication if necessary.
-
Prepare Serial Dilutions: In a standard 96-well plate, perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.
-
Dilution into Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO dilution into a new UV-compatible 96-well plate.
-
Add Aqueous Buffer: Rapidly add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., 1%) to mimic biological assay conditions.
-
Incubation and Precipitation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) on a plate shaker. This allows the solution to equilibrate and any precipitate to form.
-
Measure Absorbance: After incubation, measure the UV absorbance of each well using a microplate reader at the wavelength of maximum absorbance (λ-max) for this compound. If the λ-max is unknown, perform a wavelength scan first.
-
Data Analysis:
-
Plot the measured absorbance against the nominal concentration of this compound.
-
The point at which the absorbance reading plateaus or deviates from linearity indicates the kinetic solubility limit. The concentration at this inflection point is the kinetic solubility.
-
Alternatively, for wells with visible precipitate, the solution can be filtered or centrifuged, and the absorbance of the clear supernatant can be measured to determine the concentration of the dissolved compound.
-
Protocol 2: Assessment of this compound Stability in DMSO
This protocol outlines a method to evaluate the stability of this compound in a DMSO stock solution over time and under different storage conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of this compound remaining in a DMSO stock solution after storage under various conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reversed-phase HPLC column
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid (optional, for mobile phase)
-
Amber, tightly sealed vials
-
Incubators/refrigerators set to desired temperatures
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This will be the primary test solution.
-
Establish Time-Zero (T=0) Sample: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10-50 µM) in the initial mobile phase composition. Analyze this sample immediately by HPLC to establish the initial peak area, which represents 100% compound integrity.
-
Set Up Storage Conditions: Aliquot the remaining 10 mM stock solution into multiple tightly sealed amber vials. Store these vials under the conditions to be tested.
-
Example Conditions:
-
-80°C (long-term control)
-
-20°C
-
4°C
-
Room Temperature (~25°C)
-
-
-
Sample Collection Over Time: At designated time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one vial from each storage condition.
-
Sample Preparation and Analysis:
-
Allow the retrieved vial to equilibrate to room temperature.
-
Prepare a diluted sample for HPLC analysis identical to the T=0 sample preparation.
-
Analyze the sample by HPLC using the same method as the T=0 sample.
-
-
HPLC Method:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common starting point.
-
Detection: Monitor the chromatogram at the λ-max of this compound or use a mass spectrometer to monitor the specific mass-to-charge ratio (m/z) of the compound.
-
-
Data Analysis:
-
For each time point and condition, calculate the peak area of the this compound parent peak.
-
Determine the percentage of this compound remaining using the following formula: % Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100
-
Plot the % Remaining versus time for each storage condition to visualize the degradation profile.
-
Inspect the chromatograms for the appearance of new peaks, which could indicate the formation of degradation products.
-
Visualizations
Caption: this compound competitively inhibits the METTL3/14 complex, blocking m6A RNA methylation.
Caption: Experimental workflow for determining the kinetic solubility of this compound.
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ≥98% (HPLC), SAM-binding site METTL3 (MT-A70) m6A methyltransferase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
- 15. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing STM2457 for Colony Formation Assays in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
STM2457 is a first-in-class, potent, and selective small-molecule inhibitor of METTL3 (Methyltransferase-like 3), the catalytic subunit of the N6-methyladenosine (m6A) RNA methyltransferase complex.[1][2][3] The m6A modification is the most prevalent internal modification on eukaryotic messenger RNA (mRNA) and plays a critical role in post-transcriptional gene regulation, including splicing, nuclear export, stability, and translation.[2][3] Dysregulation of METTL3 and the resultant aberrant m6A methylation patterns have been implicated in the initiation and progression of various cancers, including acute myeloid leukemia (AML), pancreatic cancer, breast cancer, and colorectal cancer.[1][4][5][6] this compound exerts its anti-tumor effects by competitively binding to the S-adenosylmethionine (SAM) pocket of METTL3, thereby inhibiting the methylation of target oncogenic mRNAs.[1][3][7] This leads to decreased stability and translation of key cancer-promoting transcripts such as MYC, BCL2, SP1, and BRD4, ultimately resulting in reduced cell growth, induction of apoptosis, and cell cycle arrest.[1][5][7]
The colony formation assay, or clonogenic assay, is a fundamental in vitro method to assess the long-term proliferative capacity of single cells and their ability to form colonies.[8] This assay is particularly valuable for evaluating the efficacy of cytotoxic agents like this compound, as it measures reproductive cell death rather than short-term metabolic activity. These application notes provide a detailed protocol for utilizing this compound in a colony formation assay to determine its long-term effects on cancer cell survival and proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a reference for its biochemical and cellular activity.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay | Reference |
| METTL3/14 IC50 | 16.9 nM | Biochemical Activity Assay | [1][7] |
| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) | [1][7] |
| Cellular Proliferation IC50 (MOLM-13 AML cells) | 3.5 µM | Cell Proliferation Assay | [1] |
| Cellular Target Engagement IC50 | 4.8 µM | Thermal Shift Assay | [1] |
| m6A Reduction on poly-A+ RNA IC50 | ~1 µM | m6A Quantification | [1] |
Table 2: Effects of this compound on Cancer Cell Lines in Colony Formation Assays
| Cell Line | Cancer Type | Treatment Concentration | Observed Effect | Reference |
| PANC-1 | Pancreatic Cancer | Not specified | Significant reduction in number and size of colonies | [4][9] |
| HCT116 | Colorectal Cancer | 5 µM, 10 µM | Dose-dependent decrease in colony number | [6] |
| SW620 | Colorectal Cancer | 5 µM, 10 µM | Dose-dependent decrease in colony number | [6] |
| MCF7, SKBR3, MDA-MB-231 | Breast Cancer | Not specified | Reduced anchorage-independent growth | [5] |
| Murine AML cells (MLL-AF9/Flt3Itd/+ & NPM1c/Flt3Itd/+) | Acute Myeloid Leukemia | Not specified | Reduced colony forming efficiency | [7] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the METTL3-mediated m6A modification of RNA. This leads to a cascade of downstream effects culminating in anti-tumor activity.
Caption: Mechanism of action of this compound leading to anti-tumor effects.
Experimental Protocols
Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
6-well cell culture plates
-
Sterile pipette tips and serological pipettes
-
Incubator (37°C, 5% CO₂)
-
Microscope
-
Hemocytometer or automated cell counter
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Staining solution (0.5% crystal violet in 25% methanol)
-
Deionized water
Experimental Workflow
Caption: Workflow for a colony formation assay with this compound treatment.
Detailed Protocol
This protocol is a general guideline and may require optimization based on the specific cell line being used.
1. Cell Seeding: a. Culture the chosen cancer cell line to approximately 70-80% confluency. b. Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium, collect the cells, and centrifuge to obtain a cell pellet. d. Resuspend the cell pellet in fresh complete medium and perform a cell count. e. Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates containing 2 mL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies in the control wells. f. Incubate the plates overnight at 37°C with 5% CO₂ to allow for cell attachment.[10]
2. This compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range to test is 1 µM to 20 µM, though this may need to be adjusted based on the cell line's sensitivity. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. b. After overnight incubation, carefully aspirate the medium from the wells and replace it with 2 mL of the medium containing the desired concentrations of this compound or the vehicle control.[10]
3. Incubation and Colony Growth: a. Incubate the plates for 10-14 days at 37°C with 5% CO₂.[10] The incubation time will vary depending on the doubling time of the cell line. b. Every 3-4 days, carefully aspirate the medium and replace it with fresh medium containing the respective concentrations of this compound or vehicle control to maintain drug pressure.[4][10] c. Monitor the plates periodically under a microscope to observe colony formation. The experiment should be terminated when the colonies in the control wells are clearly visible and consist of at least 50 cells.
4. Fixation and Staining: a. Once visible colonies have formed, aspirate the medium from each well and gently wash the wells twice with PBS.[10] b. Add 1 mL of fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol) to each well and incubate for 15 minutes at room temperature.[10] c. Aspirate the fixation solution and add 1 mL of 0.5% crystal violet staining solution to each well.[10] d. Incubate for 20 minutes at room temperature.[10] e. Carefully remove the crystal violet solution and wash the plates with deionized water until the excess stain is removed. f. Allow the plates to air dry completely at room temperature.
5. Quantification and Data Analysis: a. Once dry, the plates can be imaged using a scanner or a camera. b. Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells. This can be done manually or using imaging software such as ImageJ. c. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
- Plating Efficiency (PE) = (Number of colonies formed in control / Number of cells seeded in control) x 100%
- Surviving Fraction (SF) = (Number of colonies formed after treatment / (Number of cells seeded x (PE / 100))) d. Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
Conclusion
This compound is a valuable tool for investigating the role of METTL3 and m6A RNA methylation in cancer biology. The colony formation assay is a robust method for determining the long-term impact of this compound on the proliferative capacity of cancer cells. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies and contribute to the growing understanding of epitranscriptomics in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Inhibits Breast Cancer Tumorigenesis via the Inhibition of METTL3 [journal-dtt.org]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of METTL3 Targets Following STM2457 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
STM2457 is a first-in-class, potent, and highly selective catalytic inhibitor of METTL3 (Methyltransferase-like 3), the core catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex.[1][2][3][4] By competitively inhibiting the S-adenosylmethionine (SAM) binding pocket of METTL3, this compound effectively blocks the methylation of adenosine (B11128) residues in RNA.[1][4] This inhibition of m6A modification has been shown to have significant anti-tumor effects, particularly in acute myeloid leukemia (AML), by reducing the stability and translation of key oncogenic mRNAs.[1][2] Western blot analysis is a crucial technique to quantify the protein-level changes of METTL3 downstream targets upon this compound treatment, thereby validating its mechanism of action and identifying affected cellular pathways.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a reference for experimental design.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay Type | Reference |
| METTL3/14 IC50 | 16.9 nM | Biochemical Activity Assay | [1][2] |
| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) | [1][2] |
| Cellular Proliferation IC50 (MOLM-13) | 3.5 µM | Cell Proliferation Assay | [1] |
| Cellular Target Engagement IC50 | 4.8 µM | Thermal Shift Assay | [1] |
| m6A Reduction on poly-A+ RNA IC50 | ~1 µM | Mass Spectrometry | [1] |
Table 2: Reported Effects of this compound on METTL3 Target Protein Expression
| Target Protein | Cell Line(s) | Observed Effect | Reference |
| c-MYC | MOLM-13 | Dose-dependent decrease | [2] |
| MCL1 | Not specified | Decreased stability and translation | [1] |
| BRD4 | MOLM-13 | Dose-dependent decrease | [2] |
| SP1 | MOLM-13 | Dose-dependent decrease | [2] |
| EGFR | OSCC cells | Downregulation | [5] |
| ASNS | HCT116, SW620 | Dose-dependent downregulation | [6] |
| ATM | ESCC cells | Upregulation | [5] |
| p-ATM | ESCC cells | Upregulation | [5] |
| p-Chk2 | ESCC cells | Upregulation | [5] |
| γ-H2AX | ESCC cells | Upregulation | [5] |
| ABCC2 | A549, NCI-H460 | Downregulation | [7][8] |
| COL12A1 | ESCC cells | Downregulation | [9] |
| MYD88 | MenSCs | Downregulation | [10] |
Experimental Protocols
Detailed Protocol for Western Blot Analysis of METTL3 Targets
This protocol outlines the steps for treating cells with this compound and subsequently analyzing the protein expression of METTL3 targets by Western blot.
1. Cell Culture and Treatment:
-
Seed the cancer cell line of interest (e.g., MOLM-13 for AML, A549 for non-small cell lung cancer) in appropriate culture vessels and grow to 70-80% confluency.[8]
-
Prepare a stock solution of this compound in DMSO.[3]
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a predetermined duration (e.g., 24, 48, or 72 hours).[11][12] A vehicle control (DMSO) should be included.[13] The optimal concentration and time course should be determined empirically for each cell line and target protein.[11]
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Incubate the cell lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[4]
-
Collect the supernatant containing the soluble protein fraction.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Incubate the membrane with a primary antibody specific to the METTL3 target protein of interest (e.g., anti-c-MYC, anti-EGFR) overnight at 4°C with gentle agitation.[11] Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, appropriate for the primary antibody, for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein, such as GAPDH or β-actin.[2][7]
-
Quantify the band intensities using densitometry software and normalize the expression of the target protein to the housekeeping protein.
Visualizations
Caption: Mechanism of this compound action on METTL3 and its targets.
Caption: Workflow for Western blot analysis of METTL3 targets.
Caption: METTL3-regulated signaling pathways affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jcancer.org [jcancer.org]
- 7. ijbs.com [ijbs.com]
- 8. Targeting METTL3 enhances the chemosensitivity of non-small cell lung cancer cells by decreasing ABCC2 expression in an m6A-YTHDF1-dependent manner [ijbs.com]
- 9. METTL3 Facilitates Tumor Progression by COL12A1/MAPK Signaling Pathway in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application of STM2457 in MeRIP-seq Experiments: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of STM2457, a first-in-class METTL3 inhibitor, in Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq) experiments. It includes detailed application notes, experimental protocols, and data presentation to facilitate the study of N6-methyladenosine (m6A) RNA modifications.
Introduction to this compound and its Role in Epitranscriptomics
N6-methyladenosine (m6A) is the most prevalent internal modification on messenger RNA (mRNA) in eukaryotes, playing a crucial role in various aspects of RNA metabolism, including splicing, stability, translation, and localization.[1] The primary enzyme responsible for this modification is the METTL3-METTL14 methyltransferase complex, with METTL3 serving as the catalytic subunit.[2][3] Dysregulation of m6A methylation has been implicated in the pathogenesis of numerous diseases, including various cancers.[1][4][5]
This compound is a potent and highly selective small-molecule inhibitor of METTL3.[1][6] It functions as a catalytic inhibitor by competitively binding to the S-adenosylmethionine (SAM) pocket of METTL3, thereby blocking the transfer of a methyl group to adenosine (B11128) residues on RNA.[7] This inhibition of m6A modification has profound effects on cancer cells, particularly in acute myeloid leukemia (AML), leading to reduced cell growth, induction of differentiation, and apoptosis.[7][8] The anti-leukemic effects are attributed to the decreased stability and translation of key oncogenic mRNAs, such as those for MYC, BCL2, and SP1.[1]
Application Notes: Utilizing this compound in MeRIP-seq
MeRIP-seq is a powerful technique used to identify and quantify m6A-modified transcripts on a genome-wide scale.[9][10] The integration of this compound into the MeRIP-seq workflow allows for the precise identification of METTL3-dependent m6A sites and the elucidation of the downstream consequences of METTL3 inhibition. By comparing the m6A profiles of cells treated with this compound to vehicle-treated controls, researchers can discern which m6A peaks are dynamically regulated by METTL3's catalytic activity.
Key Applications:
-
Identification of METTL3-dependent m6A modifications: Delineate the specific transcripts that are direct substrates of the METTL3 methyltransferase complex.
-
Mechanism of action studies: Understand the role of METTL3-mediated m6A modification in regulating gene expression, RNA stability, and translation.
-
Drug discovery and development: Evaluate the efficacy of METTL3 inhibitors in modulating the m6A epitranscriptome and their potential as therapeutic agents.
-
Biomarker discovery: Identify m6A signatures that may serve as predictive biomarkers for response to METTL3-targeted therapies.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a reference for its biochemical and cellular activity.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay | Reference |
| METTL3/14 IC50 | 16.9 nM | Biochemical Activity Assay | [6][7] |
| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) | [7][8] |
| Cellular Proliferation IC50 (MOLM-13) | 3.5 µM | Cell Proliferation Assay | [7] |
| Cellular Target Engagement IC50 | 4.8 µM | Thermal Shift Assay | [7] |
| m6A Reduction on poly-A+ RNA IC50 | ~1 µM | LC-MS/MS | [7] |
Table 2: Selectivity Profile of this compound
| Target | Selectivity (fold vs. METTL3) | Assay Type | Reference |
| Other RNA Methyltransferases | >1,000 | Biochemical Assays | [10] |
| DNA and Protein Methyltransferases (panel of 45) | >1,000 | Biochemical Assays | [10] |
| Kinases (panel of 468) | No significant inhibition | Kinase Panel Screening | [10] |
Experimental Protocols
This section provides a detailed methodology for a MeRIP-seq experiment incorporating this compound treatment.
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest (e.g., MOLM-13 for AML studies) at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[11] A typical stock concentration is 10 mM.
-
Cell Treatment: Treat the cells with the desired concentration of this compound or vehicle control (DMSO). Based on published data, a concentration range of 1-10 µM is effective for cellular studies.[7][12] The treatment duration can vary, but 18-24 hours is a common starting point.[12]
-
Cell Harvest: After the treatment period, harvest the cells by centrifugation and wash with ice-cold PBS. The cell pellet can be immediately used for RNA extraction or snap-frozen in liquid nitrogen and stored at -80°C.
Part 2: MeRIP-seq Protocol
This protocol is a generalized workflow and may require optimization for specific cell types and experimental conditions.
-
Total RNA Extraction: Extract total RNA from the this compound-treated and vehicle-treated cell pellets using a high-quality RNA extraction kit (e.g., TRIzol, RNeasy Kit). Ensure the RNA integrity is high (RIN > 7).
-
mRNA Isolation: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
RNA Fragmentation: Fragment the isolated mRNA to an average size of ~100 nucleotides using a fragmentation buffer or enzymatic methods.
-
Immunoprecipitation (IP):
-
Take an aliquot of the fragmented RNA to serve as the "input" control.
-
Incubate the remaining fragmented RNA with an anti-m6A antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the RNA-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-RNA complexes.
-
Wash the beads multiple times with a series of wash buffers to remove non-specifically bound RNA.
-
-
Elution: Elute the m6A-containing RNA fragments from the beads.
-
RNA Purification: Purify the eluted RNA and the input RNA samples.
-
Library Preparation: Prepare sequencing libraries from the immunoprecipitated RNA and the input RNA using a strand-specific RNA-seq library preparation kit.
-
High-Throughput Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).[13][14]
Part 3: Data Analysis
-
Quality Control: Perform quality control checks on the raw sequencing reads.
-
Sequence Alignment: Align the sequencing reads to a reference genome or transcriptome.
-
Peak Calling: Use a peak-calling algorithm (e.g., MACS2) to identify m6A peaks by comparing the enrichment of reads in the immunoprecipitated (IP) sample to the input control.
-
Differential m6A Analysis: Compare the m6A peaks between the this compound-treated and vehicle-treated samples to identify METTL3-dependent m6A modifications.
-
Functional Analysis: Perform downstream analyses such as motif analysis, gene ontology (GO) enrichment, and pathway analysis to understand the biological significance of the identified m6A-modified transcripts.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action and its downstream effects.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Emerging role of RNA methyltransferase METTL3 in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How MeRIP-seq Works: Principles, Workflow, and Applications Explained - CD Genomics [rna.cd-genomics.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. MeRIP Sequencing - CD Genomics [cd-genomics.com]
- 14. MeRIP-Seq/m6A-seq [illumina.com]
Application Notes and Protocols for STM2457-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic messenger RNA (mRNA), playing a pivotal role in post-transcriptional gene regulation.[1] The primary enzyme responsible for this modification is the METTL3 (Methyltransferase-like 3) and METTL14 methyltransferase complex.[1] Dysregulation of METTL3 is implicated in the progression of various cancers, including acute myeloid leukemia (AML), breast, colorectal, and pancreatic cancers, often correlating with increased cell proliferation and survival.[1][2] METTL3 enhances the translation of key oncogenic transcripts such as MYC, BCL2, and SP1, thereby promoting tumorigenesis.[1][2]
This compound is a first-in-class, potent, and selective small-molecule inhibitor of METTL3.[1][3] It functions as an S-adenosylmethionine (SAM)-competitive inhibitor, directly binding to the METTL3/METTL14 heterodimer and blocking its catalytic activity.[1][3] By inhibiting METTL3, this compound reduces global m6A levels on mRNA, leading to decreased stability and translation of oncoproteins. This disruption of oncogenic signaling pathways results in reduced cancer cell growth, cell cycle arrest, and the induction of apoptosis.[2][3] These application notes provide a summary of this compound's effects and detailed protocols for assessing its pro-apoptotic activity in cancer cells.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of METTL3.[2] This competitive inhibition prevents the transfer of methyl groups from SAM to adenosine (B11128) residues on target mRNAs.[4] The subsequent reduction in m6A levels on oncogenic transcripts, such as MYC, BCL2, SP1, and BRD4, leads to decreased mRNA stability and/or translational efficiency.[2][5] The resulting downregulation of these critical oncoproteins disrupts cellular homeostasis and triggers the intrinsic apoptotic pathway. This is characterized by the activation of executioner caspases, like caspase-3, and the cleavage of key cellular substrates such as Poly (ADP-ribose) polymerase (PARP).[2][5] In some cancer types, this compound has also been shown to activate the DNA damage response (DDR) pathway, further contributing to its apoptotic effects.[4]
Data Presentation
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay | Reference |
|---|---|---|---|
| METTL3/14 IC₅₀ | 16.9 nM | Biochemical Activity Assay | [3][4] |
| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) | [3][4] |
| Cellular Proliferation IC₅₀ (MOLM-13) | 3.5 µM | Cell Proliferation Assay | [4] |
| Cellular Target Engagement IC₅₀ | 4.8 µM | Thermal Shift Assay |[4] |
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Treatment Duration | Effect | Reference |
|---|---|---|---|---|
| MCF7, SKBR3, MDA-MB-231 | Breast Cancer | 96 hours | ~50% viability reduction at 20 µM | [5] |
| HCT116, SW620 | Colorectal Cancer | 72 hours | Dose-dependent viability decrease | [6] |
| PANC-1 | Pancreatic Cancer | 72 hours | Dose-dependent viability decrease | [7] |
| Human AML Cell Lines | Acute Myeloid Leukemia | Not Specified | Concentration-dependent growth reduction |[3] |
Table 3: this compound-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | Apoptotic Effect | Reference |
|---|---|---|---|---|
| MCF7, SKBR3, MDA-MB-231 | Breast Cancer | This compound (Dose-dependent) | Increased Annexin V-positive population | [5] |
| HCT116, SW620 | Colorectal Cancer | This compound (20, 40 µM) | Dose-dependent increase in apoptosis | [6] |
| Human AML Cell Lines | Acute Myeloid Leukemia | This compound | Significant induction of apoptosis | [3][5] |
| Eca109, KYSE150 | Esophageal Squamous Cell Carcinoma | this compound (Dose-dependent) | Promotion of apoptosis |[8] |
Experimental Protocols
A general workflow for investigating the effects of this compound on cancer cells is outlined below.
Protocol 1: Cell Viability Assay (CCK-8)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate its half-maximal inhibitory concentration (IC₅₀).[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader (450 nm absorbance)
-
Phosphate-Buffered Saline (PBS)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.[9]
-
Incubation: Culture for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]
-
Drug Preparation: Prepare a series of 2X working solutions of this compound in complete medium by serially diluting from a concentrated DMSO stock. A typical concentration range is 0.01 µM to 50 µM. Include a DMSO-only vehicle control.[9]
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the 2X this compound working solutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).[9]
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-3 hours at 37°C, protected from light.[9][10]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[9][11]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO), which is set to 100%.
-
Formula: Cell Viability (%) = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] x 100.
-
Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.[2][5][9]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere for 24 hours.[9]
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 0, 20, 40 µM) or a vehicle control for 48 hours.[6]
-
Cell Harvest: Collect the culture medium, which contains floating apoptotic cells. Wash the adherent cells with PBS. Trypsinize and collect the adherent cells. Combine all collected cells.[9]
-
Staining:
-
Centrifuge the combined cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.[9]
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[9]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution, according to the kit manufacturer's instructions.[9][12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9][13]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[9]
Data Analysis:
-
Use flow cytometry software to analyze the data.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of this compound.
Protocol 3: Western Blot Analysis for Apoptotic Markers
Objective: To detect the expression levels of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP, after this compound treatment.[5]
Materials:
-
Treated cell pellets (from Protocol 2, before staining)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-total PARP, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[10]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[10]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.[10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis:
-
Quantify the band intensity using software like ImageJ.
-
Normalize the intensity of the target proteins (cleaved caspase-3, cleaved PARP) to a loading control (β-actin or GAPDH).
-
Compare the protein levels in this compound-treated samples to the vehicle control to determine the effect on apoptotic markers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journal-dtt.org [journal-dtt.org]
- 6. jcancer.org [jcancer.org]
- 7. This compound Inhibits the Invasion and Metastasis of Pancreatic Cancer by Down-Regulating BRAF-Activated Noncoding RNA N6-Methyladenosine Modification [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound Inhibits METTL3-Mediated m6A Modification of miR-30c to Alleviate Spinal Cord Injury by Inducing the ATG5-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell apoptosis analysis [bio-protocol.org]
Application Notes and Protocols for STM2457 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
STM2457 is a first-in-class, potent, and selective small-molecule inhibitor of METTL3 (Methyltransferase-like 3), the catalytic core of the N6-methyladenosine (m6A) methyltransferase complex.[1][2] By competitively binding to the S-adenosylmethionine (SAM) pocket of METTL3, this compound prevents the methylation of adenosine (B11128) residues on RNA.[1][3] This inhibition of m6A modification leads to decreased stability and translation of key oncogenic mRNAs, such as MYC and MCL1, resulting in anti-tumor effects like reduced cell proliferation, induction of apoptosis, and cellular differentiation.[3][4] The dysregulation of METTL3 has been implicated in the progression of various cancers, including acute myeloid leukemia (AML) and solid tumors.[1]
Given that cancer cells can develop resistance to monotherapies, a promising strategy is the use of combination therapies to enhance efficacy and overcome resistance.[5] Preclinical studies have demonstrated that this compound acts synergistically with various anticancer agents, including targeted therapies, chemotherapies, and PARP inhibitors, across a range of cancer types.[5][6][7][8] These application notes provide a summary of quantitative data from preclinical combination studies and detailed protocols for key experimental assays.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating this compound in combination with other anticancer agents.
Table 1: In Vitro Potency of this compound Monotherapy in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
|---|---|---|---|---|
| MOLM-13 | Acute Myeloid Leukemia (AML) | 3.5 | Cell Proliferation Assay | [3] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 14.06 | Cell Viability Assay | [7] |
| NCI-H460 | Non-Small Cell Lung Cancer (NSCLC) | 48.77 | Cell Viability Assay | [7] |
| HCT116 | Colorectal Cancer (CRC) | ~20-40 | Cell Viability (CCK-8) | [9] |
| SW620 | Colorectal Cancer (CRC) | ~20-40 | Cell Viability (CCK-8) |[9] |
Table 2: Synergistic Effects of this compound in Combination Therapy
| Cancer Type | Combination Agent | Cell Lines | Key Findings | Reference |
|---|---|---|---|---|
| Acute Myeloid Leukemia (AML) | Venetoclax (B612062) (BCL2 Inhibitor) | MOLM-13, THP-1, Primary AML Samples | Synergistic antileukemic effects (CI < 1) observed. The combination enhances apoptosis by downregulating MCL1 and MYC.[6][10][11] | [6][10][11] |
| Non-Small Cell Lung Cancer (NSCLC) | Paclitaxel (B517696) (PTX), Carboplatin (B1684641) (CBP) | A549, NCI-H460 | This compound significantly reduced the IC50 values of PTX and CBP, demonstrating a synergistic effect.[7] This combination showed more potent anti-tumor efficacy in vitro and in vivo compared to monotherapy.[7] | [7] |
| Oral Squamous Cell Carcinoma (OSCC) | Anlotinib (B1662124) | Two OSCC cell lines | The combination enhanced inhibition of cell survival and proliferation and promoted apoptosis.[12] The anti-tumor effect is associated with the downregulation of EGFR.[12][13] | [12][13] |
| Prostate Cancer (PCa) | Olaparib (B1684210) (PARP Inhibitor) | PCa cell lines | this compound induced DNA damage and showed synergistic anti-PCa effects with olaparib both in vitro and in vivo.[8] |[8] |
Signaling Pathways and Mechanisms of Synergy
This compound's ability to modulate the m6A epitranscriptome leads to several downstream effects that can be exploited for synergistic combination therapies.
1. Overcoming Venetoclax Resistance in AML
In AML, resistance to the BCL2 inhibitor venetoclax is often mediated by the upregulation of the anti-apoptotic protein MCL1.[6] this compound treatment leads to the degradation of MCL1 protein through the ubiquitin-proteasome system.[6] Mechanistically, this compound inhibits METTL3, which in turn increases the stability of FBXW7 mRNA (an E3 ubiquitin ligase).[11] The resulting increase in FBXW7 protein promotes the ubiquitination and subsequent degradation of its substrate, MCL1.[6][11] This downregulation of MCL1 re-sensitizes AML cells to venetoclax-induced apoptosis.[6]
Caption: this compound and Venetoclax synergistic pathway in AML.
2. Enhancing Chemosensitivity in NSCLC
Resistance to chemotherapeutic agents like paclitaxel and carboplatin in NSCLC can be mediated by drug efflux pumps, such as ATP binding cassette subfamily C member 2 (ABCC2).[7] The expression of ABCC2 is regulated by m6A modification. This compound-mediated inhibition of METTL3 decreases the m6A modification of ABCC2 mRNA. This leads to the destabilization and degradation of the ABCC2 transcript in a YTHDF1-dependent manner, reducing the levels of the ABCC2 protein on the cell membrane.[7] The resulting decrease in drug efflux enhances the sensitivity of NSCLC cells to chemotherapy.[7]
Caption: this compound enhances chemosensitivity in NSCLC.
3. Induction of DNA Damage Response
In some cancers, this compound has been shown to activate the DNA damage response (DDR) pathway, indicated by the upregulation of proteins like ATM, p-ATM, p-Chk2, and γ-H2AX.[13] This suggests that this compound can induce DNA damage signaling. This mechanism provides a strong rationale for combining this compound with agents that also target DNA repair pathways, such as PARP inhibitors (e.g., olaparib), to achieve synthetic lethality.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
Objective: To determine if the combination of this compound and another anticancer agent results in a synergistic, additive, or antagonistic effect on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Combination drug (e.g., Venetoclax)
-
DMSO (for vehicle control)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8)[5][10]
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[5] Allow cells to adhere and resume growth for 24 hours.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug in DMSO. Create a matrix of drug concentrations. For example, prepare 2x final concentrations of each drug alone and in combination in culture medium.
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for vehicle control (DMSO), each drug alone across a range of concentrations, and the combination at various concentration ratios.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
Viability Measurement:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[5] Measure the absorbance at 450 nm.[5]
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes. Measure luminescence.
-
-
Data Analysis:
Caption: Workflow for in vitro synergy assessment.
Protocol 2: Apoptosis Analysis by Western Blot
Objective: To assess the induction of apoptosis by analyzing the cleavage of Caspase-3 and PARP.
Materials:
-
Cells treated as per Protocol 1.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-cleaved Caspase-3, anti-PARP, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence (ECL) substrate.
-
Imaging system.
Methodology:
-
Cell Lysis: After drug treatment, harvest cells and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies that detect both full-length and cleaved forms of PARP and Caspase-3.[6][11] Use β-actin as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system. Increased levels of cleaved Caspase-3 and cleaved PARP in combination-treated samples indicate enhanced apoptosis.[6]
Protocol 3: In Vivo Combination Therapy Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in combination with another anticancer agent in a mouse xenograft model.
Materials:
-
Cancer cells for implantation (e.g., MOLM-13).[14]
-
This compound formulated for in vivo administration (e.g., intraperitoneal injection).[15]
-
Combination drug formulated for in vivo administration.
-
Vehicle control solution.
-
Calipers for tumor measurement.
Methodology:
-
Xenograft Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[16]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable volume (e.g., 80-100 mm³), randomize the mice into treatment groups (n=5-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination agent alone
-
Group 4: this compound + combination agent
-
-
Drug Administration: Administer drugs according to the planned schedule and dosage (e.g., daily intraperitoneal injection of this compound at 50 mg/kg).[2][15]
-
Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., after 16-21 days or when tumors reach a predetermined size), euthanize the mice.[2][16]
-
Tissue Collection and Analysis: Excise the tumors and measure their final weight.[14] Tissues can be processed for:
Caption: Workflow for in vivo combination therapy xenograft study.
References
- 1. benchchem.com [benchchem.com]
- 2. | BioWorld [bioworld.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Inhibits Breast Cancer Tumorigenesis via the Inhibition of METTL3 [journal-dtt.org]
- 5. benchchem.com [benchchem.com]
- 6. Targeting METTL3 mitigates venetoclax resistance via proteasome-mediated modulation of MCL1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting METTL3 enhances the chemosensitivity of non-small cell lung cancer cells by decreasing ABCC2 expression in an m6A-YTHDF1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. METTL3 inhibitor suppresses the progression of prostate cancer via IGFBP3/AKT pathway and synergizes with PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. METTL3 inhibitor this compound impairs tumor progression and enhances sensitivity to anlotinib in OSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Cells Treated with STM2457: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
STM2457 is a pioneering, potent, and selective small-molecule inhibitor of the N6-methyladenosine (m6A) writer enzyme, METTL3 (Methyltransferase-like 3).[1] As the catalytic subunit of the primary m6A methyltransferase complex, METTL3 plays a crucial role in post-transcriptional gene regulation by depositing m6A marks on messenger RNA (mRNA).[1] Dysregulation of METTL3 is implicated in the initiation and progression of various cancers, including acute myeloid leukemia (AML) and solid tumors.[1][2] this compound competitively binds to the S-adenosylmethionine (SAM)-binding pocket of METTL3, thereby inhibiting its catalytic activity.[3] This inhibition leads to a global reduction in m6A levels on RNA, which in turn decreases the stability and translation of key oncogenic mRNAs such as MYC, BCL2, and SP1.[2][3] Consequently, treatment with this compound has been shown to induce cell cycle arrest, apoptosis, and cellular differentiation in cancer cells, highlighting its therapeutic potential.[2][3][4]
Flow cytometry is an indispensable tool for elucidating the cellular effects of this compound. This document provides detailed protocols for analyzing apoptosis and cell cycle distribution in this compound-treated cells using this powerful technique.
Mechanism of Action of this compound
This compound's primary mechanism is the catalytic inhibition of the METTL3-METTL14 methyltransferase complex.[3] By competing with the methyl donor SAM, it prevents the methylation of adenosine (B11128) residues on target RNA molecules.[3] This leads to a cascade of downstream effects culminating in anti-tumor activity.
Caption: this compound competitively inhibits the METTL3/14 complex, leading to reduced m6A RNA methylation and decreased translation of oncogenic mRNAs, ultimately inducing apoptosis and cell cycle arrest.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay |
| METTL3/14 IC50 | 16.9 nM | Biochemical Activity Assay |
| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) |
| Cellular Proliferation IC50 (MOLM-13) | 3.5 µM | Cell Proliferation Assay |
| Cellular Target Engagement IC50 | 4.8 µM | Thermal Shift Assay |
| m6A Reduction on poly-A+ RNA IC50 | ~1 µM | m6A Quantification |
Data sourced from BenchChem technical guides.[3]
Table 2: Effect of this compound on Apoptosis and Cell Cycle in Cancer Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF7 (Breast Cancer) | Control (DMSO) | Data not specified | ~55% | ~30% | ~15% |
| This compound (5 µM, 48h) | Increased | ~70% | ~20% | ~10% | |
| SKBR3 (Breast Cancer) | Control (DMSO) | Data not specified | ~60% | ~25% | ~15% |
| This compound (5 µM, 48h) | Increased | ~75% | ~15% | ~10% | |
| MDA-MB-231 (Breast Cancer) | Control (DMSO) | Data not specified | ~50% | ~35% | ~15% |
| This compound (10 µM, 48h) | Increased | ~65% | ~25% | ~10% | |
| MOLM-13 (AML) | Control (DMSO) | ~5% | Data not specified | Data not specified | Data not specified |
| This compound (1 µM, 72h) | ~25% | Increased | Decreased | Decreased |
Note: The values presented are approximate and compiled from published studies.[2][4] Exact percentages can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in this compound-treated cells by identifying the externalization of phosphatidylserine (B164497) (a marker of early apoptosis) and loss of membrane integrity (a marker of late apoptosis/necrosis).[5]
Materials:
-
This compound
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Deionized water
-
Flow cytometer
Experimental Workflow:
Caption: Experimental workflow for apoptosis analysis using Annexin V/PI staining.
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).[4]
-
Include positive and negative controls for apoptosis.
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which contains apoptotic, detached cells). Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells directly from the culture flask.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[5]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the quantification of DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following this compound treatment.
Materials:
-
This compound
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% Ethanol (B145695)
-
PI/RNase Staining Buffer (e.g., containing 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Experimental Workflow:
Caption: Experimental workflow for cell cycle analysis using PI staining.
Procedure:
-
Cell Treatment and Harvesting:
-
Follow steps 1 and 2 from the apoptosis protocol to treat and harvest the cells.
-
-
Fixation:
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in ~0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[7]
-
Fix the cells by incubating at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet.
-
Carefully aspirate the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature, protected from light.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the fluorescence channel that measures PI (e.g., FL2-A or PE-A).
-
Collect at least 20,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Interpretation:
-
The first peak on the histogram represents cells in the G0/G1 phase (2n DNA content).
-
The second peak represents cells in the G2/M phase (4n DNA content).
-
The region between the two peaks represents cells in the S phase (synthesizing DNA).
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers investigating the cellular effects of the METTL3 inhibitor this compound. By employing flow cytometry to analyze apoptosis and cell cycle distribution, scientists can effectively quantify the anti-proliferative and pro-apoptotic activity of this compound in various cancer models. These methods are crucial for the preclinical evaluation of this compound and for advancing our understanding of the therapeutic potential of targeting RNA epigenetics in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound Inhibits Breast Cancer Tumorigenesis via the Inhibition of METTL3 [journal-dtt.org]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
Troubleshooting STM2457 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of STM2457 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why is this happening?
A1: This is a common issue known as "crashing out" that often occurs with hydrophobic compounds like this compound.[1] When the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the this compound's solubility dramatically decreases, causing it to precipitate.[2] The final concentration of this compound in the media may have exceeded its aqueous solubility limit.
Q2: My cell culture medium with this compound looked fine at first, but now I see a precipitate after incubation. What causes delayed precipitation?
A2: Delayed precipitation can be caused by several factors:
-
Temperature Fluctuations: Changes in temperature, such as removing the culture vessel from the incubator, can decrease the solubility of the compound.
-
pH Shift: The pH of the cell culture medium can change over time due to cellular metabolism, which can affect the solubility of this compound.
-
Interaction with Media Components: this compound may slowly interact with salts, amino acids, or other components in the media to form insoluble complexes.[3]
-
Evaporation: Evaporation of the medium, especially in long-term cultures, can increase the concentration of this compound above its solubility limit.
Q3: Can I filter the medium to remove the this compound precipitate?
A3: No, filtering the medium to remove the precipitate is not recommended. The precipitate is the active compound, so filtering it out will lower the effective concentration of this compound in an unquantifiable way, leading to inaccurate and unreliable experimental results.[1] It is crucial to address the root cause of the precipitation instead.
Q4: Does the presence of serum in the medium prevent this compound precipitation?
A4: Serum contains proteins like albumin that can help to solubilize hydrophobic compounds.[1] While serum may increase the solubility of this compound to some extent, it does not guarantee that precipitation will be prevented, especially at higher concentrations of the inhibitor.
Q5: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A5: To minimize the risk of both compound precipitation and cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%.[1]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving this compound precipitation in your cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
Root Cause: The concentration of this compound in the aqueous media exceeds its solubility limit upon dilution from the DMSO stock.
Solutions:
-
Optimize the Dilution Method:
-
Pre-warm the media: Always use cell culture media pre-warmed to 37°C, as solubility generally increases with temperature.[1]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of this compound in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media.[1]
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and uniform mixing.[1]
-
-
Lower the Final Concentration:
-
If precipitation persists, the intended final concentration of this compound may be too high for your specific cell culture system. Try reducing the final working concentration.
-
-
Increase the DMSO Concentration (with caution):
-
While not ideal, slightly increasing the final DMSO concentration (while remaining below 0.5%) might help to keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
Issue 2: Delayed Precipitation After Incubation
Root Cause: Changes in the media environment over time lead to decreased solubility of this compound.
Solutions:
-
Maintain a Stable Environment:
-
Minimize Temperature Fluctuations: Reduce the time your culture vessels are outside the incubator.
-
Ensure Proper Humidification: Maintain proper humidity levels in your incubator to prevent media evaporation and subsequent concentration of this compound.
-
-
Test Media Compatibility:
-
If you suspect an interaction with media components, consider trying a different basal media formulation.
-
-
Solubility Test:
-
Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration of this compound under your experimental conditions.
-
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 49.5 mg/mL (111.35 mM) | Sonication and heating are recommended.[4] |
| DMSO | 125 mg/mL (281.19 mM) | Ultrasonication may be required. Use fresh, moisture-free DMSO.[5] |
| DMSO | 2 mg/mL | Clear solution.[6] |
| In Vivo Formulation 1 | 4.76 mg/mL (10.71 mM) | 10% DMSO + 30% PEG300 + 5% Tween 80 + 55% ddH₂O.[4] |
| In Vivo Formulation 2 | 2.22 mg/mL (4.99 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[4] |
| Water | Insoluble | [5] |
Table 2: In Vitro Potency of this compound
| Parameter | Value | Assay | Cell Line |
| METTL3/14 IC₅₀ | 16.9 nM | Biochemical Activity Assay | N/A |
| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance | N/A |
| Cellular Proliferation IC₅₀ | 3.5 µM | Cell Proliferation Assay | MOLM-13 |
| Cellular Proliferation IC₅₀ | 0.6 - 10.3 µM | Cell Proliferation Assay | Panel of AML cell lines |
| Cellular Proliferation IC₅₀ | 14.06 µM | MTT Assay | A549 |
| Cellular Proliferation IC₅₀ | 48.77 µM | MTT Assay | NCI-H460 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and a working solution in cell culture medium with minimal precipitation.
Materials:
-
This compound powder
-
Anhydrous (molecular sieve) DMSO
-
Complete cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Methodology:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Bring the this compound powder and anhydrous DMSO to room temperature.
-
Aseptically weigh out the desired amount of this compound powder and dissolve it in the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10 mM or higher).
-
To aid dissolution, vortex the solution and, if necessary, sonicate briefly in a water bath.[4] Ensure the powder is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize precipitation, it is recommended to perform a serial dilution.[1] For example, to achieve a 10 µM final concentration from a 10 mM stock:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed medium (resulting in a 100 µM solution).
-
Then, add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed medium to get the final 10 µM working solution.
-
-
Add the this compound solution dropwise while gently vortexing or swirling the medium.[1]
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Solubility Assessment of this compound in Cell Culture Medium
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound DMSO stock solution
-
Complete cell culture medium
-
96-well clear-bottom plate
-
Microplate reader
Methodology:
-
Prepare a Serial Dilution of this compound:
-
In a 96-well plate, prepare a 2-fold serial dilution of your this compound DMSO stock solution in DMSO.
-
-
Add to Media:
-
In a separate 96-well plate, add a fixed volume of your complete cell culture medium to each well (e.g., 198 µL).
-
Add a small, consistent volume of each this compound DMSO dilution to the corresponding wells of media (e.g., 2 µL), ensuring the final DMSO concentration is consistent across all wells and below 0.5%. Include a DMSO-only control.
-
-
Incubate and Observe:
-
Incubate the plate at 37°C and 5% CO₂.
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
-
-
Quantitative Assessment (Optional):
-
For a more quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.[1]
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration of this compound that remains clear and shows no increase in absorbance is the maximum working soluble concentration under those specific conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ≥98% (HPLC), SAM-binding site METTL3 (MT-A70) m6A methyltransferase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing STM2457 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of STM2457 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, potent, and selective small molecule inhibitor of the METTL3/METTL14 methyltransferase complex.[1][2] It functions as an S-adenosylmethionine (SAM)-competitive inhibitor, directly binding to the SAM-binding pocket of METTL3.[1][3] This action blocks the transfer of a methyl group to the N6 position of adenosine (B11128) residues in RNA, thereby inhibiting m6A RNA modification.[1] The inhibition of METTL3's catalytic activity has been shown to reduce the stability and translation of key oncogenic mRNAs, such as MYC and MCL1, leading to anti-tumor effects like reduced cell growth, induction of differentiation, and apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[1][2]
Q2: What is the recommended starting concentration range for this compound in a new in vitro experiment?
For a novel experiment, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line and assay. Based on published data, a broad concentration range from 10 nM to 50 µM is a reasonable starting point.[2][4][5] For many cancer cell lines, significant effects on proliferation and apoptosis are observed in the low micromolar range (1-10 µM).[6][7][8]
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution, for instance, 10 mM in 100% DMSO.[4] To maintain stability, store the stock solution in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[4] When preparing working concentrations, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration is as low as possible (ideally below 0.1%) to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[4][9]
Q4: In which cancer types has this compound shown in vitro activity?
This compound has demonstrated in vitro efficacy in a variety of cancer cell lines, including:
-
Oral Squamous Cell Carcinoma (OSCC)[6]
-
Esophageal Squamous Cell Carcinoma (ESCC)[6]
-
Breast Cancer[8]
-
Liver Hepatocellular Carcinoma (LIHC)[11]
-
Colorectal Cancer (CRC)[5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay Type | Reference |
| METTL3/14 IC50 | 16.9 nM | Biochemical Activity Assay | [1][2] |
| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) | [1][2] |
| Cellular Proliferation IC50 (MOLM-13) | 3.5 µM | Cell Proliferation Assay | [1] |
| Cellular Target Engagement IC50 | 4.8 µM | Thermal Shift Assay | [1] |
| m6A Reduction on poly-A+ RNA IC50 | ~1 µM | LC-MS/MS | [1] |
Table 2: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range | Observed Effects | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 1 - 10 µM | Reduced proliferation, induced apoptosis | [2] |
| Eca109, KYSE150 | Esophageal Squamous Cell Carcinoma | 5 - 20 µM | Inhibited proliferation and migration, induced G0/G1 arrest and apoptosis | [6] |
| PANC-1 | Pancreatic Cancer | 10 - 40 µM | Inhibited proliferation, migration, and invasion | [7][10] |
| MCF7, SKBR3, MDA-MB-231 | Breast Cancer | 5 - 20 µM | Induced apoptosis and cell cycle arrest | [8] |
| HCT116, SW620 | Colorectal Cancer | 20 - 40 µM | Inhibited proliferation, induced apoptosis | [5] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low activity of this compound | - Suboptimal concentration: The concentration used may be too low for the specific cell line or assay. - Compound instability: The compound may have degraded due to improper storage or handling. - Cell line resistance: The cell line may not be dependent on the METTL3 pathway. - Assay issues: The experimental readout may not be sensitive enough or timed correctly. | - Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 50 µM). - Prepare fresh stock solutions from powder and minimize freeze-thaw cycles. - Confirm METTL3 expression in your cell line. Consider using a positive control cell line known to be sensitive to this compound. - Optimize the assay incubation time and ensure the readout is appropriate for the expected biological effect. |
| High background or off-target effects | - High this compound concentration: Using excessively high concentrations can lead to non-specific effects.[12] - High DMSO concentration: The vehicle (DMSO) may be causing cellular stress or toxicity.[9] - Cell culture contamination: Mycoplasma or other contaminants can affect cell health and experimental results. | - Use the lowest effective concentration of this compound as determined by your dose-response curve. - Ensure the final DMSO concentration is below 0.1% and include a vehicle control. - Regularly test your cell lines for mycoplasma contamination. |
| Inconsistent results between experiments | - Variability in cell handling: Differences in cell seeding density, passage number, or growth phase can lead to variability. - Inconsistent compound preparation: Errors in serial dilutions can lead to inaccurate final concentrations. - Plate edge effects: Evaporation from wells on the edge of a microplate can concentrate solutes and affect cell growth. | - Standardize your cell culture and plating procedures. Use cells at a consistent passage number and confluency. - Prepare fresh dilutions for each experiment and be meticulous with pipetting. - Avoid using the outer wells of the microplate for experimental samples or fill them with sterile medium/PBS to minimize evaporation. |
| Compound precipitation in media | - Poor aqueous solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions. | - Prepare the final dilution in pre-warmed cell culture medium. - Vortex briefly after dilution. - If precipitation persists, consider reducing the final concentration. |
Experimental Protocols
Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol is for determining the effect of this compound on cell proliferation in a 96-well plate format.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a series of this compound working solutions in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the this compound working solutions to the respective wells.
-
Include wells with vehicle control (medium with the same final concentration of DMSO) and wells with no cells (blank).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Assay Readout:
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
For MTT, add 150 µL of solubilization solution (e.g., DMSO) to each well and incubate for 15 minutes with gentle shaking to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol is for assessing changes in protein expression or phosphorylation in response to this compound treatment.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ATM, anti-cleaved PARP, anti-MYC) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Mechanism of action of this compound as a competitive inhibitor of METTL3.
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: A typical experimental workflow for in vitro evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jcancer.org [jcancer.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits the Invasion and Metastasis of Pancreatic Cancer by Down-Regulating BRAF-Activated Noncoding RNA N6-Methyladenosine Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Breast Cancer Tumorigenesis via the Inhibition of METTL3 [journal-dtt.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic effect and transcriptome-methylome characteristics of METTL3 inhibition in liver hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.biomol.com [resources.biomol.com]
METTL3 Inhibitor Experimental Technical Support Center
Welcome to the technical support center for METTL3 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common experimental issues, answers to frequently asked questions, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is METTL3 and why is it a therapeutic target?
METTL3 (Methyltransferase-like 3) is the catalytic subunit of the primary N6-methyladenosine (m6A) methyltransferase complex in eukaryotes. This complex is responsible for the most abundant internal modification of messenger RNA (mRNA), which influences mRNA splicing, stability, translation, and degradation.[1] Dysregulation of METTL3 and aberrant m6A patterns have been implicated in the progression of various diseases, including several types of cancer such as acute myeloid leukemia (AML) and solid tumors, making it a promising therapeutic target.[2][3][4]
Q2: How do METTL3 inhibitors work?
METTL3 inhibitors typically function by binding to the active site of the METTL3 enzyme, often competing with its cofactor S-adenosylmethionine (SAM).[5] This prevents the transfer of a methyl group to adenosine (B11128) residues on mRNA, leading to a global reduction in m6A levels.[5] This can, in turn, affect the expression of oncogenes and other critical cellular proteins, leading to anti-tumor effects like reduced cell proliferation and induction of apoptosis.[6]
Q3: What are the expected cellular effects of METTL3 inhibition?
Treatment of cancer cells with a METTL3 inhibitor is expected to induce a range of anti-tumor phenotypes, including:
-
Reduced cell growth and proliferation.
-
Induction of apoptosis (programmed cell death).
-
Cell cycle arrest.[7]
The specific effects can be cell-type dependent.
Q4: How can I confirm that my METTL3 inhibitor is working?
Confirmation of on-target activity can be achieved through a series of validation assays:
-
Global m6A Reduction: An m6A dot blot or LC-MS/MS analysis of mRNA from treated cells should show a dose-dependent decrease in total m6A levels.[7]
-
Target Gene m6A Levels: Methylated RNA Immunoprecipitation followed by qPCR (MeRIP-qPCR) can be used to demonstrate reduced m6A modification on specific METTL3 target transcripts.
-
Downregulation of Downstream Targets: Western blotting can show a decrease in the protein levels of known downstream targets of METTL3, such as MYC or BCL2.[6]
-
Phenotypic Assays: Cell viability, proliferation, and apoptosis assays should demonstrate the expected cellular consequences of METTL3 inhibition.
Troubleshooting Guides
Issue 1: Inconsistent or No Reduction in Cell Viability
Question: I've treated my cells with a METTL3 inhibitor, but I'm not observing the expected decrease in cell viability. What could be the problem?
| Potential Cause | Troubleshooting Steps |
| Inhibitor Solubility/Stability | Ensure the inhibitor is fully dissolved in the appropriate solvent (usually DMSO) before diluting in media. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment. Some inhibitors may have poor solubility in aqueous media, leading to precipitation. Visually inspect the media for any precipitate after adding the inhibitor. |
| Incorrect Inhibitor Concentration | The optimal IC50 value can vary significantly between cell lines. Perform a dose-response experiment with a wide range of concentrations to determine the IC50 for your specific cell line. |
| Insufficient Treatment Duration | The effects of METTL3 inhibition on cell viability may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Cell Line Resistance | Some cell lines may be inherently resistant to METTL3 inhibition. Verify the expression level of METTL3 in your cell line. If METTL3 expression is low, the cells may not be dependent on its activity for survival. |
| Inhibitor Degradation | Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C). |
Issue 2: No Detectable Change in Global m6A Levels
Question: My m6A dot blot or LC-MS/MS results show no significant decrease in m6A levels after inhibitor treatment. What should I do?
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Treatment | As with cell viability, ensure that the inhibitor concentration and treatment duration are sufficient to induce a measurable decrease in m6A levels. |
| Poor RNA Quality | Use high-quality, intact RNA for your analysis. Assess RNA integrity using a method like gel electrophoresis or a Bioanalyzer. |
| Technical Issues with the Assay | For m6A dot blots, ensure even loading of RNA onto the membrane. Optimize the anti-m6A antibody concentration and incubation times. For LC-MS/MS, ensure proper sample preparation and instrument calibration. |
| High Background Signal | For dot blots, high background can mask a real decrease in m6A. Optimize blocking conditions and wash steps to reduce background. |
Issue 3: Inconsistent Results in Downstream Analysis (Western Blot, qPCR)
Question: I'm seeing variable or no change in the expression of expected METTL3 downstream targets. How can I troubleshoot this?
| Potential Cause | Troubleshooting Steps |
| Indirect Downstream Target | The protein or gene you are analyzing may not be a direct downstream target of METTL3 in your specific cell type. The effects of METTL3 can be highly context-dependent. |
| Insufficient Treatment Time | The turnover rate of the target protein or mRNA may be slow. A time-course experiment is necessary to determine the optimal time point to observe changes in expression. |
| Technical Issues with the Assay | For Western blotting, optimize antibody concentrations, transfer efficiency, and exposure times. For qPCR, ensure primer efficiency is optimal and that the RNA is of high quality and free of contaminants. |
| Off-Target Effects | The observed phenotype may be due to off-target effects of the inhibitor. If possible, use a structurally distinct METTL3 inhibitor or a genetic approach (e.g., siRNA/shRNA) to confirm that the phenotype is due to METTL3 inhibition. |
Quantitative Data
Table 1: Biochemical and Cellular Potency of Common METTL3 Inhibitors
| Inhibitor | Biochemical IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| This compound | 16.9 | MOLM-13 (AML) | 0.7 - 10.3 | [9][10] |
| A549 (NSCLC) | 14.06 | [11] | ||
| NCI-H460 (NSCLC) | 48.77 | [11] | ||
| HCT116 (Colorectal) | Not specified | [12] | ||
| SW620 (Colorectal) | Not specified | [12] | ||
| UZH1a | 280 | MOLM-13 (AML) | 11 | [13][14] |
| HEK293T | 67 | [13][14] | ||
| U2Os (Osteosarcoma) | 87 | [13][14] | ||
| UZH2 | 5 | Not specified | Not specified | [15] |
| Quercetin | 2,730 | MIA PaCa-2 (Pancreatic) | 73.51 | [16] |
| Huh7 (Liver) | 99.97 | [16] |
Table 2: Selectivity Profile of this compound
| Target Class | Number of Targets Tested | Inhibition | Reference |
| RNA Methyltransferases | >4 | Highly selective for METTL3 | [17] |
| DNA and Protein Methyltransferases | 41 | No significant inhibition | [17] |
| Kinases | 468 | No inhibitory effect | [17] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of METTL3 inhibitor concentrations (e.g., 0, 1, 5, 10, 20, 40 µM) or a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).[1]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
m6A Dot Blot Assay
-
RNA Extraction and Quantification: Extract total RNA from inhibitor-treated and control cells. Purify mRNA if desired. Quantify the RNA concentration.
-
Denaturation: Denature 1-2 µg of RNA in 3X RNA denaturing buffer at 65°C for 10 minutes.
-
Spotting: Spot the denatured RNA onto a nitrocellulose or nylon membrane.
-
Crosslinking: UV-crosslink the RNA to the membrane.
-
Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour.[1]
-
Primary Antibody Incubation: Incubate the membrane with an anti-m6A antibody (typically 1:1000 dilution) overnight at 4°C.[18]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate.
-
Loading Control: Stain a parallel membrane with methylene (B1212753) blue to visualize total RNA loading.[18]
Western Blot Analysis
-
Cell Lysis: After inhibitor treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[1]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (e.g., MYC, BCL2, or METTL3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate. A loading control, such as β-actin or GAPDH, should be probed on the same membrane.
Methylated RNA Immunoprecipitation (MeRIP-qPCR)
-
RNA Fragmentation: Fragment 50-100 µg of total RNA to ~100 nucleotide-long fragments using RNA fragmentation buffer.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody or IgG control overnight at 4°C.
-
Bead Capture: Add Protein A/G magnetic beads to capture the antibody-RNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound RNA.
-
Elution: Elute the m6A-containing RNA fragments from the beads.
-
RNA Purification: Purify the eluted RNA.
-
Reverse Transcription and qPCR: Reverse transcribe the immunoprecipitated RNA and input RNA into cDNA. Perform qPCR using primers specific to the target gene of interest. Analyze the enrichment of the target RNA in the m6A-IP sample relative to the IgG control and the input. A significant decrease in enrichment in inhibitor-treated cells indicates successful inhibition of METTL3-mediated methylation of that target.[20]
Visualizations
Caption: METTL3 signaling pathway and the effects of its inhibition.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Metastasis | The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential | springermedicine.com [springermedicine.com]
- 3. rawdatalibrary.net [rawdatalibrary.net]
- 4. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m6A Dot Blot Assay [bio-protocol.org]
- 19. METTL3 promotes non-small cell lung cancer (NSCLC) cell proliferation and colony formation in a m6A-YTHDF1 dependent way - PMC [pmc.ncbi.nlm.nih.gov]
- 20. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid off-target effects of STM2457
Welcome to the technical support center for STM2457, a first-in-class, potent, and highly selective catalytic inhibitor of the METTL3 methyltransferase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound and to offer troubleshooting strategies for potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the N6-methyladenosine (m6A) writer enzyme, METTL3.[1][2] It functions as an S-adenosylmethionine (SAM)-competitive inhibitor, binding to the SAM pocket of the METTL3/METTL14 heterodimer.[1][2] This action blocks the transfer of a methyl group to adenosine (B11128) residues on RNA, leading to a global reduction in m6A levels.[2] In cancer cells, particularly in acute myeloid leukemia (AML), this inhibition can lead to reduced cell growth, induction of differentiation, and apoptosis.[1][3]
Q2: How selective is this compound for METTL3?
A2: this compound has demonstrated high selectivity for METTL3. In a broad panel of 45 RNA, DNA, and protein methyltransferases, this compound showed greater than 1,000-fold selectivity for METTL3.[3] Furthermore, it showed no inhibitory effect on a panel of 468 kinases.[3] This high degree of selectivity minimizes the potential for off-target effects.
Q3: I am observing unexpected cellular phenotypes. Could these be off-target effects of this compound?
A3: While this compound is highly selective, unexpected phenotypes can arise from various factors. Before concluding an off-target effect, it is crucial to consider other possibilities such as:
-
Compound Stability and Solubility: this compound has low water solubility and is typically dissolved in DMSO.[4] Precipitation in aqueous media can lead to inconsistent effective concentrations. Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to induce cellular toxicity (typically <0.5%).[4]
-
Cell Line-Specific Sensitivity: The downstream effects of METTL3 inhibition can be cell-context dependent. The phenotype you are observing may be a genuine on-target effect specific to your cell line's genetic and epigenetic landscape.
-
Experimental Variability: Ensure consistent experimental conditions, including cell passage number, seeding density, and treatment duration.
To investigate further, consider performing control experiments outlined in the troubleshooting guides below.
Q4: What is the recommended negative control for this compound experiments?
A4: A structurally related but significantly less active compound, STM2120 (IC50 = 64.5 µM), can be used as a negative control.[3] Treatment with STM2120 at concentrations where this compound shows activity should not produce the same phenotypic or molecular effects.[3]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected phenotypic effects.
-
Possible Cause 1: Compound Precipitation.
-
Possible Cause 2: Sub-optimal Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. Suggested starting concentrations for in vitro experiments can range from 0.1 to 100 µM.[5]
-
-
Possible Cause 3: Compound Degradation.
-
Troubleshooting Step: Store this compound stock solutions in DMSO at -80°C for long-term storage and -20°C for short-term storage, aliquoted to avoid freeze-thaw cycles.[4]
-
Issue 2: Suspected off-target effects.
-
Possible Cause 1: Misinterpretation of on-target effects.
-
Possible Cause 2: True off-target interaction.
-
Troubleshooting Step: If on-target activity is confirmed and unexpected phenotypes persist, consider performing rescue experiments. For example, if this compound induces a phenotype, try to reverse it by overexpressing a key downstream effector of METTL3 that is downregulated by the inhibitor.
-
Troubleshooting Step: Compare the phenotype induced by this compound with that of METTL3 knockdown using siRNA or shRNA. A high degree of similarity would suggest the observed effects are on-target.[3]
-
Quantitative Data Summary
| Parameter | Value | Assay |
| Biochemical Potency | ||
| METTL3/14 IC50 | 16.9 nM | Biochemical Activity Assay |
| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) |
| Cellular Potency | ||
| Cellular Proliferation IC50 (MOLM-13) | 3.5 µM | Cell Proliferation Assay |
| Cellular Target Engagement IC50 | 4.8 µM | Cellular Thermal Shift Assay (CETSA) |
| m6A Reduction on poly-A+ RNA IC50 | ~1 µM | Global m6A Quantification |
| Selectivity | ||
| Methyltransferase Panel (45 targets) | >1,000-fold selectivity for METTL3 | Biochemical Activity Assay |
| Kinase Panel (468 targets) | No inhibitory effect | Kinase Activity Assay |
Mandatory Visualizations
Caption: Competitive inhibition of METTL3 by this compound.
Caption: Logic diagram for troubleshooting unexpected results.
Experimental Protocols
Protocol 1: Global m6A RNA Quantification
This protocol is to confirm that this compound is inhibiting the catalytic activity of METTL3 in cells by measuring the total amount of m6A in the cellular RNA.[7]
-
Cell Treatment and RNA Extraction: Treat your cell line (e.g., MOLM-13) with a dose-range of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for 48-72 hours. Extract total RNA using a suitable kit and ensure high purity.
-
mRNA Enrichment (Optional but Recommended): Enrich for poly-A+ RNA from the total RNA samples.
-
m6A Quantification: Use a commercially available m6A quantification kit (colorimetric or fluorometric) according to the manufacturer's instructions. This typically involves immobilizing a standardized amount of RNA in assay wells and detecting the m6A levels using a specific capture and detection antibody system.
-
Data Analysis: Calculate the percentage of m6A relative to the total RNA input for each sample. A dose-dependent decrease in m6A levels in this compound-treated cells compared to the vehicle control indicates on-target activity.
Protocol 2: Western Blot for Downstream Target Proteins
This protocol is to verify the functional consequence of METTL3 inhibition by assessing the protein levels of known downstream targets.
-
Cell Lysis: After treating cells with this compound or DMSO for the desired duration, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against METTL3 and known downstream targets (e.g., c-MYC, SP1).[8] Also, include a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities. A decrease in the protein levels of downstream targets without a change in METTL3 protein levels is consistent with on-target catalytic inhibition.[3]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of this compound to METTL3 in a cellular context.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures to induce protein denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of soluble METTL3 in the supernatant for each temperature point using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble METTL3 against temperature. A shift in the melting curve to a higher temperature for this compound-treated cells indicates that the inhibitor has bound to and stabilized the METTL3 protein, confirming target engagement.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
STM2447 Protocol Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with STM2457, a first-in-class METTL3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective small-molecule inhibitor of METTL3, the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex.[1][2][3][4] Its primary mechanism involves competitively binding to the S-adenosylmethionine (SAM) pocket of METTL3, which blocks the transfer of a methyl group to adenosine (B11128) residues on RNA.[1][2] This inhibition of m6A modification has significant effects on cancer cells, particularly in acute myeloid leukemia (AML), leading to reduced cell growth, induction of differentiation, and apoptosis.[1][5]
Q2: What are the expected downstream cellular effects of this compound treatment?
A2: By inhibiting METTL3, this compound leads to a global reduction in m6A levels on poly-A+ RNA.[2] This can result in the decreased stability and translation of key oncogenic mRNAs, such as those for MYC and MCL1.[1] In various cancer cell lines, particularly AML, treatment with this compound has been shown to inhibit proliferation, promote differentiation and apoptosis, and impair tumor progression.[5][6] Additionally, this compound can modulate the DNA damage response and stimulate a cell-intrinsic interferon response.[1][6]
Q3: What is the recommended solvent and storage condition for this compound?
A3: The recommended solvent for preparing high-concentration stock solutions of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[7] It is crucial to use fresh DMSO, as absorbed moisture can significantly decrease the solubility of this compound.[7][8] For long-term stability (up to one year), stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term storage (up to one month), -20°C is acceptable.[7]
Q4: Can I prepare working solutions of this compound in aqueous buffers?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility.[7] For experiments requiring aqueous buffers, it is best to first prepare a concentrated stock solution in DMSO and then dilute it into the final aqueous buffer. Ensure that the final DMSO concentration is compatible with your experimental system, typically below 0.5%.[7]
Troubleshooting Guide
Issue 1: Precipitation of this compound in cell culture media.
-
Symptoms:
-
Visible particles or cloudiness in the culture media after the addition of this compound.
-
Inconsistent or weaker-than-expected dose-response curves.[7]
-
-
Potential Causes & Solutions:
-
High Final Concentration: The concentration of this compound in your final culture medium may be exceeding its solubility limit.
-
Optimization: Perform a dose-response experiment to determine the optimal, soluble concentration range for your specific cell line and media combination.
-
-
Insufficient DMSO Concentration: The final percentage of DMSO in the culture medium may be too low to maintain the solubility of this compound.[7]
-
Optimization: If your experimental system permits, consider slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%). Always include a vehicle control with the equivalent DMSO concentration.[7]
-
-
Temperature Changes: A decrease in temperature can lower the solubility of the compound.
-
Optimization: Pre-warm the culture medium to 37°C before adding the this compound stock solution.[7]
-
-
Issue 2: Inconsistent or unexpected experimental results.
-
Symptoms:
-
High variability between replicate experiments.
-
Lack of a clear dose-response relationship.
-
No significant difference in cell viability or other measured endpoints compared to the vehicle control.[3]
-
-
Potential Causes & Solutions:
-
Compound Instability: this compound may not be fully dissolved or could be degrading over the course of the experiment.
-
Cell Line Resistance: Some cell lines may be inherently resistant to METTL3 inhibition.
-
Verification: Confirm the expression level of METTL3 in your cell line.[3]
-
-
Assay Duration: The timing of your endpoint measurement is critical.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published research.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay |
| METTL3/14 IC50 | 16.9 nM | Biochemical Activity Assay |
| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) |
| Cellular Proliferation IC50 (MOLM-13) | 3.5 µM | Cell Proliferation Assay |
| Cellular Target Engagement IC50 | 4.8 µM | Thermal Shift Assay |
[1]
Table 2: In Vivo Efficacy of this compound in an AML Patient-Derived Xenograft (PDX) Model
| Treatment | Outcome |
| 50 mg/kg this compound (daily) | Impaired engraftment and AML expansion |
| 50 mg/kg this compound (daily) | Significantly prolonged mouse lifespan |
[5]
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
-
Methodology:
-
Seed cells (e.g., PANC-1 or SW1990) into 96-well plates at a density of approximately 5,000 cells/well and allow them to adhere overnight.[10]
-
Replace the medium with fresh medium containing various concentrations of this compound or a DMSO vehicle control.
-
Incubate the plates for the desired time periods (e.g., 24, 48, and 72 hours).[10]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[10]
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
2. Colony Formation Assay
-
Objective: To assess the long-term effect of this compound on the clonogenic survival of cancer cells.
-
Methodology:
-
Seed cells into 6-well plates at a low density (e.g., 500 cells/well).[10]
-
Treat the cells with the desired concentrations of this compound or a DMSO vehicle control.
-
Incubate the plates for approximately 10-14 days, replacing the medium with fresh treatment-containing medium every 3-4 days.[3][10]
-
Wash the colonies with Phosphate-Buffered Saline (PBS), fix them with 4% paraformaldehyde, and then stain with 0.1% crystal violet.[10]
-
Wash the plates with water, allow them to air dry, and then image and quantify the colonies.
-
3. Transwell Invasion Assay
-
Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.
-
Methodology:
-
Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel.[10]
-
Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Add this compound or a DMSO vehicle control to the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[10]
-
Incubate the plates for 24-48 hours.
-
Remove the non-invaded cells from the upper surface of the membrane.
-
Fix and stain the invaded cells on the lower surface of the membrane.
-
Image and count the invaded cells.
-
Visualizations
Caption: Mechanism of action of this compound leading to anti-tumor effects.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating the Nuances of STM2457: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of STM2457, a first-in-class catalytic inhibitor of the METTL3 RNA methyltransferase, has opened new avenues in epitranscriptomic research and cancer therapy. As with any pioneering compound, experimental outcomes can sometimes deviate from the expected. This technical support center provides a comprehensive resource for interpreting unexpected results from your this compound experiments, offering troubleshooting guidance and detailed protocols to ensure the robustness and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective small molecule inhibitor of METTL3, the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex.[1][2] It functions by competitively binding to the S-adenosylmethionine (SAM) binding pocket of METTL3, thereby preventing the transfer of a methyl group to adenosine (B11128) residues on RNA.[1][3] This inhibition of m6A modification leads to decreased stability and translation of key oncogenic mRNAs, such as MYC and MCL1, ultimately resulting in reduced cancer cell growth, induction of differentiation, and apoptosis.[1][4]
Q2: What are the expected cellular effects of this compound treatment?
A2: In various cancer cell lines, particularly acute myeloid leukemia (AML), treatment with this compound is expected to lead to a dose-dependent reduction in cell proliferation and viability.[4][5] Other anticipated outcomes include the induction of apoptosis, characterized by an increase in markers like cleaved PARP and caspase-3, and cell cycle arrest, often in the G0/G1 phase.[4][6]
Q3: In which cancer types has this compound shown preclinical activity?
A3: this compound has demonstrated significant anti-tumor effects in a range of preclinical cancer models, including acute myeloid leukemia (AML), breast cancer, oral squamous cell carcinoma (OSCC), esophageal squamous cell carcinoma (ESCC), liver hepatocellular carcinoma (LIHC), and pancreatic cancer.[4][6][7][8][9]
Q4: Is this compound in clinical trials?
A4: Yes, a first-in-class METTL3 inhibitor based on the research and characterization of compounds like this compound, STC-15, has entered clinical trials.[10][11] The initial trials are focused on patients with advanced solid tumors and will assess the safety, tolerability, and pharmacokinetic profile of the drug.[11]
Troubleshooting Unexpected Results
Issue 1: No significant decrease in cell viability or proliferation after this compound treatment.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Drug Concentration | The IC50 for cellular proliferation can vary between cell lines. Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line. The reported cellular proliferation IC50 for MOLM-13 is 3.5 µM.[1] |
| Incorrect Cell Seeding Density | High cell density can mask the anti-proliferative effects of the compound. Ensure you are using an appropriate seeding density that allows for logarithmic growth during the assay period. |
| Assay Duration | The anti-proliferative effects of this compound may take time to manifest. Consider extending the treatment duration (e.g., 48, 72, or 96 hours) to allow for sufficient time for the compound to exert its effects. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to METTL3 inhibition. Confirm METTL3 expression in your cell line and consider investigating potential resistance mechanisms. |
Issue 2: Lack of apoptosis induction (e.g., no increase in cleaved caspase-3).
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Drug Concentration or Treatment Time | Apoptosis is a downstream effect of METTL3 inhibition. Ensure you are using a sufficiently high concentration of this compound and an adequate treatment duration (e.g., 48-72 hours) to induce an apoptotic response.[6] |
| Timing of Analysis | The peak of apoptosis may occur within a specific time window. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing apoptotic markers. |
| Apoptosis Assay Sensitivity | The chosen apoptosis assay may not be sensitive enough. Consider using multiple methods to assess apoptosis, such as Annexin V/PI staining by flow cytometry in addition to Western blotting for cleaved caspases. |
Issue 3: No reduction in the protein levels of downstream targets (e.g., c-Myc, SP1).
| Potential Cause | Troubleshooting Suggestion |
| Timing of Protein Expression Changes | The decrease in protein levels of downstream targets is a result of reduced mRNA stability and translation, which is not an immediate effect.[2] Harvest cell lysates at various time points post-treatment (e.g., 24, 48, 72 hours) to determine the optimal window for observing changes in protein expression.[2] |
| Antibody Quality | Ensure the primary antibodies used for Western blotting are specific and validated for the target proteins. Run appropriate positive and negative controls. |
| Cellular Context | The regulation of c-Myc and other oncogenes can be complex and cell-type specific. The effect of this compound on these targets may be more or less pronounced depending on the genetic background of the cells. |
Quantitative Data Summary
| Parameter | Value | Assay |
| METTL3/14 IC50 | 16.9 nM | Biochemical Activity Assay |
| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) |
| Cellular Proliferation IC50 (MOLM-13) | 3.5 µM | Cell Proliferation Assay |
| Cellular Target Engagement IC50 | 4.8 µM | Thermal Shift Assay |
Table compiled from data presented in BenchChem's technical guide.[1]
Key Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to anti-cancer effects.
Caption: this compound activates the ATM-Chk2 pathway in esophageal squamous cell carcinoma.[7]
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Detailed Experimental Protocols
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Colony Formation Assay
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.[2]
-
Adherence: Allow adherent cells to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
Staining: When colonies are visible in the control wells, wash the plates with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: After washing and drying, count the number of colonies (typically >50 cells) in each well.
MeRIP-qPCR (m6A RNA Immunoprecipitation followed by qPCR)
-
RNA Isolation: Isolate total RNA from this compound-treated and control cells.
-
mRNA Fragmentation: Fragment the mRNA to an average size of ~100 nucleotides.
-
Immunoprecipitation: Incubate the fragmented mRNA with an anti-m6A antibody conjugated to magnetic beads.
-
Washing: Perform stringent washes to remove non-specifically bound RNA.
-
Elution: Elute the m6A-containing mRNA fragments from the beads.
-
Reverse Transcription and qPCR: Perform reverse transcription on the eluted RNA and an input control, followed by qPCR using primers specific for target genes of interest (e.g., MYC, SP1).
-
Analysis: Normalize the m6A enrichment of the target gene to the input control.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 6. This compound Inhibits Breast Cancer Tumorigenesis via the Inhibition of METTL3 [journal-dtt.org]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic effect and transcriptome-methylome characteristics of METTL3 inhibition in liver hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel drug type for blood cancer entering clinical trials [sanger.ac.uk]
- 11. leukaemiauk.org.uk [leukaemiauk.org.uk]
Technical Support Center: STM2457 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the METTL3 inhibitor, STM2457, in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class, potent, and highly selective small-molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3.[1][2] It functions as a catalytic inhibitor by competing with the S-adenosylmethionine (SAM) binding pocket of the METTL3/METTL14 heterodimer.[1][3] This prevents the transfer of a methyl group to adenosine (B11128) residues on target messenger RNAs (mRNAs).[1][4] The inhibition of m6A modification leads to decreased stability and translation of key oncogenic mRNAs, such as those for MYC and MCL1, resulting in anti-leukemic effects.[1]
Q2: In which cancer models has the in vivo efficacy of this compound been demonstrated?
The in vivo efficacy of this compound has been most extensively demonstrated in preclinical models of Acute Myeloid Leukemia (AML).[2][3][5] Studies using patient-derived xenograft (PDX) models of AML have shown that this compound impairs engraftment, reduces tumor burden, and prolongs survival.[3][5] Additionally, antitumor effects have been observed in models of oral squamous cell carcinoma (OSCC), esophageal squamous cell carcinoma (ESCC), non-small cell lung cancer (NSCLC), and colorectal cancer (CRC).[6][7][8]
Q3: What is the recommended in vivo dosing and administration route for this compound?
In several preclinical studies involving AML PDX mouse models, a daily intraperitoneal (i.p.) injection of 50 mg/kg this compound has been shown to be effective.[3][5] This dosing regimen has been reported to be well-tolerated, with no overt toxicity or significant effect on mouse body weight.[3] For other cancer models, such as NSCLC, a dose of 30 mg/kg once a day has been used.[7]
Q4: What are the known pharmacokinetic properties of this compound?
Pharmacokinetic profiling in mice after a single 50 mg/kg intraperitoneal dose indicated a sufficient half-life to ensure adequate compound exposure over 24 hours.[3] The compound is described as orally bioavailable.[4][9]
Q5: How can I confirm target engagement of this compound in my in vivo experiment?
Target engagement can be confirmed by measuring the reduction of global m6A levels in poly-A+ enriched RNA from tissues of interest, such as the spleen or tumor.[3] Additionally, a dose-dependent inhibition of m6A on poly-A+-enriched RNA from mouse spleens has been demonstrated, confirming the relationship between compound exposure and target inhibition in vivo.[3] Western blotting can be used to assess the protein levels of known METTL3 targets.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor in vivo efficacy or inconsistent results | Suboptimal Dosing or Administration: The dose or frequency may not be optimal for the specific animal model or tumor type. | Titrate the dose of this compound to determine the most effective concentration for your model. While 50 mg/kg daily i.p. is a common starting point for AML models, other models may require different dosing.[3][5] |
| Poor Bioavailability/Compound Stability: Issues with the formulation or stability of the compound can lead to reduced exposure. | Ensure proper formulation of this compound. Refer to solubility data (see Quantitative Data section). Prepare fresh solutions for injection as needed. | |
| Tumor Model Resistance: The specific cancer model may not be dependent on the METTL3 pathway. | Confirm METTL3 expression and m6A levels in your cancer model of interest before initiating in vivo studies. | |
| Observed Toxicity or Animal Morbidity | Off-Target Effects: Although highly selective, off-target effects at high concentrations cannot be entirely ruled out.[3][10] | Reduce the dose of this compound and monitor for toxicity. If toxicity persists at lower effective doses, consider a different administration schedule (e.g., every other day). |
| Vehicle-Related Toxicity: The vehicle used to dissolve and administer this compound may be causing adverse effects. | Conduct a vehicle-only control group to assess any toxicity related to the formulation. Consider alternative, well-tolerated vehicles. | |
| Difficulty in Detecting Target Engagement | Insufficient Tissue Collection/Processing: Improper handling of tissue samples can lead to degradation of RNA and proteins. | Ensure rapid and appropriate collection and storage of tissues (e.g., snap-freezing in liquid nitrogen). Use appropriate extraction methods for RNA and protein. |
| Assay Sensitivity: The assay used to measure m6A levels or target protein expression may not be sensitive enough. | Utilize a highly sensitive and validated method for m6A quantification, such as LC-MS/MS or a validated m6A antibody for MeRIP-qPCR. Ensure the antibodies used for Western blotting are specific and validated for your target proteins. |
Quantitative Data
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Assay |
| METTL3/14 IC50 | 16.9 nM | Biochemical Activity Assay[3] |
| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR)[3] |
| Cellular Proliferation IC50 (MOLM-13 cells) | 0.6 - 10.3 µM | Cell Proliferation Assay[11] |
Table 2: In Vivo Dosing and Efficacy of this compound in Preclinical Models
| Cancer Model | Animal Model | Dose and Administration | Key Findings |
| Acute Myeloid Leukemia (AML) | PDX in NSG mice | 50 mg/kg, daily i.p. | Impaired engraftment, reduced AML expansion, prolonged survival[3][5] |
| Non-Small Cell Lung Cancer (NSCLC) | Xenograft in nude mice | 30 mg/kg, once a day | Enhanced sensitivity to paclitaxel (B517696) and carboplatin[7] |
| Spinal Cord Injury | Rat model | 50 mg/kg, i.p. | Improved functional recovery[12] |
Table 3: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥10.6 mg/mL[9] |
| Ethanol | ≥26.8 mg/mL[9] |
| Water | Insoluble[9] |
Experimental Protocols
In Vivo Xenograft Study Protocol (Adapted from AML PDX models) [2][3]
-
Animal Model: Utilize immunodeficient mice such as NOD/SCID gamma (NSG) mice.
-
Cell Implantation: Intravenously inject primary human AML cells from patients into the mice.
-
Tumor Engraftment and Monitoring: Monitor for signs of engraftment and disease progression through methods like bioluminescence imaging if using luciferase-expressing cells.
-
Randomization and Treatment: Once engraftment is confirmed, randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal injection daily.
-
Monitoring: Regularly monitor mouse body weight and overall health. Track tumor burden using appropriate methods (e.g., bioluminescence, flow cytometry for hCD45+ cells in peripheral blood).
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Endpoint Analysis: At the end of the study (based on ethical endpoints or a predetermined time point), collect tissues (bone marrow, spleen) for ex vivo analysis.
-
Pharmacodynamic Analysis: Analyze collected tissues for reduction in m6A levels and changes in target protein expression to confirm in vivo target modulation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jcancer.org [jcancer.org]
- 9. apexbt.com [apexbt.com]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. This compound | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 12. This compound Inhibits METTL3-Mediated m6A Modification of miR-30c to Alleviate Spinal Cord Injury by Inducing the ATG5-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing resistance to STM2457 in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the METTL3 inhibitor, STM2457.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, potent, and selective small-molecule inhibitor of the N6-methyladenosine (m6A) writer enzyme, METTL3. It functions as a catalytic inhibitor by competitively binding to the S-adenosylmethionine (SAM) pocket of the METTL3-METTL14 methyltransferase complex.[1] This inhibition prevents the transfer of a methyl group to adenosine (B11128) residues on messenger RNA (mRNA). The subsequent global reduction in m6A levels on mRNA affects the stability and translation of numerous oncogenic transcripts, such as MYC and MCL1, leading to anti-tumor effects including reduced cell proliferation, induction of apoptosis, and cellular differentiation.[1]
Q2: In which cancer cell lines has this compound demonstrated efficacy?
A2: Preclinical studies have shown the efficacy of this compound in a variety of hematological and solid tumor cell lines, including:
-
Acute Myeloid Leukemia (AML)[2]
-
Oral Squamous Cell Carcinoma (OSCC)[1]
-
Non-Small Cell Lung Cancer (NSCLC)[1]
-
Pancreatic Cancer[4]
Q3: What are the typical downstream signaling effects of this compound?
A3: this compound's inhibition of METTL3 can modulate several key signaling pathways:
-
Downregulation of Oncogenic Transcripts: A primary effect is the decreased stability and translation of key oncogenic mRNAs, including MYC, BCL2, and SP1.[5]
-
Activation of DNA Damage Response: In some cancer types, such as esophageal squamous cell carcinoma, this compound has been shown to activate the ATM-Chk2 pathway.[1]
-
Induction of a Cell-Intrinsic Interferon Response: Inhibition of METTL3 by this compound can lead to the formation of double-stranded RNA (dsRNA), triggering a cell-intrinsic interferon response that can enhance anti-tumor immunity.[7]
-
Modulation of Specific Pathways in Combination Therapy: When used in combination with other agents, this compound can influence additional pathways. For example, in combination with anlotinib (B1662124) in OSCC, it leads to the downregulation of EGFR expression.[8][9] In NSCLC, it can enhance sensitivity to paclitaxel (B517696) and carboplatin (B1684641) by destabilizing the mRNA of the drug efflux transporter ABCC2.[10][11]
Troubleshooting Guide
Issue 1: Suboptimal anti-cancer activity or suspected resistance to this compound monotherapy.
-
Possible Cause 1: Intrinsic or Acquired Resistance.
-
Explanation: Cancer cells may exhibit primary (intrinsic) resistance or develop acquired resistance to this compound over time. While specific mutations in METTL3 conferring resistance have not yet been extensively documented, general mechanisms of drug resistance could be at play. These include the activation of bypass signaling pathways that compensate for the inhibition of METTL3-mediated effects.[1]
-
Suggested Solution: Combination Therapy.
-
This compound has demonstrated synergistic effects with various anti-cancer agents. Consider combining this compound with other targeted therapies or chemotherapies. For example:
-
In OSCC, combination with the tyrosine kinase inhibitor anlotinib has been shown to be effective through the downregulation of EGFR.[8][9]
-
In NSCLC, co-treatment with paclitaxel or carboplatin can overcome resistance by reducing the expression of the drug efflux pump ABCC2.[10][11]
-
In gastric cancer, METTL3 knockdown has been shown to enhance sensitivity to oxaliplatin (B1677828) by impeding DNA repair processes.[12]
-
-
-
-
Possible Cause 2: Suboptimal Drug Concentration.
-
Explanation: The effective concentration of this compound is cell-line dependent.
-
Suggested Solution: Determine the IC50 for your specific cell line.
-
Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your cancer cell line. A typical starting point for in vitro experiments is a serial dilution ranging from 0.1 to 100 µM.[1]
-
-
Issue 2: Inconsistent or unexpected downstream signaling effects.
-
Possible Cause: Off-target effects or complex cellular responses.
-
Explanation: While this compound is a selective METTL3 inhibitor, unexpected signaling outcomes can arise from the complex and interconnected nature of cellular pathways.
-
Suggested Solution: Verify on-target activity and investigate key downstream pathways.
-
Confirm METTL3 Inhibition: Measure the global m6A levels in your treated cells to confirm that this compound is effectively inhibiting METTL3's catalytic activity.
-
Analyze Key Downstream Targets: Use Western blotting or qPCR to assess the expression levels of known this compound-regulated proteins and transcripts, such as c-Myc, MCL1, and ASNS, to confirm on-target effects.[1]
-
Investigate Potential Bypass Pathways: If you suspect resistance, examine the activation status of common bypass pathways, such as the EGFR/MAPK and PI3K/AKT signaling cascades.
-
-
Data Presentation
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay |
| METTL3/14 IC50 | 16.9 nM | Biochemical Activity Assay |
| METTL3 Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) |
| Cellular Proliferation IC50 (MOLM-13) | ~1 µM | Cell Proliferation Assay |
Data compiled from publicly available research.[1]
Table 2: Suggested Starting Concentrations of this compound for In Vitro Experiments
| Cancer Type | Cell Line | Suggested Concentration Range (µM) |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 0.5 - 5 |
| Colorectal Cancer (CRC) | HCT116, SW620 | 20 - 40 |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | ~14 |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H460 | ~49 |
| Breast Cancer | MCF7, SKBR3, MDA-MB-231 | 7 - 20 |
These are suggested starting ranges and should be optimized for your specific experimental conditions.[1][5][10]
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 to 100 µM) in fresh culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-treated vehicle control group.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.[1]
Western Blotting
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-METTL3, anti-c-Myc, anti-p-ATM, anti-p-Chk2, anti-EGFR, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Global m6A Quantification (ELISA-based)
-
RNA Isolation: Isolate total RNA from this compound-treated and control cells using a standard RNA extraction method.
-
mRNA Purification: Purify mRNA from the total RNA using oligo(dT) magnetic beads.
-
RNA Quantification: Quantify the purified mRNA using a spectrophotometer.
-
m6A Quantification Assay: Use a commercially available m6A RNA methylation quantification kit. Briefly, bind a specific amount of mRNA (e.g., 200 ng) to the assay wells. Detect the m6A levels using a capture and detection antibody system, followed by a colorimetric reaction that can be measured by a microplate reader at 450 nm.
-
Data Analysis: Calculate the amount of m6A as a percentage of the total input RNA and compare the levels between treated and control samples.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Overcoming this compound resistance with combination therapy.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcancer.org [jcancer.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Breast Cancer Tumorigenesis via the Inhibition of METTL3 [journal-dtt.org]
- 6. journal-dtt.org [journal-dtt.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. METTL3 inhibitor this compound impairs tumor progression and enhances sensitivity to anlotinib in OSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeting METTL3 enhances the chemosensitivity of non-small cell lung cancer cells by decreasing ABCC2 expression in an m6A-YTHDF1-dependent manner [ijbs.com]
- 12. METTL3 promotes drug resistance to oxaliplatin in gastric cancer cells through DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating METTL3 Inhibition by STM2457: A Comparative Guide for Researchers
An objective analysis of STM2457's performance against alternative METTL3 inhibitors and validation methodologies, supported by experimental data.
The N6-methyladenosine (m6A) modification of mRNA, primarily catalyzed by the methyltransferase-like 3 (METTL3) enzyme, has emerged as a critical regulator of gene expression in various cancers.[1][2] This has led to the development of small molecule inhibitors targeting METTL3, with this compound being a first-in-class, potent, and selective catalytic inhibitor.[3][4] This guide provides a comprehensive comparison of this compound with other METTL3 inhibitors, details key experimental protocols for its validation, and presents supporting data to aid researchers, scientists, and drug development professionals in their evaluation.
Performance Data at a Glance: this compound vs. Alternatives
This compound has demonstrated robust preclinical efficacy, particularly in Acute Myeloid Leukemia (AML).[5][6] Its performance, characterized by high potency and selectivity, sets a benchmark for METTL3 inhibitors. A summary of its key performance metrics compared to other known METTL3 inhibitors is presented below.
| Parameter | This compound | STC-15 | UZH1a |
| Biochemical IC50 | 16.9 nM[5][7] | < 6 nM[7] | Not Reported |
| Cellular IC50 (MOLM-13) | 3.5 µM[7] | Not Reported | Not Reported |
| Binding Affinity (Kd) | 1.4 nM[5][7] | Not Reported | Not Reported |
| Selectivity | >1,000-fold vs. 45 other methyltransferases[5][7] | High target selectivity[7] | Occupies SAM binding site[8] |
| Primary Indication | Preclinical AML[5][7] | Solid Tumors (Phase 1 Clinical Trial)[7][9] | Preclinical Research[8] |
Mechanism of Action and Cellular Effects
This compound is a S-adenosylmethionine (SAM)-competitive inhibitor that directly binds to the METTL3/METTL14 heterodimer, blocking the transfer of a methyl group to adenosine (B11128) residues on target mRNAs.[3] This leads to a global reduction in m6A levels on poly-A+ RNA.[3][5] The inhibition of METTL3 by this compound has been shown to induce a range of anti-tumor effects in cancer cells.
Key Cellular Effects of this compound:
-
Reduced Cell Growth and Proliferation: Demonstrated in AML, breast cancer, colorectal cancer, and pancreatic cancer cell lines.[4][5][10]
-
Induction of Apoptosis: Observed in AML and breast cancer cells, evidenced by increased cleaved PARP and caspase-3.[10][11]
-
Induction of Myeloid Differentiation: A key therapeutic outcome in AML.[5]
-
Cell Cycle Arrest: Specifically at the G0/G1 phase in breast cancer cells.[10]
-
Induction of a Cell-Intrinsic Interferon Response: This immunomodulatory effect enhances antitumor immunity.[9]
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound action on the METTL3/METTL14 complex.
Experimental Protocols for Validating METTL3 Inhibition
Validating the efficacy and target engagement of METTL3 inhibitors like this compound requires a series of well-defined cellular and biochemical assays.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to METTL3 within intact cells.
Protocol:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heating: Heat the cell suspensions at various temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of soluble METTL3 in the supernatant using Western blotting.
-
Data Analysis: A shift in the melting curve of METTL3 to higher temperatures in the presence of this compound indicates target engagement and stabilization.[3]
Global m6A Quantification
Objective: To measure the overall reduction in m6A levels in cellular RNA following this compound treatment.
Protocol:
-
RNA Isolation: Isolate total RNA from cells treated with this compound or a vehicle control.
-
mRNA Enrichment: Enrich for poly-A+ RNA.
-
m6A Dot Blot or LC-MS/MS:
-
Dot Blot: Spot serial dilutions of RNA onto a membrane and probe with an anti-m6A antibody.
-
LC-MS/MS: Digest the RNA to single nucleosides and quantify the ratio of m6A to adenosine using liquid chromatography-mass spectrometry for a more precise measurement.
-
-
Data Analysis: Compare the m6A levels between this compound-treated and control cells to determine the extent of inhibition.[5]
Cell Viability and Proliferation Assays
Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MOLM-13 for AML, MCF-7 for breast cancer) in 96-well plates.[10]
-
Treatment: Treat cells with a range of this compound concentrations.
-
Incubation: Incubate for various time points (e.g., 24, 48, 72, 96 hours).[10]
-
Viability/Proliferation Measurement: Use assays such as MTT, CellTiter-Glo, or direct cell counting to determine cell viability or proliferation.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of this compound required to inhibit cell growth by 50%.
The following diagram outlines a typical experimental workflow for validating this compound's inhibitory effects.
Caption: Experimental workflow for validating this compound's effects in cells.
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are mediated through the modulation of various signaling pathways downstream of METTL3 inhibition. The reduction in m6A modification of specific oncogenic transcripts leads to their decreased stability and translation.
Key Signaling Pathways Affected by this compound:
-
MYC Pathway: this compound treatment leads to reduced m6A levels on MYC mRNA, resulting in decreased MYC protein expression and subsequent inhibition of cell proliferation.[5][12]
-
BCL2 and MCL1 Pathways: Inhibition of METTL3 by this compound can downregulate the anti-apoptotic proteins BCL2 and MCL1, promoting apoptosis in cancer cells.[12][13]
-
ATM-Chk2 DNA Damage Response Pathway: In some cancer types, this compound has been shown to activate this pathway, suggesting an induction of DNA damage response.[14]
-
Interferon Signaling Pathway: this compound can induce the formation of double-stranded RNA (dsRNA), which triggers a cell-intrinsic interferon response, leading to enhanced anti-tumor immunity.[9]
The following diagram depicts the key signaling pathways affected by this compound.
Caption: Signaling pathways affected by this compound-mediated METTL3 inhibition.
Conclusion
This compound stands as a well-validated, first-in-class METTL3 inhibitor with potent anti-cancer activity in preclinical models, particularly in AML. Its high selectivity and well-characterized mechanism of action make it an invaluable tool for studying the biological functions of m6A modification and a promising therapeutic lead. The development of second-generation inhibitors like STC-15, now in clinical trials for solid tumors, further underscores the therapeutic potential of targeting METTL3.[7][15] The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further elucidating the role of METTL3 in cancer and evaluating the efficacy of its inhibitors.
References
- 1. Metastasis | The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential | springermedicine.com [springermedicine.com]
- 2. rawdatalibrary.net [rawdatalibrary.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound Inhibits Breast Cancer Tumorigenesis via the Inhibition of METTL3 [journal-dtt.org]
- 11. benchchem.com [benchchem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel drug type for blood cancer entering clinical trials [sanger.ac.uk]
METTL3 Inhibitors Face Off: A Comparative Analysis of STM2457 and STC-15
In the rapidly advancing field of epitranscriptomics, the N6-methyladenosine (m6A) RNA methyltransferase METTL3 has emerged as a compelling therapeutic target in oncology. Two pioneering inhibitors, STM2457 and STC-15, have taken center stage in the quest to drug this enzyme. While both molecules originate from the same developer, Storm Therapeutics, they exhibit distinct pharmacological profiles and are being pursued for different clinical applications. This guide offers a detailed, data-driven comparison of these two METTL3 inhibitors for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | STC-15 |
| Development Stage | Preclinical | Phase 1/2 Clinical Trials |
| Primary Indication | Acute Myeloid Leukemia (AML) | Solid Tumors |
| Administration | Intraperitoneal (in preclinical models) | Oral |
Performance Data: A Head-to-Head Comparison
A direct quantitative comparison of this compound and STC-15 reveals nuances in their potency and pharmacokinetic properties. The following tables summarize key performance metrics for each inhibitor based on available preclinical and clinical data.
Table 1: Biochemical and Cellular Potency[1]
| Parameter | This compound | STC-15 |
| Biochemical IC50 | 16.9 nM | < 6 nM |
| Cellular IC50 (MOLM-13) | 3.5 µM | Not Reported |
| Binding Affinity (Kd) | 1.4 nM | Not Reported |
| Selectivity | >1,000-fold vs. 45 other methyltransferases | High target selectivity |
Table 2: Preclinical Pharmacokinetics[1]
| Parameter | This compound | STC-15 |
| Species | Mouse | Rat |
| Dose & Route | 50 mg/kg, intraperitoneal | 3 mg/kg, oral |
| Half-life (T1/2) | Sufficient for 24h exposure | 3.6 h |
| Cmax | Not Reported | 241 nM |
| Bioavailability | Orally active | 34% |
Table 3: In Vivo Efficacy and Clinical Activity[1]
| Parameter | This compound | STC-15 |
| Preclinical Model | AML Patient-Derived Xenografts (PDX) | Syngeneic mouse models |
| Key Finding | Impaired engraftment and prolonged survival | Tumor reduction and synergistic efficacy with anti-PD1 treatment |
| Clinical Trial (Phase 1) | Not in clinical trials | NCT05584111, NCT06975293 |
| Clinical Activity | N/A | Tumor regressions observed at all dose levels (60-200 mg) |
Mechanism of Action: A Tale of Two Pathways
While both compounds inhibit the catalytic activity of METTL3, their downstream anti-cancer effects appear to be mediated through distinct, though potentially overlapping, pathways.
This compound: Direct Impact on Leukemogenic Pathways
Preclinical studies with this compound in AML models indicate a mechanism centered on the direct inhibition of oncoprotein translation.[1] Inhibition of METTL3 by this compound leads to a decrease in the m6A methylation of mRNAs encoding proteins crucial for leukemogenesis, such as MYC and BCL2.[2] This results in reduced translation of these oncoproteins, leading to decreased AML cell growth, and induction of differentiation and apoptosis.[3]
STC-15: Activating the Anti-Tumor Immune Response
In contrast, the mechanism of action for STC-15 in solid tumors appears to be largely immune-mediated.[4][5] By inhibiting METTL3, STC-15 leads to the formation of double-stranded RNA (dsRNA), which in turn activates RNA sensors and upregulates interferon signaling.[6] This activation of the innate immune system is thought to facilitate tumor clearance.[7] Preclinical data has shown that STC-15 synergizes with T-cell checkpoint blockade.[4][5] Clinical data from the Phase 1 trial of STC-15 supports this mechanism, with gene expression analysis of patient samples showing an upregulation of innate immunity pathways.[8][9]
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. drughunter.com [drughunter.com]
- 8. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 9. STORM Therapeutics Presents New Clinical Data on its First-in-Class METTL3 Inhibitor STC-15 at SITC 2024 [prnewswire.com]
Confirming the Downstream Effects of STM2457: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of STM2457, a first-in-class inhibitor of the N6-methyladenosine (m6A) writer enzyme METTL3, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways to aid in the comprehensive evaluation of its downstream effects.
This compound is a potent and selective inhibitor of METTL3, the catalytic subunit of the primary m6A methyltransferase complex.[1] By competitively binding to the S-adenosylmethionine (SAM) pocket of METTL3, this compound blocks the transfer of methyl groups to adenosine (B11128) residues on RNA.[1] This inhibition of m6A modification has been shown to have profound anti-cancer effects, particularly in acute myeloid leukemia (AML), by reducing cell growth, inducing differentiation, and promoting apoptosis.[1]
Comparative Performance of METTL3 Inhibitors
The following tables summarize key quantitative data for this compound and its alternatives, STC-15 and STM3006, providing a clear comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency and Binding Affinity
| Compound | Target | IC50 (Biochemical) | K_d_ (Binding Affinity) | Assay Method |
| This compound | METTL3/14 | 16.9 nM[1] | 1.4 nM[1] | Radiometric Filter-Binding Assay, Surface Plasmon Resonance (SPR)[2] |
| STC-15 | METTL3 | < 6 nM[3] | Not Reported | Not Specified |
| STM3006 | METTL3 | 5 nM[4] | 55 pM[5] | RapidFire Mass Spectrometry (RFMS), Surface Plasmon Resonance (SPR)[5] |
Table 2: Cellular Activity
| Compound | Cell Line | Cellular IC50 | Assay Method |
| This compound | MOLM-13 (AML) | 3.5 µM[6] | CellTiter-Glo® Luminescent Cell Viability Assay[2] |
| STC-15 | Various AML Cell Lines | Sub-micromolar[7] | Sulforhodamine B (SRB) assay[7] |
| STM3006 | CaOV3 (Ovarian Cancer) | 25 nM (m6A reduction)[5] | m6A Electroluminescence (ECL) ELISA[5] |
Key Downstream Effects and Signaling Pathways
Inhibition of METTL3 by this compound triggers a cascade of downstream events culminating in anti-tumor activity. The primary mechanisms include the disruption of oncogenic mRNA translation, induction of a cell-intrinsic interferon response, and activation of the DNA damage response pathway.
Inhibition of Oncogenic mRNA Translation
This compound-mediated reduction of m6A levels on the mRNAs of key oncogenes, such as MYC and BCL2, leads to their decreased translation and stability. This is a critical mechanism for its anti-leukemic effects.
Induction of a Cell-Intrinsic Interferon Response
This compound treatment can lead to the accumulation of double-stranded RNA (dsRNA), which is sensed by intracellular pattern recognition receptors like RIG-I and MDA5. This triggers a signaling cascade that results in the production of type I interferons (IFNs) and the upregulation of interferon-stimulated genes (ISGs), ultimately enhancing anti-tumor immunity.[5][8]
Experimental Protocols
To confirm the downstream effects of this compound, a series of well-established experimental protocols can be employed.
Protocol 1: m6A Dot Blot Assay
This semi-quantitative assay is used to assess global changes in m6A levels in mRNA following this compound treatment.
Materials:
-
mRNA isolation kit
-
Hybond-N+ membrane
-
UV crosslinker
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Blocking buffer (5% non-fat milk in TBST)
-
Wash buffer (TBST)
Procedure:
-
Isolate mRNA from control and this compound-treated cells.
-
Denature purified mRNA at 95°C for 3 minutes and then chill on ice.[9]
-
Spot serial dilutions of the mRNA onto the Hybond-N+ membrane.[10]
-
UV-crosslink the mRNA to the membrane.[10]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with anti-m6A antibody overnight at 4°C.[10]
-
Wash the membrane with wash buffer and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the signal using ECL substrate and an imaging system.[10]
Protocol 2: Western Blot for Apoptosis Markers (Cleaved PARP and Caspase-3)
This protocol detects the cleavage of PARP and Caspase-3, which are hallmarks of apoptosis.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies against PARP and Caspase-3 (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Lyse control and this compound-treated cells in RIPA buffer.[11]
-
Quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.[11]
-
Block the membrane for 1 hour at room temperature.[11]
-
Incubate with primary antibodies overnight at 4°C.[11]
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.[11]
-
Detect the signal using ECL substrate. An increase in the cleaved forms of PARP (89 kDa) and Caspase-3 indicates apoptosis.[11]
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay quantitatively determines the percentage of apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest control and this compound-treated cells.
-
Wash cells with PBS and then resuspend in 1X Binding Buffer.[12]
-
Add Annexin V-FITC and PI to the cell suspension.[13]
-
Incubate at room temperature for 15 minutes in the dark.[12]
-
Analyze the cells by flow cytometry.[13]
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 4: In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model of AML.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)[14]
-
Human AML cells (patient-derived or cell line)
-
This compound formulation (e.g., in 10% DMSO, 30% PEG300, 5% Tween 80, and 55% ddH2O)[15]
-
Calipers for tumor measurement
Procedure:
-
Implant human AML cells into the mice (e.g., intravenously or subcutaneously).[16]
-
Once tumors are established, randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 50 mg/kg, daily via intraperitoneal injection).[15]
-
Monitor tumor growth regularly using calipers or bioluminescence imaging.[15]
-
Monitor animal body weight and overall health.
-
The primary endpoint is typically tumor growth inhibition or prolonged survival.[15]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the downstream effects of this compound.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. First selective METTL3 inhibitor STC-15 shows promise in preclinical setting | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. stormtherapeutics.com [stormtherapeutics.com]
- 8. researchgate.net [researchgate.net]
- 9. m6A Dot Blot Assay [bio-protocol.org]
- 10. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. static.igem.org [static.igem.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Choosing Your Weapon: A Head-to-Head Comparison of METTL3 Inhibitors STM2457 and UZH1a
For researchers, scientists, and drug development professionals navigating the burgeoning field of epitranscriptomics, the selection of a potent and selective chemical probe is paramount. This guide provides a comprehensive comparison of two prominent METTL3 inhibitors, STM2457 and UZH1a, to aid in the selection process for your research needs. The data presented is compiled from independent studies, and a direct head-to-head comparison under identical experimental conditions has not been published.
The N6-methyladenosine (m6A) modification of RNA, primarily installed by the METTL3-METTL14 methyltransferase complex, has emerged as a critical regulator of gene expression and a promising therapeutic target in various diseases, particularly in acute myeloid leukemia (AML).[1][2] this compound and UZH1a are two of the most well-characterized small molecule inhibitors of METTL3, each with distinct profiles.
At a Glance: Performance Metrics
| Parameter | This compound | UZH1a |
| Biochemical IC50 | 16.9 nM[1][3][4] | 280 nM[5][6] |
| Binding Affinity (Kd) | 1.4 nM[1] | Not Reported |
| Cellular m6A Reduction IC50 | ~1 µM (poly-A+ RNA)[7] | 4.6 µM (mRNA in MOLM-13 cells)[5][6] |
| Cellular Proliferation IC50 | 8.7 µM (MOLM-13)[3] | 11 µM (MOLM-13)[5][6] |
| Mechanism of Action | S-adenosylmethionine (SAM) competitive[1][8] | Adenine-based, binds to the SAM pocket[9][10] |
Delving Deeper: A Comparative Analysis
This compound stands out for its exceptional biochemical potency, with an IC50 in the low nanomolar range, indicating a very strong direct inhibition of the METTL3/METTL14 enzyme complex.[1][3][4] This is further supported by its high binding affinity, with a reported Kd of 1.4 nM.[1] In cellular assays, it effectively reduces m6A levels and inhibits the proliferation of AML cell lines.[3][7]
UZH1a, while also a potent METTL3 inhibitor, displays a higher biochemical IC50 of 280 nM.[5][6] It has demonstrated clear cellular activity, reducing m6A levels in the mRNA of various cell lines and inhibiting their growth, particularly in the AML cell line MOLM-13.[5][6] One of the interesting aspects of UZH1a is the availability of its essentially inactive enantiomer, UZH1b, which can serve as an excellent negative control in experiments.[10]
Selectivity: On-Target, Off-Target
A crucial aspect of any chemical probe is its selectivity. Both this compound and UZH1a have been profiled against a panel of other methyltransferases and kinases to assess their specificity for METTL3.
| Inhibitor | Panel | Results |
| This compound | 45 RNA, DNA, and protein methyltransferases | >1,000-fold selectivity for METTL3[1][7] |
| 468 kinases | No inhibitory effect observed[1][7] | |
| UZH1a | Panel of protein methyltransferases and kinases | Good selectivity, with remaining enzymatic activity of over 75% at 10 µM for most off-targets[9][10] |
This compound exhibits a remarkable selectivity profile, showing minimal to no activity against a broad range of other methyltransferases and a large kinase panel.[1][7] UZH1a also demonstrates good selectivity, making it a valuable tool for studying METTL3-specific effects.[9][10]
In Vivo Efficacy: A Look at Preclinical Models
In vivo studies are critical for validating the therapeutic potential of an inhibitor. This compound has been evaluated in several AML patient-derived xenograft (PDX) models. Daily treatment with this compound led to a significant impairment of AML expansion and prolonged the lifespan of the treated mice, with no overt toxicity reported.[1]
Currently, there is less publicly available in vivo efficacy data for UZH1a. While it has been shown to have antitumor activity, detailed preclinical studies in animal models are not as extensively documented in the initial search results.[5][6]
Signaling Pathways and Experimental Workflows
Inhibition of METTL3 by this compound or UZH1a leads to a global reduction of m6A levels in mRNA. This can affect the stability, translation, and splicing of key transcripts involved in cancer pathogenesis, such as MYC and BCL2, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Caption: METTL3 inhibition blocks mRNA methylation and oncogenesis.
A typical workflow for evaluating these inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Caption: A stepwise approach to characterizing METTL3 inhibitors.
Experimental Protocols
METTL3/METTL14 Biochemical Activity Assay (Radiometric)
This assay determines the in vitro inhibitory potency of compounds on the catalytic activity of the METTL3/14 complex.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the METTL3/METTL14 enzyme complex, a specific RNA oligonucleotide substrate, and S-adenosyl-L-[methyl-3H]-methionine ([3H]SAM) in an appropriate assay buffer.[1]
-
Compound Incubation: Add varying concentrations of the inhibitor (e.g., this compound or UZH1a) or vehicle control (DMSO) to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the methyltransferase reaction and incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction, typically by transferring the reaction mixture onto a filter membrane.
-
Washing: Wash the filter membrane to remove unincorporated [3H]SAM.
-
Quantification: Measure the amount of incorporated radiolabel into the RNA substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement of an inhibitor with METTL3 in a cellular context.[3]
-
Cell Treatment: Treat intact cells with either the inhibitor or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein fraction by centrifugation.
-
Protein Quantification: Quantify the amount of soluble METTL3 in the supernatant using methods like Western blotting or ELISA.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble METTL3 against temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization upon binding.
m6A Quantification by LC-MS/MS
This method quantifies the global levels of m6A in cellular RNA.[5]
-
RNA Isolation: Isolate total RNA or poly(A)+ mRNA from cells treated with the inhibitor or vehicle control.
-
RNA Digestion: Digest the RNA into single nucleosides using a cocktail of nucleases and phosphatases.
-
LC-MS/MS Analysis: Separate the nucleosides using liquid chromatography and detect and quantify the amounts of m6A and adenosine (B11128) (A) using tandem mass spectrometry.
-
Data Analysis: Calculate the m6A/A ratio to determine the global m6A level. A decrease in this ratio in inhibitor-treated cells indicates a reduction in m6A.
Conclusion: Which Inhibitor to Choose?
The choice between this compound and UZH1a will depend on the specific experimental needs.
-
For studies requiring the highest possible biochemical potency and a well-documented in vivo efficacy profile in AML models, this compound is an excellent choice. Its high selectivity also minimizes the potential for off-target effects.
Ultimately, both this compound and UZH1a are powerful molecules that have significantly advanced our understanding of m6A biology. The data presented in this guide should serve as a starting point for researchers to make an informed decision based on the specific requirements of their studies.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. METTL3 cellular target engagement [bio-protocol.org]
- 4. Section 1: Leukemia transplantation to create AML PDX models [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of m6A RNA modification by LC-MS [escholarship.org]
- 8. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Cross-Validation of STM2457 Results with Genetic Knockdown of METTL3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of METTL3 by STM2457 with the genetic knockdown of METTL3. The objective is to cross-validate the on-target effects of this compound, a first-in-class, potent, and selective catalytic inhibitor of the N6-methyladenosine (m6A) writer enzyme, METTL3.[1][2] The data presented herein supports the specific action of this compound in mimicking the cellular and molecular phenotypes observed upon genetic depletion of METTL3, particularly in the context of oncology research.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the effects of this compound treatment and genetic knockdown of METTL3.
| Parameter | This compound | METTL3 Knockdown (siRNA/shRNA) | References |
| METTL3 Activity | IC50: 16.9 nM (Biochemical Assay) | Significant reduction in METTL3 protein levels | [1][3] |
| METTL3 Binding Affinity (Kd) | 1.4 nM (Surface Plasmon Resonance) | Not Applicable | [4] |
| Global m6A Levels | Dose-dependent reduction in poly-A+ RNA | Significant reduction in total m6A levels | [3][4] |
| Cellular Proliferation (AML) | IC50: 3.5 µM (MOLM-13 cells) | Decreased cell viability and proliferation | [1][3] |
| Apoptosis Induction | Increased apoptosis in a dose-dependent manner | Induction of apoptosis | [4][5] |
| Myeloid Differentiation | Induction of differentiation markers (e.g., CD11b) | Upregulation of hematopoietic cell differentiation pathways | [4][6] |
Table 1: Comparison of Biochemical and Cellular Effects. This table highlights the comparable outcomes of inhibiting METTL3 through a small molecule inhibitor (this compound) and genetic methods.
| Analysis Type | This compound Treatment | METTL3 Knockdown | Key Overlapping Pathways/Genes | References |
| m6A-meRIP-seq | 4,666 reduced m6A peaks on poly-A+-enriched RNA in MOLM-13 cells. | Significant overlap in differentially m6A-methylated poly-A+ RNAs and differential m6A peaks with this compound treatment. | MYC, BCL2, HOXA10 | [4] |
| RNA-seq | 1,338 upregulated and 489 downregulated genes in MOLM-13 cells. | Altered expression of transcripts, with downregulation of cell cycle pathways and upregulation of differentiation pathways. | Myeloid differentiation, cell cycle, leukemia progression | [4][6] |
| Downstream Signaling | Modulates DNA damage response and stimulates a cell-intrinsic interferon response.[1] Downregulation of EGFR expression. | Affects PI3K/AKT, MAPK/ERK, and Notch signaling pathways.[7][8] | PI3K/AKT/mTOR, MAPK | [1][5][7][9] |
Table 2: Comparative Transcriptomic and Signaling Impacts. This table illustrates the high degree of correlation between the molecular consequences of this compound and METTL3 knockdown, reinforcing the on-target activity of the inhibitor.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
METTL3 Genetic Knockdown using siRNA
-
Objective: To transiently reduce the expression of METTL3 in cancer cell lines.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., Kelly, NGP, or MIA PaCa-2) at a density that will result in 50-70% confluency at the time of transfection.[3][10]
-
siRNA Preparation: Dilute two distinct siRNAs targeting METTL3 and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
Validation: Harvest the cells and assess METTL3 protein levels by Western blotting and global m6A levels using an m6A quantification assay to confirm successful knockdown.[3]
-
Cellular Proliferation Assay (CCK-8)
-
Objective: To assess the effect of this compound or METTL3 knockdown on cell viability and proliferation.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[11]
-
Treatment:
-
For this compound: Treat the cells with a range of this compound concentrations (e.g., 0, 5, 10, 20, 40 µM) or a DMSO vehicle control.[11]
-
For METTL3 knockdown: Perform transfection as described above.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.[11]
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Methylated RNA Immunoprecipitation Sequencing (m6A-meRIP-seq)
-
Objective: To identify and quantify m6A-modified RNA transcripts on a genome-wide scale following this compound treatment or METTL3 knockdown.
-
Methodology:
-
RNA Isolation: Extract total RNA from treated and control cells and purify poly-A+ RNA.
-
RNA Fragmentation: Fragment the poly-A+ RNA into ~100-nucleotide-long fragments.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody conjugated to magnetic beads. A parallel immunoprecipitation with a non-specific IgG antibody serves as a negative control.
-
Washing: Wash the beads extensively to remove non-specifically bound RNA.
-
Elution and Purification: Elute the m6A-containing RNA fragments and purify the eluted RNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated RNA and an input control (fragmented RNA before immunoprecipitation). Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and identify m6A peaks. Compare the m6A peak distribution and intensity between treated and control samples to identify differentially methylated transcripts.[4]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the METTL3 signaling pathway and a typical experimental workflow for cross-validating this compound with METTL3 knockdown.
Caption: METTL3-mediated m6A modification pathway and its inhibition by this compound.
Caption: Experimental workflow for cross-validating this compound with METTL3 knockdown.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small-molecule inhibition of the METTL3/METTL14 complex suppresses neuroblastoma tumor growth and promotes differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Promoter-bound METTL3 maintains myeloid leukaemia via m6A-dependent translation control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Regulatory Network of METTL3 in the Nervous System: Diagnostic Biomarkers and Therapeutic Targets | MDPI [mdpi.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Frontiers | Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products [frontiersin.org]
- 11. benchchem.com [benchchem.com]
Navigating the Landscape of METTL3 Inhibition: A Selectivity Profile of STM2457
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of a First-in-Class METTL3 Inhibitor.
The N6-methyladenosine (m6A) modification of RNA, a critical regulator of gene expression, is primarily catalyzed by the methyltransferase complex METTL3-METTL14. The dysregulation of this epigenetic mark is increasingly implicated in the pathogenesis of various diseases, particularly acute myeloid leukemia (AML).[1][2] As a result, the development of potent and selective METTL3 inhibitors has become a significant focus of therapeutic research. STM2457, a first-in-class, potent, and selective inhibitor of METTL3, has emerged as a pivotal chemical probe for dissecting the biological functions of this enzyme and as a promising therapeutic candidate.[1][2]
This guide provides an objective comparison of the selectivity profile of this compound against other notable METTL3 inhibitors, supported by experimental data.
Comparative Analysis of METTL3 Inhibitor Selectivity
The therapeutic utility of any enzyme inhibitor is intrinsically linked to its selectivity. A highly selective inhibitor minimizes off-target effects, leading to a more favorable safety profile. This compound has been extensively profiled against a broad range of enzymatic targets to establish its superior selectivity.
Biochemical Potency and Selectivity
This compound exhibits a high degree of potency and selectivity for the METTL3/METTL14 complex. This has been demonstrated through various biochemical and cellular assays, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][3] To contextualize its performance, the following table compares the biochemical potency and selectivity of this compound with other known METTL3 inhibitors, including the second-generation inhibitor STM3006 and the clinical candidate STC-15.
| Inhibitor | Target | Biochemical IC50 (nM) | Selectivity Profile |
| This compound | METTL3 | 16.9[1][4] | >1,000-fold selective over a panel of 45 methyltransferases (RNA, DNA, and protein); No inhibition of 468 kinases at 10 µM.[1][5] |
| STM3006 | METTL3 | 5[6][7] | >1,000-fold selective over a panel of 45 RNA, DNA, and protein methyltransferases.[8][9] |
| STC-15 | METTL3 | < 6[10][11] | Described as a highly selective METTL3 inhibitor; currently in Phase 1 clinical trials.[12][13][14] |
Experimental Protocols
The determination of an inhibitor's selectivity profile is reliant on robust and standardized experimental methodologies. Below are detailed protocols for the key assays used to characterize the selectivity of METTL3 inhibitors like this compound.
Methyltransferase Selectivity Profiling
Objective: To assess the inhibitory activity of a compound against a broad panel of methyltransferases to determine its on-target selectivity.
Methodology: Radiometric assays are commonly employed to measure the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a specific substrate.
-
Enzyme and Substrate Preparation: Purified recombinant methyltransferases and their respective substrates (e.g., oligonucleotides, proteins) are prepared.
-
Reaction Setup: The assay is typically performed in a 384-well plate format. Each well contains the reaction buffer, the specific methyltransferase, the test compound at various concentrations, and the appropriate substrate.
-
Initiation and Incubation: The reaction is initiated by the addition of [³H]-SAM. The plate is then incubated at a controlled temperature for a specific duration to allow for the enzymatic reaction to proceed.
-
Quenching and Detection: The reaction is stopped, and the radiolabeled product is captured, typically on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.
Kinase Selectivity Profiling
Objective: To evaluate the off-target effects of a compound against a large panel of kinases.
Methodology: A common method for broad kinase profiling is the KINOMEscan™, which is a competition binding assay.
-
Compound Immobilization: A proprietary, active-site directed ligand is immobilized on a solid support.
-
Kinase and Compound Incubation: DNA-tagged kinases from a comprehensive panel are incubated with the test compound at a specified concentration (e.g., 10 µM).
-
Competition Binding: The kinase-compound mixture is then applied to the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are typically expressed as the percentage of the control, where a lower percentage indicates stronger binding of the test compound to the kinase.
Visualizing Experimental and Logical Workflows
To further elucidate the processes involved in assessing the selectivity of this compound, the following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow and the signaling pathway context.
Caption: Workflow for assessing the selectivity profile of a METTL3 inhibitor.
Caption: Selective inhibition of the METTL3 pathway by this compound.
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. First selective METTL3 inhibitor STC-15 shows promise in preclinical setting | BioWorld [bioworld.com]
- 11. benchchem.com [benchchem.com]
- 12. STORM Therapeutics Presented Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor STC-15 at ASCO 2024 [prnewswire.com]
- 13. STORM Therapeutics to Present Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor STC-15 at ASCO 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 14. STORM Therapeutics Presented Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor STC-15 at ASCO 2024 – IP Group plc [ipgroupplc.com]
Comparative studies of STM2457 in different cancer models
A comprehensive guide for researchers and drug development professionals on the preclinical efficacy and mechanism of action of STM2457, a first-in-class METTL3 inhibitor.
This compound has emerged as a promising therapeutic agent in the landscape of epigenetic cancer therapy. As a potent and selective inhibitor of the N6-methyladenosine (m6A) writer METTL3, this compound offers a novel mechanism to combat various malignancies. This guide provides an objective comparison of this compound's performance across different cancer models, supported by experimental data, detailed methodologies, and visual representations of its mechanism and experimental applications.
Mechanism of Action
This compound is a small molecule that competitively binds to the S-adenosylmethionine (SAM) binding pocket of the METTL3-METTL14 methyltransferase complex.[1][2] This action blocks the transfer of a methyl group to the N6 position of adenosine (B11128) residues on messenger RNA (mRNA).[1] The inhibition of m6A modification disrupts the stability and translation of key oncogenic mRNAs, such as MYC, BCL2, and MCL1, leading to a cascade of anti-tumor effects, including reduced cell growth, induction of apoptosis, and cellular differentiation.[1][2]
Comparative Efficacy of this compound Across Cancer Models
Preclinical studies have demonstrated the broad anti-cancer activity of this compound in a variety of cancer types, including both hematological malignancies and solid tumors.[3] The sensitivity to METTL3 inhibition, as indicated by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines.
In Vitro Efficacy
The following table summarizes the in vitro potency of this compound in various cancer cell lines.
| Cancer Type | Cell Line | IC50 | Reference |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 3.5 µM | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | 14.06 µM | [4] |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H460 | 48.77 µM | [4] |
| Breast Cancer | MCF7 | ~20 µM (at 96h) | [5] |
| Breast Cancer | SKBR3 | ~20 µM (at 96h) | [5] |
| Breast Cancer | MDA-MB-231 | ~20 µM (at 96h) | [5] |
Note: The IC50 values can vary depending on the assay conditions and duration of treatment.
In Vivo Efficacy
In vivo studies using xenograft models have consistently shown the ability of this compound to inhibit tumor growth and prolong survival. For instance, in an Acute Myeloid Leukemia (AML) patient-derived xenograft (PDX) model, treatment with 50 mg/kg of this compound led to impaired engraftment and extended survival.[6] Similarly, in a liver hepatocellular carcinoma (LIHC) xenograft model, this compound treatment significantly suppressed tumor growth.[7]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the mechanism by which this compound inhibits METTL3 and its downstream effects on cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Breast Cancer Tumorigenesis via the Inhibition of METTL3 [journal-dtt.org]
- 6. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic effect and transcriptome-methylome characteristics of METTL3 inhibition in liver hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Leukemic Activity of STM2457: A Comparative Guide
A deep dive into the preclinical data supporting STM2457, a first-in-class inhibitor of the METTL3 RNA methyltransferase, as a potential therapeutic for acute myeloid leukemia (AML). This guide provides a comparative analysis of its performance against other agents, detailed experimental protocols, and visual representations of its mechanism of action.
This compound has emerged as a promising therapeutic candidate for acute myeloid leukemia (AML), a cancer characterized by the rapid growth of abnormal white blood cells in the bone marrow.[1][2] Developed by STORM Therapeutics, this novel small molecule inhibitor targets METTL3, a key enzyme in RNA methylation, presenting a new therapeutic avenue for this aggressive malignancy.[3][4] Preclinical studies have demonstrated its potent anti-leukemic activity, and a follow-on compound, STC-15, has advanced into clinical trials for solid tumors.[5]
Mechanism of Action: Targeting the m6A Machinery
This compound is a highly potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of the METTL3-METTL14 methyltransferase complex.[6][7] This complex is responsible for the N6-methyladenosine (m6A) modification on messenger RNA (mRNA), the most abundant internal modification in eukaryotic mRNA.[6] In AML, METTL3 is often overexpressed and plays a crucial role in the initiation and maintenance of the disease by enhancing the translation of key oncogenic transcripts such as MYC, BCL2, and PTEN.[6][7]
By binding to the SAM pocket of METTL3, this compound blocks the transfer of a methyl group to adenosine (B11128) residues on RNA.[7] This leads to a global reduction in m6A levels on poly-A+ RNA, which in turn decreases the stability and translation of leukemogenic mRNAs.[6][7] The ultimate cellular effects of this compound treatment in AML cells are reduced proliferation, increased apoptosis (programmed cell death), and induction of cellular differentiation.[7][8]
References
- 1. leukaemiauk.org.uk [leukaemiauk.org.uk]
- 2. drug.russellpublishing.co.uk [drug.russellpublishing.co.uk]
- 3. Novel drug type for blood cancer entering clinical trials [sanger.ac.uk]
- 4. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
STM2457: A Comprehensive Guide to a First-in-Class Chemical Probe for METTL3 Function Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of STM2457 with other alternatives for validating the function of METTL3, the primary catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex. Dysregulation of METTL3 is implicated in a variety of diseases, particularly cancer, making it a compelling therapeutic target.[1][2] this compound has emerged as a potent and selective small-molecule inhibitor of METTL3, serving as a critical tool for elucidating the biological roles of this enzyme.[1][3]
Comparative Performance of METTL3 Inhibitors
The following tables summarize key quantitative data for this compound and other METTL3 inhibitors, offering a clear comparison of their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical and Cellular Potency of METTL3 Inhibitors
| Parameter | This compound | STC-15 | STM3006 | UZH1a | Reference |
| Biochemical IC50 | 16.9 nM | < 6 nM | Not Reported | 280 nM | [4][5][6][7] |
| Cellular IC50 (MOLM-13) | 3.5 µM | Not Reported | Not Reported | Not Reported | [4][8] |
| Binding Affinity (Kd) | 1.4 nM | Not Reported | Not Reported | Not Reported | [3][4][9][10] |
| Cellular m6A Reduction IC50 | ~1 µM | Not Reported | 25 nM | Not Reported | [6][8] |
Table 2: Selectivity and In Vivo Performance
| Parameter | This compound | STC-15 | Reference |
| Selectivity | >1,000-fold vs. 45 other methyltransferases; No inhibition of 468 kinases at 10 µM | High target selectivity | [3][4][9] |
| Species (for PK) | Mouse | Rat | [4] |
| Dose & Route | 50 mg/kg, intraperitoneal | 3 mg/kg, oral | [4] |
| Half-life (T1/2) | Sufficient for 24h exposure | 3.6 h | [4] |
| Bioavailability | Orally active | 34% | [4] |
Key Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures for validating METTL3 inhibition, the following diagrams have been generated using Graphviz.
METTL3 Signaling Pathway
METTL3-mediated m6A modification of mRNA influences various downstream signaling pathways critical in cancer progression. Inhibition of METTL3 by this compound can disrupt these oncogenic pathways.
Caption: METTL3-mediated m6A modification and its downstream signaling pathways.[2]
Experimental Workflow for METTL3 Inhibitor Evaluation
A generalized workflow for the preclinical evaluation of METTL3 inhibitors like this compound involves a series of in vitro and in vivo assays.
Caption: A generalized workflow for METTL3 inhibitor development.[4]
Logical Comparison of METTL3 Inhibitors
This diagram provides a logical comparison of this compound with its alternatives based on key characteristics.
Caption: Comparative overview of key METTL3 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
METTL3/14 RF/MS Methyltransferase Assay
This assay is used to determine the IC50 values of inhibitors against METTL3/METTL14 enzymatic activity.[3]
-
Enzyme and Substrates : Recombinant full-length His-tagged METTL3 co-expressed with full-length FLAG-tagged METTL14 is used. The reaction includes a synthetic RNA substrate and S-adenosyl methionine (SAM).[3]
-
Reaction Conditions : The enzymatic reaction is performed at room temperature in a 384-well plate. The final reaction volume of 20 μL contains 20 mM Tris-HCl pH 7.6, 1 mM DTT, and 0.01% Tween-20.[3]
-
Procedure :
-
5 nM of the METTL3/14 enzyme complex is pre-incubated with various concentrations of the test compound for 10 minutes.[3]
-
The reaction is initiated by adding 0.2 μM of the RNA substrate and 0.5 μM SAM.[3]
-
The reaction is incubated for 60 minutes at room temperature.[3]
-
The reaction is quenched by adding 40 μL of 7.5% TCA containing an internal standard.[3]
-
The plates are centrifuged and stored at 4°C until analysis by mass spectrometry to quantify the methylated RNA product.
-
-
Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
Surface Plasmon Resonance (SPR) Assay
SPR is utilized to measure the binding affinity (Kd) and kinetics of an inhibitor to the METTL3/14 complex.[3][8]
-
Immobilization : The METTL3/14 protein complex is immobilized on a sensor chip surface.[8]
-
Analyte Injection : A series of concentrations of the test compound (e.g., this compound) are flowed over the sensor chip in a suitable running buffer.[8]
-
Detection : The binding of the compound to the immobilized protein is detected as a change in the refractive index at the sensor surface, measured in response units (RU).[8]
-
SAM Competition : To confirm a SAM-competitive binding mode, the experiment is repeated in the presence of a constant concentration of SAM.[3][10]
-
Data Analysis : The equilibrium dissociation constant (Kd) is determined by fitting the sensorgram data to a 1:1 binding model.[10]
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.[8][10]
-
Cell Seeding : Cancer cell lines (e.g., MOLM-13 for AML) are seeded in 96-well plates at a predetermined density.[8]
-
Treatment : Cells are treated with a range of concentrations of the test compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[8][10]
-
Viability Measurement : Cell viability is assessed using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8.[2][10]
-
Data Analysis : The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined from the dose-response curves.[8]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement of an inhibitor in a cellular environment.[1]
-
Principle : Ligand binding stabilizes the target protein, leading to a higher melting temperature.[1]
-
Procedure :
-
Cells expressing the target protein are treated with the test compound or a vehicle control.
-
The cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction of the target protein is separated from the aggregated, denatured protein by centrifugation.
-
The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.
-
-
Data Analysis : A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Global m6A Quantification (m6A Dot Blot)
This assay measures the effect of the inhibitor on global m6A levels in cellular RNA.[8][11]
-
RNA Isolation : Total RNA or poly(A)+ RNA is isolated from cells treated with the inhibitor or a vehicle control.[8]
-
Dot Blotting : Serial dilutions of the RNA are spotted onto a nitrocellulose or nylon membrane.
-
Immunodetection : The membrane is incubated with an anti-m6A antibody, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection : The signal is detected using a chemiluminescent substrate.
-
Normalization : The membrane is stained with methylene (B1212753) blue to visualize the total amount of RNA spotted, which serves as a loading control.[11]
-
Data Analysis : A decrease in the m6A signal in inhibitor-treated samples compared to the control indicates a reduction in global m6A levels.[11]
Conclusion
This compound is a highly potent and selective chemical probe for interrogating the function of METTL3.[1] Its well-characterized biochemical and cellular activity has been instrumental in advancing our understanding of the role of m6A modification in diseases like acute myeloid leukemia.[1][3] While next-generation inhibitors such as STC-15 are now entering clinical trials, this compound remains an indispensable tool for basic research, enabling the continued exploration of METTL3 biology and the validation of novel therapeutic strategies targeting RNA epigenetics.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. benchchem.com [benchchem.com]
- 11. jcancer.org [jcancer.org]
Safety Operating Guide
Proper Disposal Procedures for STM2457: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of STM2457, a potent and selective inhibitor of the METTL3 enzyme. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Identification and Immediate Safety Precautions
This compound is classified with several hazards that necessitate careful handling and disposal.[1][2] All personnel must wear appropriate Personal Protective Equipment (PPE), including protective gloves, a lab coat, and safety goggles with side-shields, when handling this compound.[1][2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2]
Hazard Classifications for this compound:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[1][2]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1][2]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1][2]
In case of exposure, follow standard first aid measures immediately and seek medical attention.[1][2] If swallowed, rinse the mouth and call a physician.[1][2] If on skin, wash with plenty of soap and water.[1][2] If in eyes, rinse cautiously with water for several minutes.[1][2]
Quantitative Data Summary for this compound
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₈N₆O₂ | [2] |
| Molecular Weight | 444.53 g/mol | [2] |
| CAS Number | 2499663-01-1 | [1][2] |
| IC₅₀ (METTL3) | 16.9 nM | [3][4] |
| Powder Storage | -20°C for up to 3 years | [2] |
| Solution Storage | -80°C for up to 1 year | [2] |
| Solubility in DMSO | ≥ 18 mg/mL (40.49 mM) | [4] |
Step-by-Step Disposal Procedures
This compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[5]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, compatible hazardous waste container.[5]
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof hazardous waste container.[5] Ensure the container is compatible with the solvent used (e.g., DMSO).
-
Contaminated Labware: Dispose of all single-use labware, such as pipette tips, tubes, and gloves, that has come into contact with this compound in a designated hazardous waste container for solid waste.[5]
Step 2: Labeling of Hazardous Waste Containers
-
Clearly label all waste containers with the words "Hazardous Waste."[5][6]
-
The label must include the full chemical name, "this compound," and list all other constituents, including solvents, with their approximate concentrations.[7] Do not use abbreviations or chemical formulas.[5]
-
Include the date when the waste was first added to the container and the name of the principal investigator or laboratory.[5]
Step 3: Storage of Hazardous Waste
-
Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area within the laboratory.[5]
-
Ensure that the waste is segregated from incompatible materials to prevent adverse chemical reactions.[5]
-
Use secondary containment for all liquid hazardous waste to prevent spills.[5]
Step 4: Disposal of Empty Containers
-
The original this compound container must be triple-rinsed with a suitable solvent (e.g., the solvent used for making solutions) before being disposed of as regular trash.[6][8]
-
The rinsate from the triple-rinse procedure must be collected and disposed of as liquid hazardous waste.[6][8]
-
After triple-rinsing and air-drying, deface or remove the original label from the container before disposal.[8]
Step 5: Arranging for Waste Pickup
-
Once a waste container is full, or in accordance with your institution's policies, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[5]
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.[5]
Experimental Protocols and Methodologies
While this document focuses on disposal, the safe handling of this compound during experimentation is paramount. For detailed experimental protocols, including cell-based assays and in vivo studies, researchers should refer to the manufacturer's technical datasheets and relevant scientific literature.
Visual Guide to this compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of solid, liquid, and container waste of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. vumc.org [vumc.org]
Navigating the Handling of STM2457: A Comprehensive Safety and Operational Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety protocols, logistical information, and operational guidance for the handling and disposal of STM2457, a potent and selective first-in-class inhibitor of the METTL3 enzyme. By offering clear, procedural instructions and in-depth scientific context, this guide aims to be the preferred resource for laboratory safety and chemical handling, ensuring both user safety and experimental integrity.
Essential Safety and Handling Precautions
This compound requires careful handling due to its potential hazards. Adherence to the following personal protective equipment (PPE) and safety measures is mandatory to minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are detailed in its Safety Data Sheet (SDS). It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1][2].
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Wear protective gloves, protective clothing, eye protection, and face protection[1][2]. |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves and impervious clothing[1][2]. |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear safety goggles with side-shields[1][2]. |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Use only in a well-ventilated area with appropriate exhaust ventilation. If ventilation is inadequate, a suitable respirator is required[1][2]. |
Operational Handling and Disposal Plan
Engineering Controls:
-
Ensure adequate ventilation in all areas where this compound is handled.
-
A readily accessible safety shower and eye wash station are mandatory[2].
Safe Handling Procedures:
-
Avoid all contact with eyes and skin, and prevent inhalation of dust or aerosols[1][2].
-
Do not eat, drink, or smoke in areas where the compound is being used[2].
-
Contaminated clothing should be removed and washed before reuse[1][2].
Storage:
-
Store the solid powder at -20°C for up to 3 years.
-
In solvent, store at -80°C for up to 1 year[3].
Disposal:
-
Dispose of unused compounds and contaminated materials in accordance with local, state, and federal regulations. Keep the product away from drains, water courses, or the soil[2].
First Aid Measures
-
If Swallowed: Rinse mouth and immediately call a physician[1][2].
-
If on Skin: Wash the affected area with plenty of soap and water. Remove contaminated clothing[1][2].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and promptly call a physician[1][2].
-
If Inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing[1][2].
Physicochemical and In Vitro Efficacy Data
This compound is a potent inhibitor of the METTL3/METTL14 methyltransferase complex, demonstrating high binding affinity and cellular activity.
| Property | Value | Reference |
| Chemical Name | N-[[6-[[(cyclohexylmethyl)amino]methyl]imidazo[1,2-a]pyridin-2-yl]methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxamide | [1] |
| Molecular Formula | C₂₅H₂₈N₆O₂ | [1] |
| Molecular Weight | 444.53 g/mol | [1] |
| CAS Number | 2499663-01-1 | [1] |
| In Vitro Potency & Binding | Value | Assay | Reference |
| IC₅₀ | 16.9 nM | METTL3/14 Radiometric/MS Assay | [4][5] |
| Kd | 1.4 nM | Surface Plasmon Resonance (SPR) | [4][5] |
| Cellular IC₅₀ (MOLM-13 cells) | 3.5 µM | Proliferation Assay | [6] |
| Cellular Target Engagement (IC₅₀) | 4.8 µM | Thermal Shift Assay | [6] |
| Solubility | Concentration | Notes | Reference |
| DMSO | 49.5 mg/mL (111.35 mM) | Sonication and heating are recommended. | [3] |
| In Vivo Formulation (10% DMSO + 30% PEG300 + 5% Tween 80 + 55% ddH₂O) | 4.76 mg/mL (10.71 mM) | Solution | [3] |
Mechanism of Action and Signaling Pathway
This compound is a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for the METTL3/METTL14 complex. By binding to the SAM pocket of METTL3, this compound prevents the N⁶-methyladenosine (m⁶A) modification of RNA. In acute myeloid leukemia (AML), this leads to reduced m⁶A levels on the mRNAs of key oncogenes such as MYC, SP1, and BCL2. The subsequent decrease in the translation of these oncogenic proteins induces cell differentiation, apoptosis, and a reduction in leukemic cell growth[4][5][7][8][9].
Detailed Experimental Protocols
The following are step-by-step methodologies for key in vitro experiments to assess the efficacy of this compound.
Cell Viability Assay (CCK-8 Method)
This protocol assesses the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Seed 2,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubation: Culture for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Preparation: Prepare a 2X working solution of this compound in complete medium from a concentrated DMSO stock. Create a serial dilution to achieve the desired final concentration range (e.g., 0.01 µM to 100 µM). Include a DMSO-only vehicle control.
-
Treatment: Carefully remove the old medium and add 100 µL of the 2X this compound working solution or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the results to the vehicle control to calculate the percentage of cell viability and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol quantifies the induction of apoptosis by this compound.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere for 24 hours.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 20 µM and 40 µM) and a vehicle control for 48 hours[10].
-
Cell Harvest: Collect the culture medium, which contains floating apoptotic cells. Wash the adherent cells with PBS, then trypsinize and collect them. Combine all collected cells.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution[11].
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
In Vivo AML Patient-Derived Xenograft (PDX) Model
This protocol provides a general workflow for evaluating the in vivo efficacy of this compound.
-
Animal Model: Use immunocompromised mice, such as NOD/SCID gamma (NSG) mice.
-
Tumor Implantation: Intravenously inject primary AML cells from patients into the mice.
-
Randomization: Once tumors are established and engraftment is confirmed, randomize the mice into treatment and control groups.
-
Treatment: Administer this compound (e.g., 50 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection daily for a specified period (e.g., 12 or 21 days)[6][12].
-
Monitoring:
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blot, IHC) to confirm target engagement[5].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound Inhibits Breast Cancer Tumorigenesis via the Inhibition of METTL3 [journal-dtt.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell apoptosis analysis [bio-protocol.org]
- 11. This compound Inhibits METTL3-Mediated m6A Modification of miR-30c to Alleviate Spinal Cord Injury by Inducing the ATG5-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
